2-Bromoindene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYEVNCRQDQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146784 | |
| Record name | 1H-Indene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-09-3 | |
| Record name | 1H-Indene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoindene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Bromoindene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromoindene (CAS No. 10485-09-3), a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Executive Summary
This compound (C₉H₇Br) is a substituted indene (B144670) with a molecular weight of 195.06 g/mol . Spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents tabulated ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols for data acquisition. A workflow for spectroscopic analysis is also provided in a visual format.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Note: Specific ¹H NMR chemical shifts and coupling constants for this compound were not explicitly found in the provided search results. Researchers should refer to experimental data or predictive software for this information.
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | C-7a |
| 142.9 | C-3a |
| 131.6 | C-3 |
| 127.0 | C-7 |
| 125.7 | C-4 |
| 124.7 | C-5 |
| 121.2 | C-6 |
| 118.8 | C-2 |
| 37.1 | C-1 |
Source: Data adapted from Eliasson, B., & Edlund, U. (1981). The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Journal of the Chemical Society, Perkin Transactions 2, 403-408.[1]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak assignments not available in search results. General regions are noted below. | ||
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Strong | C=C Aromatic Ring Stretch |
| Below 900 | Strong | C-H Out-of-plane Bending |
| ~750 | Strong | C-Br Stretch |
Note: The IR spectrum of this compound would be expected to show characteristic absorptions for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond. The data presented are general ranges for these functional groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound [2]
| m/z | Relative Intensity | Assignment |
| 196 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 194 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope) |
| 115 | High | [M-Br]⁺ |
Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately a 1:1 ratio.[2]
Experimental Protocols
Detailed experimental procedures are critical for the replication and validation of spectroscopic data.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Probe: A standard broadband or inverse-detection probe.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8-16, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectra can be obtained using the following methods:
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
-
KBr Pellet Method:
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
-
Mass Spectrometry (MS)
A typical procedure for obtaining the mass spectrum of this compound is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine should be clearly visible.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
References
2-Bromoindene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoindene (CAS No. 10485-09-3), a key intermediate in organic synthesis with applications in pharmaceutical research and development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its potential role in drug discovery.
Core Chemical Data
This compound is a halogenated derivative of indene. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 10485-09-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇Br | [2] |
| Molecular Weight | 195.06 g/mol | [1][3][4][5][6] |
| IUPAC Name | 2-bromo-1H-indene | [5] |
| Synonyms | 2-Bromo-1H-indene, Indene, 2-bromo- | [2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a snapshot of its behavior under various conditions.
| Property | Value | Reference |
| Appearance | White to yellow to orange powder or crystal; Yellow to pale brown low melting solid | [4][7] |
| Melting Point | 35-37 °C | [2][8] |
| Boiling Point | 127 °C at 23 mmHg; 256.9 °C at 760 mmHg | [3][8] |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Insoluble in water; Soluble in Methanol | [3][8] |
| Refractive Index | 1.659 | [2] |
| Storage Temperature | 2°C - 8°C, under inert atmosphere | [1][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Data Points | Reference |
| Mass Spectrometry (MS) | m/z Top Peak: 115, m/z 2nd Highest: 194, m/z 3rd Highest: 196 | [9] |
| Infrared (IR) Spectroscopy | Analysis by IR spectroscopy is possible. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis by NMR spectroscopy is possible. | [1] |
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2][7] It is classified as a bulk drug and active pharmaceutical ingredient (API) intermediate.[3] One of its potential applications is as a key intermediate in the structural modification of Fluvastatin Sodium, which could be aimed at enhancing its pharmacokinetic properties or targeting capabilities.[3]
Experimental Protocols
Synthesis of this compound from 2-Bromo-1-indanol
This protocol details the synthesis of this compound via the dehydration of 2-bromo-1-indanol.[6]
Materials:
-
2-Bromo-1-phenylethanol (or 2-bromo-1-indanol)
-
H-β zeolite
-
Chlorobenzene
-
Diethyl ether
-
Silica (B1680970) gel (200-400 mesh)
-
25 mL round-bottomed flask
-
Oil bath
-
Wattman filter paper
-
Rotary evaporator
-
Column chromatography apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a 25 mL round-bottomed flask, add 250 mg (1.2 mmol) of 2-bromo-1-phenylethanol, 50 mg (20 wt%) of H-β zeolite, and 1.0 mL of chlorobenzene.[6]
-
Heat the reaction flask in an oil bath at 120 °C for 6 hours.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the flask to room temperature.[6]
-
Filter the reaction mixture through Wattman filter paper and wash the filter cake with 10 mL of diethyl ether.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[6]
Purification of this compound
The crude product from the synthesis is purified by column chromatography.[6]
Procedure:
-
Prepare a silica gel column (200-400 mesh) using hexane as the eluent.
-
Load the crude product onto the column.
-
Elute the column with hexane.[6]
-
Collect the fractions containing the purified this compound.
-
The expected yield of the purified product is approximately 72% (0.16 g).[6]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Information
This compound is an irritant and should be handled with appropriate safety precautions.
| Hazard Information | Details | Reference |
| Pictogram | Xi (Irritant) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P313, P332+P337, P340, P351, P352 | [5] |
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound | 10485-09-3 | FB02221 | Biosynth [biosynth.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 10485-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound Manufacturer,this compound Exporter & Supplier from Pune India [fluorochem.co.in]
- 5. This compound | 10485-09-3 [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 10485-09-3 [chemicalbook.com]
- 8. 10485-09-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1H-Indene, 2-bromo- | C9H7Br | CID 575586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 2-Bromoindene (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 2-Bromoindene, a key intermediate in pharmaceutical synthesis. The document outlines its melting and boiling points, supported by standard experimental methodologies for their determination, to ensure accurate and reproducible results in a laboratory setting.
Core Physical Properties
This compound (CAS No: 10485-09-3) is a halogenated derivative of indene. At room temperature, it typically presents as a yellow to pale brown low melting solid or powder.[1][2] Understanding its physical constants is critical for its handling, purification, and reaction setup in synthetic chemistry.
Data Summary
The melting and boiling points of this compound, as reported by various chemical suppliers, are summarized below. Variations in reported values can be attributed to differences in sample purity and measurement techniques.
| Physical Property | Value | Conditions | Source(s) |
| Melting Point | 35-37 °C | Not Specified | LookChem, ChemWhat[1][3] |
| 38 °C | Not Specified | Chemical Bull Pvt. Ltd., Tokyo Chemical Industry[4][5] | |
| 34.0-40.0 °C | Clear Melt | Thermo Fisher Scientific[2] | |
| Boiling Point | 256.9 °C | at 760 mmHg | LookChem[1] |
| 127 °C | at 23 mmHg | ChemWhat, Tokyo Chemical Industry[3][5] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is the standard technique for determining the melting point of a crystalline solid.[5] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)
-
Glass capillary tubes (one end sealed)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, crush the solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the solid at the bottom. The packed sample height should be between 2-3 mm for an accurate reading.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid preliminary heating (4-5°C per minute) can be performed to find an approximate melting range.[2]
-
For a precise measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of 1-2°C per minute.
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid becomes visible.
-
Record the temperature (T2) at which the entire sample has completely melted into a transparent liquid.
-
The melting point is reported as the range from T1 to T2. A narrow range (0.5-1.0°C) typically indicates a pure compound.[1]
-
Boiling Point Determination (Distillation Method)
For non-volatile liquids or solids that can be melted without decomposition, simple distillation is a common method to determine the atmospheric boiling point. For high-boiling compounds like this compound, vacuum distillation is employed to determine the boiling point at a reduced pressure, preventing potential decomposition at high temperatures.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or magnetic stir bar
-
Vacuum source and manometer (for vacuum distillation)
Procedure:
-
Setup: Assemble the distillation apparatus. Place a small sample (at least 5 mL for simple distillation) of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.[6]
-
Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin heating the flask gently. As the substance boils, vapor will rise and surround the thermometer bulb.
-
Equilibrium and Measurement: The temperature reading will rise and then stabilize as the vapor condenses on the thermometer and drips into the condenser. Record this stable temperature as the boiling point.
-
Pressure Recording: Simultaneously record the ambient atmospheric pressure. For vacuum distillation, record the pressure measured by the manometer. The boiling point of this compound is significantly lower at reduced pressure (e.g., 127 °C at 23 mmHg) compared to atmospheric pressure (256.9 °C at 760 mmHg).[1][3][5]
Workflow Visualization
The logical flow for determining the primary physical properties of a solid organic compound like this compound is illustrated below.
Caption: Workflow for determining the melting and boiling points of this compound.
References
Solubility of 2-Bromoindene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-bromoindene, a vital intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile derived from the physicochemical properties of this compound and the known solubility of structurally analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in their laboratory work. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development involving this compound, facilitating informed solvent selection for synthesis, purification, and formulation.
Introduction
This compound (C₉H₇Br) is a halogenated derivative of indene (B144670), recognized for its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and preparing formulations for preclinical and clinical studies.
The solubility of a solid compound in a solvent is dictated by its molecular structure, polarity, and the intermolecular forces at play between the solute and solvent molecules. Based on its structure—a largely non-polar indene core with a polarizable carbon-bromine bond—this compound is anticipated to exhibit good solubility in a range of common organic solvents. While specific quantitative data is not widely published, several chemical suppliers confirm its insolubility in water and solubility in methanol[1][2][3][4]. This guide consolidates the available qualitative information and provides a framework for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇Br | [5][6] |
| Molecular Weight | 195.06 g/mol | [6] |
| Appearance | White to pale yellow or brown solid/powder | [4][5] |
| Melting Point | 35-38 °C | [3][4][5] |
| Boiling Point | 127 °C @ 23 mmHg | [3][4] |
| Density | ~1.57 g/cm³ | [5] |
| Water Solubility | Insoluble | [1][2][3] |
Predicted Solubility Profile of this compound
In the absence of extensive quantitative data, a predicted solubility profile for this compound has been constructed based on the principle of "like dissolves like" and the known solubility of its parent compound, indene, as well as other bromo-aromatic compounds[1][7][8][9]. Indene is known to be miscible with or soluble in a wide array of organic solvents, including ethers, aromatic hydrocarbons, and alcohols[10][11]. The presence of the bromine atom in this compound introduces a dipole moment and increases polarizability, which may slightly alter its solubility profile compared to indene.
Table 2 provides a qualitative prediction of this compound's solubility in common organic solvents.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The compound is confirmed to be soluble in methanol[3][4]. The polar hydroxyl group of the alcohol can interact with the polarizable C-Br bond, while the alkyl portion solvates the non-polar indene ring. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and their polarity is suitable for solvating both the non-polar and slightly polar parts of the this compound molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds. Their ability to act as hydrogen bond acceptors is not relevant here, but their moderate polarity and hydrocarbon character should effectively solvate this compound. |
| Aromatic Hydrocarbons | Toluene, Benzene (B151609) | High | The aromatic rings of these solvents can engage in favorable π-π stacking interactions with the benzene ring of the indene core. |
| Ketones | Acetone | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. The parent compound, indene, is soluble in acetone[1]. |
| Esters | Ethyl Acetate (B1210297) | High | Ethyl acetate is a moderately polar solvent that is effective for dissolving many organic compounds of intermediate polarity. |
| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to Low | As these solvents are entirely non-polar, they may be less effective at solvating the more polar C-Br bond of this compound compared to aromatic hydrocarbons. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are capable of dissolving a very wide range of organic compounds. |
| Aqueous | Water | Insoluble | As a largely non-polar, hydrophobic molecule, this compound is unable to overcome the strong hydrogen bonding network of water[1][2][3]. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is the gold standard and is recommended[2][12]. This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure
1. Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains visible. b. Record the exact weight of the added this compound. c. Accurately add a known volume or mass of the desired organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical, and preliminary experiments may be needed to determine the optimal time[13].
3. Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
4. Analysis and Quantification: a. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument. b. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. c. Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV). d. Generate a calibration curve from the standard solutions to accurately quantify the concentration of this compound in the saturated sample.
5. Calculation: a. Calculate the solubility (S) using the following formula: S (mg/mL) = C × DF where:
- C = Concentration of the diluted sample determined from the calibration curve (mg/mL)
- DF = Dilution factor
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. This compound | 10485-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound | 10485-09-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 1H-Indene, 2-bromo- | C9H7Br | CID 575586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Indene CAS#: 95-13-6 [m.chemicalbook.com]
- 11. Indene [chembk.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
An In-depth Technical Guide to the Handling and Storage of 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Bromoindene, a key intermediate in pharmaceutical synthesis. The information is intended to support laboratory safety and ensure the integrity of the compound for research and development purposes.
Physicochemical and Safety Data
This compound is a yellow to pale brown low-melting solid.[1][2] It is crucial to be aware of its physical and chemical properties, as well as its potential hazards, to ensure safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇Br | [1][3] |
| Molecular Weight | 195.06 g/mol | [3] |
| Appearance | White to yellow to light orange powder to crystal; Yellow to pale brown low melting solid | [1][2][4][5] |
| Melting Point | 35-37 °C; 38 °C | [1][2] |
| Boiling Point | 256.9 °C at 760 mmHg; 127 °C at 23 mmHg | [1][2] |
| Density | 1.57 g/cm³ | [1][2] |
| Solubility | Insoluble in water. Soluble in methanol. | [1] |
| Flash Point | 113 °C | [1][2] |
| Storage Temperature | Refrigerator (+4°C) | [1][2][6] |
Table 2: GHS Hazard and Precautionary Statements for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute toxicity, oral | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
| Skin corrosion/irritation | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation. | P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
| Serious eye damage/eye irritation | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation. | P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation. | P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
Stability and Reactivity
While specific stability data is not extensively published, general chemical principles suggest that this compound should be stored away from strong oxidizing agents.[7] Incompatible materials include strong oxidizing agents.[7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide.[7]
Experimental Protocols
General Handling and Storage
Storage:
-
Store in a cool, dry place.[7]
-
Keep the container tightly closed.[7]
-
For long-term storage, refrigeration at +4°C is recommended.[1][2]
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid breathing dust, vapor, mist, or gas.[7]
-
Avoid contact with skin and eyes.[7]
-
Do not ingest or inhale.[7]
-
An eyewash station and safety shower should be readily available.[7]
Synthesis of this compound from 2-Bromo-1-indanol (B184377)
This protocol is adapted from a published procedure.[7]
Materials:
-
2-Bromo-1-indanol
-
H-β zeolite
-
Diethyl ether
-
Silica (B1680970) gel (200-400 mesh)
-
25 mL round-bottomed flask
-
Oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a 25 mL round-bottomed flask, add 2-bromo-1-indanol (1.2 mmol), H-β zeolite (50 mg, 20 wt%), and chlorobenzene (1.0 mL).[7]
-
Place the flask in an oil bath preheated to 120 °C and stir the reaction mixture.[7]
-
Monitor the progress of the reaction by TLC.[7]
-
After 6 hours, or upon completion of the reaction as indicated by TLC, remove the flask from the oil bath and allow it to cool to room temperature.[7]
-
Filter the reaction mixture through filter paper and wash the filter cake with diethyl ether (10 mL).[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[7]
-
Purify the crude product by column chromatography on silica gel (200-400 mesh) using hexane as the eluent to afford this compound.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, filter paper), in a designated, labeled, and sealed container for halogenated organic waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and a list of any other constituents.
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Visualized Workflows
The following diagrams illustrate key workflows for handling and synthesizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 10485-09-3 | FB02221 | Biosynth [biosynth.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | 10485-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Bromoindene: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromoindene, a halogenated derivative of indene (B144670). It covers the historical context of its discovery, detailed synthetic methodologies, physical and chemical properties, and its emerging applications, particularly in the field of drug development. This document aims to be a core resource for researchers and professionals by presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.
Introduction
This compound (CAS No: 10485-09-3) is a bicyclic aromatic hydrocarbon with a bromine substituent on the five-membered ring.[1] The indene scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis and drug discovery. This guide will delve into the known synthesis routes, historical background, and the potential therapeutic applications of this compound and its derivatives.
Discovery and History
While the precise first synthesis of this compound is not well-documented in easily accessible historical literature, the study of indene and its derivatives dates back to the late 19th century. Early work by chemists such as Perkin and Révay in the 1890s laid the groundwork for understanding the reactivity of the indene ring system. The synthesis of halogenated indenes likely followed shortly after as chemists explored the functionalization of this novel hydrocarbon.
Historically, the preparation of this compound would have likely involved the direct bromination of indene, leading to the formation of 1,2-dibromoindane (B8583229), followed by dehydrobromination to yield the desired this compound. This classical approach highlights the fundamental reactivity of the indene double bond towards electrophilic addition.
Physicochemical Properties
This compound is a yellow to pale brown low melting solid, and its key physical and chemical properties are summarized in the table below.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇Br | [1][2] |
| Molecular Weight | 195.06 g/mol | [2] |
| Melting Point | 35-37 °C | [2] |
| Boiling Point | 256.9 °C at 760 mmHg | [2] |
| Density | 1.57 g/cm³ | [2] |
| Refractive Index | 1.659 | [2] |
| Water Solubility | Insoluble | [2] |
| Storage Temperature | Refrigerator (+4°C) | [2] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Dehydrobromination of 1,2-Dibromoindane
A common and historically significant route to this compound is the dehydrobromination of 1,2-dibromoindane. This reaction typically involves the treatment of 1,2-dibromoindane with a base. The 1,2-dibromoindane precursor can be obtained by the bromination of indene.[1]
Experimental Protocol: Dehydrobromination of 1,2-Dibromoindane
-
Preparation of 1,2-Dibromoindane: To a solution of indene in a suitable solvent such as diethyl ether or dichloromethane, add a stoichiometric amount of bromine (Br₂) dropwise at a low temperature (e.g., 0 °C) with stirring. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield crude 1,2-dibromoindane.
-
Dehydrobromination: The crude 1,2-dibromoindane is dissolved in an alcoholic solvent, such as ethanol. A solution of a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, is added to the mixture. The reaction is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Synthesis from 2-Bromo-1-indanol
A more modern approach involves the dehydration of 2-bromo-1-indanol. This method can provide good yields and selectivity.
Experimental Protocol: Dehydration of 2-Bromo-1-indanol [3]
-
Reaction Setup: In a round-bottomed flask, a mixture of 2-bromo-1-indanol, a catalytic amount of an acid catalyst (e.g., H-β zeolite, 20 wt%), and a suitable solvent (e.g., chlorobenzene) is prepared.[3]
-
Reaction Conditions: The reaction mixture is heated in an oil bath at 120 °C for approximately 6 hours.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filter cake is washed with an organic solvent like diethyl ether. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is purified by column chromatography on silica gel using hexane (B92381) as the eluent to afford this compound.[3] A yield of 72% has been reported for this method.[3]
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques. The following tables summarize the expected and reported spectral data.
¹H NMR Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H3 | ~3.4 | s | - |
| H4, H7 | 7.2-7.4 | m | - |
| H5, H6 | 7.1-7.2 | m | - |
| H2 | 7.0 | s | - |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| C1, C3 | ~39 |
| C2 | ~120 |
| C3a, C7a | ~144 |
| C4, C7 | ~125 |
| C5, C6 | ~127 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Ion |
| 194/196 | [M]⁺ |
| 115 | [M-Br]⁺ |
| 89 | [C₇H₅]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3050-3100 | C-H stretch (aromatic) |
| 2850-2950 | C-H stretch (aliphatic) |
| 1600, 1450 | C=C stretch (aromatic) |
| ~750 | C-H bend (aromatic, o-disubstituted) |
| 550-650 | C-Br stretch |
Applications in Drug Development
The indene scaffold is a key structural motif in a number of compounds with therapeutic potential. Derivatives of indene have been investigated for their anticancer, antiviral, and anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of these more complex and biologically active molecules.
Anticancer Agents
Several indene derivatives have shown promise as anticancer agents by targeting key cellular processes such as cell division and signal transduction.
-
Tubulin Polymerization Inhibitors: Some indene derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibitors: The Ras/Raf/MAPK signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in many cancers. Derivatives of the non-steroidal anti-inflammatory drug Sulindac, which contains an indene core, have been shown to inhibit this pathway.[4] This suggests that novel indene derivatives, potentially synthesized from this compound, could be developed as targeted kinase inhibitors.
-
Topoisomerase Inhibitors: Certain indeno[1,2-b]pyridinol derivatives have been identified as catalytic inhibitors of topoisomerase IIα, an essential enzyme for DNA replication and cell division.[5] These compounds bind to the minor groove of DNA and inhibit the enzyme's activity, leading to apoptosis in cancer cells.[5]
Antiviral Agents
The development of broad-spectrum antiviral agents is a critical area of research. While specific antiviral drugs derived directly from this compound are not yet in widespread clinical use, the structural motif is of interest. For example, bromo-substituted vinyl nucleoside analogs have been investigated for their antiviral properties. The bromoindene scaffold could potentially be incorporated into novel antiviral compounds targeting various stages of the viral life cycle.
Other Applications
Beyond pharmaceuticals, halogenated organic compounds like this compound have potential applications in materials science. The bromine atom can be used as a reactive site for polymerization reactions or for the synthesis of functional materials with specific electronic or optical properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich, albeit not fully documented, history rooted in the early exploration of indene chemistry. Its physicochemical properties and multiple synthetic routes make it an accessible building block for a wide range of applications. The growing interest in indene derivatives as potential therapeutic agents, particularly in oncology, highlights the importance of this compound as a starting material for the development of novel drugs. This technical guide provides a foundational resource for researchers and professionals seeking to explore the chemistry and applications of this important molecule. Further research into the biological activities of this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. EP1035095A1 - Method for making 1,2-Dibromoindane - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Electronic Properties of the Indene Ring in 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of the indene (B144670) ring in 2-Bromoindene. The document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations to facilitate a deeper understanding of the molecular characteristics of this compound.
Introduction
Indene and its derivatives are important structural motifs in organic chemistry, finding applications in materials science, and as precursors in the synthesis of more complex molecules, including pharmaceuticals. The introduction of a bromine atom at the 2-position of the indene ring, as in this compound, significantly influences the electronic landscape of the molecule. This guide explores the nature of these electronic perturbations through an examination of available spectroscopic and computational data. Understanding these properties is crucial for predicting the reactivity of this compound and for designing novel molecules with desired electronic characteristics.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10485-09-3 | [1][2] |
| Molecular Formula | C₉H₇Br | [1][3][4] |
| Molecular Weight | 195.06 g/mol | [1][3][4] |
| Appearance | Pale yellow to brown solid | [4][5] |
| Melting Point | 34.0-40.0 °C | [4][5] |
| Boiling Point | 256.9 °C at 760 mmHg | [4] |
| Purity (typical) | ≥97.5% (GC) | [5] |
Electronic Properties: An Overview
The electronic properties of the indene ring in this compound are a result of the interplay between the aromatic benzene (B151609) ring and the five-membered cyclopentadiene (B3395910) ring, further modulated by the presence of the bromine substituent. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, donating electron density to the π-system (+M effect). The overall electronic effect of bromine on the indene ring is a combination of these opposing influences.
-
Aromaticity: The benzene portion of the indene ring retains its aromatic character. The five-membered ring is not aromatic.
-
Electron Density: The inductive effect of bromine is expected to decrease the electron density of the indene ring, particularly at the carbon atom to which it is attached (C2) and, to a lesser extent, the adjacent carbon atoms.
-
Reactivity: The modulation of electron density influences the reactivity of the indene ring towards electrophilic and nucleophilic reagents.
Further experimental and computational studies are required to provide precise quantitative data on the electronic properties of this compound.
Experimental and Computational Methodologies
While specific data for this compound is scarce, this section outlines the standard experimental and computational protocols that would be employed to characterize its electronic properties.
Synthesis and Purification
A common method for the synthesis of this compound is the dehydration of 2-bromo-1-indanol (B184377).
Experimental Workflow for Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Detailed Methodology: In a round-bottomed flask, 2-bromo-1-indanol is combined with H-β zeolite in chlorobenzene.[3] The mixture is heated at 120 °C for approximately 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[3] After completion, the reaction is cooled to room temperature and filtered.[3] The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure this compound.[3]
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound and providing insights into its electronic environment.
Logical Workflow for NMR Analysis
Caption: A generalized workflow for NMR analysis.
Detailed Protocol: A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The solution is filtered into a 5 mm NMR tube.[6] Spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase and baseline correction, and referencing to the TMS signal.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane). The absorption spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.[7] The solvent is used as a reference. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.
Electrochemical Analysis
Cyclic voltammetry (CV) can be used to investigate the redox properties of this compound, providing information about its HOMO and LUMO energy levels.
Experimental Protocol: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas. A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured to obtain a voltammogram.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules.
Computational Workflow for Electronic Properties
Caption: A typical workflow for DFT calculations.
Methodology: The structure of this compound is first optimized using a DFT method, for example, with the B3LYP functional and a basis set such as 6-311++G(d,p).[8] A frequency calculation is then performed to ensure that the optimized structure corresponds to a true energy minimum. From the optimized geometry, various electronic properties can be calculated, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electron density distribution, and the molecular electrostatic potential (MEP) map.[9][8] Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum.[10]
Conclusion
This compound is a valuable compound for which a detailed understanding of its electronic properties is essential for its application in synthesis and materials science. While specific experimental and computational data for this compound are not extensively reported in the current literature, this guide provides a framework for its characterization based on established methodologies. The synthesis and purification protocols are well-defined. Standard spectroscopic and electrochemical techniques, coupled with computational modeling, can provide a comprehensive picture of the electronic structure of the indene ring in this compound. Further research is encouraged to generate and publish this specific data to enrich the understanding of this and related halogenated indene derivatives.
References
- 1. This compound | 10485-09-3 | FB02221 | Biosynth [biosynth.com]
- 2. 10-078866 - this compound | 10485-09-3 | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. B25474.06 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Potential Research Areas for 2-Bromoindene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoindene is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique structural features, including a reactive vinyl bromide moiety within a bicyclic indene (B144670) framework, offer a gateway to a diverse range of chemical transformations. This technical guide explores promising research avenues for this compound, providing insights into its reactivity, potential applications, and detailed experimental protocols for key transformations. The strategic functionalization of the this compound core can lead to the development of novel therapeutic agents and advanced organic materials.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| CAS Number | 10485-09-3 | [1] |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Yellow to pale brown low melting solid | ChemicalBook |
| Melting Point | 35-37 °C | ChemicalBook |
| Boiling Point | 256.9 °C at 760 mmHg | ChemicalBook |
| Purity | ≥95% | [2] |
Synthesis of this compound
An efficient and scalable synthesis of this compound is crucial for its utilization as a starting material. A common laboratory-scale synthesis involves the dehydration of 2-bromo-1-indanol (B184377).
Experimental Protocol: Synthesis of this compound from 2-Bromo-1-indanol
Materials:
-
2-Bromo-1-indanol
-
H-β zeolite
-
Diethyl ether
-
Silica (B1680970) gel (200-400 mesh)
-
Round-bottomed flask (25 mL)
-
Oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a 25 mL round-bottomed flask, add 2-bromo-1-indanol (1.2 mmol), H-β zeolite (50 mg, 20 wt%), and chlorobenzene (1.0 mL).
-
Heat the reaction mixture in an oil bath at 120 °C with stirring for 6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction flask to room temperature.
-
Filter the reaction mixture through filter paper and wash the filter cake with diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound. A typical yield for this reaction is around 72%.[3]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Research Areas and Key Reactions
The reactivity of the C-Br bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, opening up avenues for the synthesis of a wide array of derivatives.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indenes
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reaction of this compound with various arylboronic acids can lead to the synthesis of 2-aryl-1H-indenes, which are scaffolds of interest in medicinal chemistry and materials science.[4][5][6]
Potential Research Directions:
-
Medicinal Chemistry: Synthesis of a library of 2-aryl-1H-indenes for screening against various biological targets, such as kinases, GPCRs, or enzymes implicated in cancer or neurodegenerative diseases.[7][8][9][10]
-
Materials Science: Development of novel organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs) by introducing tailored aromatic substituents.[4]
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
2-Bromo-1H-indene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal standard for GC/NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a reaction vessel, combine 2-Bromo-1H-indene (0.3 mmol), the desired arylboronic acid or ester (0.45 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like Na₃PO₄ (0.9 mmol).
-
Add a solvent system, for example, a mixture of dioxane (0.8 mL) and water (0.2 mL).[11]
-
Seal the vessel and heat the reaction mixture under an inert atmosphere. The reaction temperature and time will need to be optimized for specific substrates but a starting point could be 100°C overnight.[12]
-
After cooling, the reaction mixture can be worked up by extraction with an organic solvent.
-
The product is then purified by column chromatography. Yields can be determined by ¹H NMR using an internal standard.[11]
Table of Expected Suzuki Coupling Products and Potential Yields (Hypothetical)
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-Phenyl-1H-indene | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-indene | 80-90 |
| 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)-1H-indene | 75-85 |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1H-indene | 70-80 |
Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction: Synthesis of 2-Alkenyl-1H-indenes
The Heck reaction provides a method to couple this compound with various alkenes, leading to the formation of substituted 2-alkenyl-1H-indenes. This reaction is highly valuable for extending the conjugation of the indene system.[5][13][14][15]
Potential Research Directions:
-
Pharmaceutical Intermediates: The resulting diene and triene structures can serve as versatile intermediates for the synthesis of complex polycyclic molecules and natural product analogs.[16]
-
Organic Electronics: The extended π-systems of 2-alkenyl-1H-indenes make them candidates for investigation as organic semiconductors.[4]
General Experimental Protocol: Heck Reaction of this compound
Materials:
-
2-Bromo-1H-indene
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., NaOAc)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction vessel, dissolve 2-Bromo-1H-indene (1.0 mmol) and the alkene (1.2 mmol) in a polar aprotic solvent like DMF or NMP.
-
Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol), a phosphine (B1218219) ligand like PPh₃ (0.04 mmol), and a base, for example, NaOAc (1.5 mmol).
-
Heat the reaction mixture under an inert atmosphere, typically between 100-140 °C, and monitor the reaction by TLC or GC.
-
After completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.
Table of Potential Heck Reaction Products (Hypothetical)
| Alkene | Product | Expected Yield (%) |
| Styrene | 2-(2-Phenylethenyl)-1H-indene | 70-85 |
| Butyl acrylate | Butyl 3-(1H-inden-2-yl)acrylate | 65-80 |
| Cyclohexene | 2-(Cyclohex-1-en-1-yl)-1H-indene | 50-65 |
Diagram of Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-1H-indenes
The Sonogashira coupling enables the reaction of this compound with terminal alkynes, providing access to 2-alkynyl-1H-indene derivatives. These compounds are valuable building blocks due to the reactivity of the alkyne moiety.[16][17][18][19][20]
Potential Research Directions:
-
Medicinal Chemistry: The resulting enyne derivatives have potential as anti-inflammatory agents.[21] The triple bond can be further functionalized to create a variety of heterocyclic compounds with potential biological activities.
-
Click Chemistry: The terminal alkyne functionality can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach the indene scaffold to biomolecules or other complex structures.
-
Materials Science: The rigid, linear nature of the alkyne linker can be exploited to create novel polymers and materials with interesting electronic and photophysical properties.
General Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
2-Bromo-1H-indene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (B128534) or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 2-Bromo-1H-indene (1.0 mmol) in an appropriate solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (0.04 mmol), and the terminal alkyne (1.2 mmol).
-
Add a suitable amine base, like triethylamine or diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The crude product is then purified by column chromatography.
Table of Potential Sonogashira Coupling Products (Hypothetical)
| Terminal Alkyne | Product | Expected Yield (%) |
| Phenylacetylene | 2-(Phenylethynyl)-1H-indene | 80-95 |
| Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-1H-indene | 85-98 |
| Propargyl alcohol | 3-(1H-Inden-2-yl)prop-2-yn-1-ol | 70-85 |
Diagram of Sonogashira Coupling Catalytic Cycles:
Caption: Catalytic cycles of the Sonogashira reaction.
Cycloaddition Reactions
The double bond of the indene ring system in this compound and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex polycyclic frameworks.[7][22][23][24]
Potential Research Directions:
-
Total Synthesis: Utilize the indene core as a diene or dienophile in intramolecular or intermolecular Diels-Alder reactions to construct complex natural product skeletons.
-
Novel Scaffolds: Explore [2+2] and [3+2] cycloaddition reactions to generate novel four- and five-membered ring systems fused to the indene core, which could exhibit unique biological activities.
General Considerations for Diels-Alder Reactions: The reactivity of the indene system in Diels-Alder reactions will be influenced by the substituents on both the indene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. The stereochemistry of the product is highly controlled, following the endo rule in many cases.[25]
Diagram of a [4+2] Cycloaddition (Diels-Alder) Reaction:
Caption: General scheme of a Diels-Alder reaction.
Biological and Materials Science Applications
The derivatives of this compound hold promise in both drug discovery and the development of advanced materials.
Medicinal Chemistry
The indene and indanone scaffolds are present in numerous biologically active compounds.[26][27][28][29] By using this compound as a starting material, medicinal chemists can access novel derivatives with potential therapeutic applications.
-
Anticancer Agents: Indanone and indene derivatives have been reported to exhibit anticancer activity.[7][8][9][10] The synthesis of novel 2-substituted indenes and their subsequent oxidation to indanones could lead to the discovery of new antiproliferative agents.
-
Antimicrobial Agents: The incorporation of halogen atoms and the extension of conjugation through cross-coupling reactions can enhance the antimicrobial properties of organic molecules.[25][26][27][28][30] Derivatives of this compound should be screened for their activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibitors: The indene scaffold can be elaborated to mimic the substrates or transition states of various enzymes, leading to the development of potent and selective inhibitors.
Materials Science
The tunable electronic properties of indenyl derivatives make them attractive targets for materials science research.
-
Organic Semiconductors: The introduction of various aryl and alkenyl groups via cross-coupling reactions can be used to tune the HOMO/LUMO energy levels and charge transport properties of 2-substituted indenes, making them potential candidates for organic field-effect transistors (OFETs).[4]
-
Organic Light-Emitting Diodes (OLEDs): Functionalized indenes can be explored as host materials, emitters, or charge-transporting materials in OLED devices.[17][31][32][33]
-
Conductive Polymers: While challenging, the polymerization of this compound or its derivatives through cross-coupling reactions could lead to the formation of novel conductive or semi-conductive polymers with interesting properties.[15]
Conclusion
This compound is a valuable and versatile building block with significant untapped potential. Its reactivity in a range of cross-coupling and cycloaddition reactions provides access to a vast chemical space of novel indene derivatives. This guide highlights key research areas where the exploration of this compound chemistry could lead to significant advances in both medicinal chemistry and materials science. The provided experimental frameworks serve as a starting point for researchers to develop and optimize synthetic routes to new and functional molecules based on the indene scaffold. Further investigation into the reactivity and applications of this compound is highly encouraged.
References
- 1. 1H-Indene, 2-bromo- | C9H7Br | CID 575586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10485-09-3 Cas No. | 2-Bromo-1H-indene | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. synarchive.com [synarchive.com]
- 20. organicreactions.org [organicreactions.org]
- 21. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cycloaddition - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. imedpub.com [imedpub.com]
- 28. researchgate.net [researchgate.net]
- 29. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties | PLOS One [journals.plos.org]
- 30. Synthesis and antibacterial activity of new 2-substituted penems. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. home.sandiego.edu [home.sandiego.edu]
- 33. researchgate.net [researchgate.net]
2-Bromoindene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoindene, a halogenated derivative of the bicyclic hydrocarbon indene (B144670), has emerged as a valuable and versatile building block in organic synthesis. Its unique structural framework, featuring a reactive carbon-bromine bond on a strained five-membered ring fused to a benzene (B151609) ring, provides a gateway to a diverse array of complex molecular architectures. This technical guide offers a comprehensive overview of this compound, detailing its properties, synthesis, and key applications in palladium-catalyzed cross-coupling reactions, ligand synthesis for metallocene catalysts, and as a precursor for novel polymers and pharmaceutical intermediates.
Physicochemical Properties of this compound
This compound is a yellow to pale brown low-melting solid at room temperature.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that this compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇Br | [5][6] |
| Molecular Weight | 195.06 g/mol | [5][6] |
| Appearance | Yellow to pale brown low-melting solid | [1][2][3] |
| Melting Point | 35-37 °C | [1][2][3] |
| Boiling Point | 256.9 °C at 760 mmHg | [1][2][3] |
| Density | 1.57 g/cm³ | [1][2][3] |
| Refractive Index | 1.659 | [1][2][3] |
| Solubility | Insoluble in water | [1][2][3] |
| Storage | Refrigerator (+4°C) | [1][2][3] |
| CAS Number | 10485-09-3 | [5][6] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the dehydration of 2-bromo-1-indanol (B184377). This precursor can be subjected to acid-catalyzed elimination to yield the desired product.
Experimental Protocol: Synthesis of this compound from 2-Bromo-1-indanol[7]
Materials:
-
2-Bromo-1-indanol
-
H-β zeolite
-
Diethyl ether
-
Silica (B1680970) gel (200-400 mesh)
Procedure:
-
In a 25 mL round-bottomed flask, add 2-bromo-1-indanol (1.2 mmol, 250 mg), H-β zeolite (50 mg, 20 wt%), and chlorobenzene (1.0 mL).
-
Heat the reaction mixture in an oil bath at 120 °C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the flask to room temperature.
-
Filter the reaction mixture through Whatman filter paper and wash the filter cake with diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by column chromatography on silica gel (200-400 mesh) using hexane as the eluent to afford this compound.
Yield: 72%
Applications of this compound in Organic Synthesis
The reactivity of the C-Br bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon bonds, providing access to a wide range of substituted indene derivatives.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylindenes
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. While direct Suzuki coupling of this compound can be performed, a highly efficient alternative involves the initial conversion of this compound to a 2-indenylboronate ester, which is then coupled with various aryl halides.[7][8] This two-step, one-pot approach often leads to higher yields and broader substrate scope.
Bromoindene [label="this compound"]; Indenylboronate [label="2-Indenylboronate"]; ArylHalide [label="Aryl Halide"]; Arylindene [label="2-Arylindene"];
Bromoindene -> Indenylboronate [label=" Borylation\n(PdCl2/PPh3, Base)"]; {Indenylboronate, ArylHalide} -> Arylindene [label=" Suzuki Coupling\n(Pd(OAc)2, PPh3, K3PO4)"]; }
This protocol describes the synthesis of 2-phenylindene from 2-indenylboronate, which is generated in situ from this compound.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium acetate (B1210297) (KOAc)
-
Dioxane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Tetrahydrofuran (THF)
Procedure:
Step 1: Synthesis of 2-Indenylboronate
-
In a reaction vessel, combine this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) chloride (0.03 mmol), triphenylphosphine (0.06 mmol), and potassium acetate (1.5 mmol) in dioxane (5 mL).
-
Heat the mixture at 80 °C under an inert atmosphere until the borylation is complete (monitored by GC or TLC).
Step 2: Suzuki Coupling
-
To the crude 2-indenylboronate solution from Step 1, add bromobenzene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium phosphate (2.0 mmol) in THF (5 mL).
-
Heat the reaction mixture at 80 °C until the coupling is complete.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Table 2: Suzuki Coupling of 2-Indenylboronate with Various Aryl Bromides [7]
| Aryl Bromide | Product | Yield (%) |
| Bromobenzene | 2-Phenylindene | 92 |
| 1-Bromo-2-methylbenzene | 2-(o-Tolyl)indene | 85 |
| 2-Bromobiphenyl | 2-([1,1'-Biphenyl]-2-yl)indene | 88 |
| 1-Bromo-2-methoxybenzene | 2-(2-Methoxyphenyl)indene | 82 |
Spectroscopic Data for 2-Phenylindene:
-
¹H NMR (CDCl₃): δ 7.20-7.65 (m, 9H, Ar-H), 6.95 (s, 1H, indenyl-H), 3.65 (s, 2H, CH₂) ppm.
-
¹³C NMR (CDCl₃): δ 145.2, 143.8, 142.1, 134.7, 129.3, 128.7, 127.8, 127.2, 126.8, 125.1, 123.9, 120.9, 38.9 ppm.
Sonogashira Coupling: Synthesis of 2-Alkynylindenes
The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[9][10][11]
Pd0 [label="Pd(0)Ln"]; OxAdd [label="Indenyl-Pd(II)-Br"]; Transmetal [label="Indenyl-Pd(II)-C≡CR"]; Product [label="2-Alkynylindene"]; CuCycle [shape=ellipse, label="Copper Cycle"];
Pd0 -> OxAdd [label=" Oxidative Addition\n(this compound)"]; OxAdd -> Transmetal [label=" Transmetalation\n(Copper Acetylide)"]; Transmetal -> Pd0 [label=" Reductive Elimination"]; Transmetal -> Product [style=dashed]; CuCycle -> OxAdd [style=dashed, label="[Cu-C≡CR]"]; }
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 2-alkynylindene.
Table 3: Representative Sonogashira Coupling Reactions of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [2] |
| 1-Bromo-2-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 2 | 85 | [8] |
Spectroscopic Data for 2-(Phenylethynyl)indene (Predicted):
-
¹H NMR (CDCl₃): δ 7.2-7.8 (m, 9H, Ar-H), 7.1 (s, 1H, indenyl-H), 3.7 (s, 2H, CH₂) ppm.
-
¹³C NMR (CDCl₃): δ 145.0, 143.5, 131.8, 129.0, 128.5, 128.4, 127.0, 125.5, 124.0, 123.5, 121.0, 92.0, 88.0, 39.0 ppm.
Heck Reaction: Synthesis of 2-Alkenylindenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13][14] This reaction is a powerful tool for introducing vinyl groups onto the indene scaffold.
Pd0 [label="Pd(0)Ln"]; OxAdd [label="Indenyl-Pd(II)-Br"]; AlkeneCoord [label="Alkene Complex"]; MigratoryInsert [label="β-Hydrido Pd Complex"]; Product [label="2-Alkenylindene"];
Pd0 -> OxAdd [label=" Oxidative Addition\n(this compound)"]; OxAdd -> AlkeneCoord [label=" Alkene\nCoordination"]; AlkeneCoord -> MigratoryInsert [label=" Migratory\nInsertion"]; MigratoryInsert -> Pd0 [label=" β-Hydride\nElimination"]; MigratoryInsert -> Product [style=dashed]; }
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Base (e.g., triethylamine, sodium carbonate)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine (B1218219) ligand (0.04 mmol), and the base (1.5 mmol) in the chosen solvent (5 mL).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction by TLC or GC until the this compound is consumed.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Table 4: Representative Heck Coupling Reactions of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP/H₂O | 150 | 3 | 95 | [15] |
| 4-Bromoanisole | n-Butyl acrylate (B77674) | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | 20 | 85 | [13] |
Synthesis of Indenyl Ligands for Metallocene Catalysts
Indenyl ligands are crucial components of metallocene catalysts, which are widely used in olefin polymerization.[16][17][18][19][20][21][22] this compound serves as a key starting material for the synthesis of various substituted indenyl ligands. For example, it can be converted to 2-indenyl Grignard or lithium reagents, which can then be reacted with appropriate electrophiles to introduce a wide range of substituents at the 2-position of the indene ring. These substituted indenes are then used to synthesize bis(indenyl)zirconium dichloride and other metallocene complexes.
Bromoindene [label="this compound"]; IndenylLi [label="2-Indenyllithium"]; SubstIndene [label="2-Substituted\nIndene"]; Metallocene [label="Bis(2-indenyl)zirconium\ndichloride"];
Bromoindene -> IndenylLi [label=" n-BuLi"]; IndenylLi -> SubstIndene [label=" Electrophile\n(e.g., R-X)"]; SubstIndene -> Metallocene [label=" 1. n-BuLi\n2. ZrCl4"]; }
Polymerization of Indene Derivatives
The indene backbone can be incorporated into polymers to modify their thermal and optical properties. While the direct polymerization of this compound is not common, it can be converted into various polymerizable monomers. For instance, the products of Suzuki, Sonogashira, and Heck reactions can be designed to contain polymerizable functional groups, such as vinyl or acrylate moieties. These monomers can then undergo polymerization to produce polymers with tailored properties.[1][23][24][25][26]
Applications in Drug Discovery
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[2][4][27] this compound serves as a versatile starting material for the synthesis of novel indene derivatives with potential therapeutic applications. The ability to introduce a wide variety of substituents at the 2-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. For example, substituted indenes have been investigated as anxiolytics and for other central nervous system applications.
Conclusion
This compound has proven to be an exceptionally useful and versatile building block in organic synthesis. Its participation in a wide range of palladium-catalyzed cross-coupling reactions, its utility in the synthesis of complex ligands for catalysis, and its potential as a precursor for novel polymers and pharmaceutical agents underscore its importance to the research and drug development communities. The methodologies and data presented in this guide provide a solid foundation for the further exploration and application of this valuable synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 7. [PDF] A Convenient Approach to 2‐Arylindenes via Suzuki Coupling Reaction of 2‐Indenylboronate with Aryl Bromides. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 16. US2373714A - Polymerization of indene - Google Patents [patents.google.com]
- 17. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. d-nb.info [d-nb.info]
- 21. mdpi.com [mdpi.com]
- 22. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. "Synthesis and properties of ionene polymers for use in applications" by Jacob Fulcher, Seth Taylor et al. [digitalcommons.murraystate.edu]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. scholarship.claremont.edu [scholarship.claremont.edu]
The Chemistry of Substituted Indenes: A Technical Guide for Therapeutic Development
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and therapeutic applications of substituted indenes.
The indene (B144670) scaffold, a distinctive bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial arrangement of functional groups, making it an attractive core for designing novel therapeutic agents with a wide range of biological activities. This guide provides a comprehensive overview of the chemistry of substituted indenes, focusing on their synthesis, reactivity, and applications in drug discovery, with a particular emphasis on their roles as anticancer, anti-inflammatory, neuroprotective, and antiviral agents.
Synthesis of Substituted Indenes
The synthesis of substituted indenes can be broadly categorized into methods that construct the indene core itself and those that functionalize a pre-existing indene or indanone skeleton.
Construction of the Indene Core
Several classical and modern synthetic strategies are employed to build the indene framework.
-
Intramolecular Friedel-Crafts Reactions: A common approach involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. The use of strong acids like polyphosphoric acid (PPA) or Lewis acids such as AlCl₃ promotes the intramolecular acylation to form an indanone, which can then be further modified. The regioselectivity of this reaction is influenced by the substituents on the aromatic ring.
-
Palladium- and Ruthenium-Catalyzed Reactions: Modern cross-coupling and metathesis reactions offer efficient routes to functionalized indenes. A sequence involving a Pd-catalyzed Suzuki coupling followed by a Ru-catalyzed ring-closing metathesis (RCM) can be used to construct the indene core from readily available phenols[1].
-
Cyclization of Alkynes: Rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes yield indene derivatives, with the regioselectivity being dependent on the steric nature of the alkyne substituents[2].
Functionalization of Indanones and Indenes
A versatile and widely used strategy involves the functionalization of commercially available or readily synthesized indanones.
-
Claisen-Schmidt Condensation: This base-catalyzed condensation between an indanone and an aromatic aldehyde is a cornerstone for the synthesis of 2-benzylidene-1-indanones, a class of compounds with significant biological activity[3].
-
Synthesis of Dihydro-1H-indene Derivatives: These compounds, often investigated as tubulin polymerization inhibitors, can be synthesized from 3-arylpropanoic acids. The acid is first cyclized to the corresponding indanone, which then undergoes a condensation with a substituted benzaldehyde (B42025). Subsequent reductions of the double bond and the ketone functionality lead to the desired dihydro-1H-indene scaffold[4].
Reactivity of the Indene Nucleus
The chemical reactivity of indene is characterized by the interplay between its aromatic benzene ring and the reactive cyclopentene moiety.
-
Acidity: The methylene (B1212753) protons at the C1 position of indene are unusually acidic (pKa ≈ 20 in DMSO) due to the formation of the aromatic indenyl anion upon deprotonation[5]. This anion is a useful nucleophile in various synthetic transformations.
-
Electrophilic Aromatic Substitution: Electrophilic attack on the benzene ring of indene is possible. The regioselectivity is governed by the directing effects of the fused five-membered ring and any other substituents present[6][7].
-
Reactions of the Five-Membered Ring: The double bond in the cyclopentene ring can undergo various reactions typical of alkenes, such as addition and oxidation. The regioselectivity of electrophilic addition, for instance with HCl, is governed by the formation of the more stable carbocation intermediate, which is stabilized by resonance with the benzene ring[6].
-
Diels-Alder Reactions: The indene system can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form polycyclic structures[8].
Therapeutic Applications of Substituted Indenes
The rigid indene scaffold has proven to be a versatile template for the development of a wide array of therapeutic agents.
Anticancer Activity
A significant body of research has focused on the development of indene derivatives as anticancer agents.
-
Tubulin Polymerization Inhibition: Many substituted dihydro-1H-indene derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[4].
-
Inhibition of the Ras/Raf/MAPK Pathway: Some indene derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been found to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway[9][10].
Neuroprotective Effects
Substituted indenes have shown promise in the treatment of neurodegenerative diseases.
-
Ischemia-Reperfusion Injury: Certain indanone and piperidine (B6355638) hybrids have demonstrated significant neuroprotective effects in models of oxygen-glucose deprivation/reperfusion and middle cerebral artery occlusion, suggesting their potential in treating stroke[11].
-
Alzheimer's Disease: Indene-derived hydrazides have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease[12].
Anti-inflammatory Activity
The anti-inflammatory properties of indene derivatives have been explored, often linked to the modulation of inflammatory pathways.
-
Inhibition of Pro-inflammatory Cytokines: 2-Benzylidene-1-indanone derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[13].
Antiviral and Antimicrobial Activity
The broad biological activity of the indene scaffold extends to infectious diseases.
-
Antiviral Agents: Indene derivatives have been investigated for their antiviral properties. For example, some indophenazine derivatives containing an indene moiety have shown activity against Herpes Simplex Virus-1 and vaccinia virus.
-
Antimicrobial Agents: Substituted 2-benzylidene-1,3-indandiones have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria[6].
Data Presentation
Table 1: Synthesis Yields of Representative Substituted Indenes
| Compound Class | Key Reaction | Starting Materials | Product | Yield (%) | Reference |
| 2-Benzylidene-1-indanone | Claisen-Schmidt Condensation | 1-Indanone (B140024), 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one | 85 | [9] |
| 2-Benzylidene-1-indanone | Claisen-Schmidt Condensation | 1-Indanone, 4-Hydroxybenzaldehyde | (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one | 85 | [9] |
| Dihydro-1H-indene | Multi-step synthesis | 3-(3,4,5-trimethoxyphenyl)propanoic acid, 4-methoxybenzaldehyde | 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene | 24 (over 3 steps) | [4] |
| Indanone | Intramolecular Friedel-Crafts | 3-(m-tolyl)propanoic acid | 6-methyl-2,3-dihydro-1H-inden-1-one | 95 |
Table 2: Biological Activity of Selected Substituted Indenes
| Compound | Target/Assay | Cell Line/Model | IC₅₀ / Activity | Reference |
| Anticancer Activity | ||||
| 4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl)-2,3-dihydro-1H-indene (12d) | Tubulin Polymerization Inhibition | - | IC₅₀ = 1.1 µM | [4] |
| Compound 12d | Antiproliferative | K562 (Leukemia) | IC₅₀ = 0.028 µM | [4] |
| Compound 12d | Antiproliferative | A549 (Lung Cancer) | IC₅₀ = 0.031 µM | [4] |
| Neuroprotective Activity | ||||
| Indanone-piperidine hybrid (Compound 4) | OGD/R-induced neuronal injury | Rat primary neurons | Significant viability at 3.125-100 µM | [11] |
| Indene-hydrazide (SD-30) | Acetylcholinesterase Inhibition | - | IC₅₀ = 13.86 µM | [12] |
| Anti-inflammatory Activity | ||||
| (E)-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (4d) | TNF-α inhibition | LPS-stimulated RAW 264.7 macrophages | 83.73% inhibition at 10 µM | [13] |
| Antimicrobial Activity | ||||
| 2-(4-chlorobenzylidene)-1,3-indandione | Antibacterial | Staphylococcus aureus | 20 mm zone of inhibition | [6] |
Table 3: Spectroscopic Data for a Representative 2-Benzylidene-1-indanone
(E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one [9]
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) | IR (cm⁻¹) |
| δ 9.98 (s, 1H, -OH) | δ 193.22 (C=O) | 3114 (O-H) |
| δ 7.77 (d, J=10.0 Hz, 1H) | δ 159.42 | 1673 (C=O) |
| δ 7.65–7.71 (m, 4H) | δ 149.77 | 1595 (C=C) |
| δ 7.46–7.49 (m, 2H) | δ 137.57 | |
| δ 6.91 (d, J=5.0 Hz, 2H) | δ 134.46 | |
| δ 4.06 (s, 2H, -CH₂-) | δ 133.33 | |
| δ 132.95 | ||
| δ 131.52 | ||
| δ 127.56 | ||
| δ 126.57 | ||
| δ 125.96 | ||
| δ 123.38 | ||
| δ 116.03 | ||
| δ 31.94 (-CH₂-) |
Experimental Protocols
General Synthesis of 2-Benzylidene-1-indanones via Claisen-Schmidt Condensation[3]
Reagents and Conditions:
-
Substituted 1-indanone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
20% (w/v) Sodium hydroxide (B78521) solution in ethanol
-
Ethanol
-
Room temperature, overnight
Procedure:
-
To a solution of the substituted 1-indanone in ethanol, add the substituted benzaldehyde.
-
To this stirred mixture, add the 20% ethanolic sodium hydroxide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-benzylidene-1-indanone.
General Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives[4]
Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
-
Add 3-(3,4,5-trimethoxyphenyl)propanoic acid to polyphosphoric acid (PPA).
-
Stir the mixture at 90 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the indanone.
Step 2: Synthesis of (E)-2-(substituted-benzylidene)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
-
Dissolve the indanone from Step 1 in methanol (B129727).
-
Add the appropriate substituted benzaldehyde and a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature overnight.
-
Collect the resulting precipitate by filtration and wash with cold methanol to obtain the benzylidene intermediate.
Step 3: Synthesis of 2-(substituted-benzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add AlCl₃.
-
Add the benzylidene intermediate from Step 2 to the reaction mixture.
-
Stir the reaction at 0 °C for 2-12 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude product in methanol and hydrogenate in the presence of 10% Pd/C under a hydrogen atmosphere overnight.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the final dihydro-1H-indene derivative.
Visualizations
Signaling Pathways
Caption: Mechanism of tubulin polymerization inhibition by substituted indenes.
Caption: Inhibition of the Ras/Raf/MAPK signaling pathway by substituted indenes.
Experimental Workflow
References
- 1. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indene synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Unraveling the Dynamic Nature of 2-Bromoindene: A Technical Guide to its Fluxional Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoindene, a halogenated derivative of the indene (B144670) scaffold, exhibits fascinating dynamic molecular behavior known as fluxionality. This technical guide provides an in-depth exploration of the core principles underlying the fluxional characteristics of this compound, a phenomenon of significant interest in the fields of physical organic chemistry, reaction mechanism studies, and for professionals in drug development who may encounter such dynamic isomers. This document outlines the theoretical basis for the degenerate rearrangement of this compound, details the experimental protocols for its investigation using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, and presents a framework for the quantitative analysis of its kinetic parameters.
Introduction to Fluxionality in Indene Systems
Fluxional molecules are chemical species that undergo rapid, reversible intramolecular rearrangements, leading to the interchange of equivalent nuclei. In the case of this compound, this behavior is understood to occur through a degenerate rearrangement process where the bromine atom migrates between the carbon atoms of the five-membered ring. This dynamic equilibrium does not change the overall chemical identity of the molecule but results in a time-averaged spectroscopic signature at higher temperatures. Understanding this fluxionality is crucial as it can impact the reactivity, and biological activity of indene derivatives.
The most probable mechanism for this fluxional behavior is a[1][2]-suprafacial sigmatropic shift of the bromine atom. This process involves the migration of the bromine atom to an adjacent carbon atom via a three-membered ring transition state. This type of rearrangement is also referred to as a Wagner-Meerwein shift.
The Degenerate Rearrangement of this compound
The fluxional behavior of this compound is characterized by a degenerate rearrangement where the bromine atom shifts between the C1, C2, and C3 positions of the indene ring. This process renders the protons on the five-membered ring chemically equivalent on the NMR timescale at elevated temperatures.
Proposed Mechanism:[1][2]-Sigmatropic Shift
The most plausible mechanism for this rearrangement is a series of[1][2]-sigmatropic shifts of the bromine atom. This intramolecular process involves the bromine atom moving from its initial position (C2) to an adjacent carbon (C1 or C3), passing through a strained three-membered ring-like transition state. The process is considered "degenerate" because the reactant and the product are chemically indistinguishable.
Experimental Investigation: Variable-Temperature NMR Spectroscopy
The primary experimental technique to probe the fluxional behavior of this compound is Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe the transition from a "slow-exchange" regime at low temperatures, where distinct signals for the non-equivalent protons are observed, to a "fast-exchange" regime at high temperatures, where the signals coalesce into a time-averaged spectrum.
Detailed Experimental Protocol
Objective: To determine the kinetic and thermodynamic parameters for the degenerate rearrangement of this compound using ¹H VT-NMR spectroscopy.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., Toluene-d₈, Dichloromethane-d₂, or CS₂)
-
NMR tubes (high precision, suitable for a wide temperature range)
-
NMR spectrometer equipped with a variable-temperature probe
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a high-precision NMR tube.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.
-
Seal the NMR tube under vacuum or an inert atmosphere.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity at room temperature.
-
Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
-
Variable-Temperature Measurements:
-
Begin by cooling the sample to a low temperature where the exchange is slow (e.g., -80 °C). The exact temperature will depend on the solvent and the expected energy barrier.
-
Allow the temperature to equilibrate for at least 5-10 minutes before acquiring a spectrum. Re-shim the magnetic field at each new temperature.
-
Acquire a ¹H NMR spectrum.
-
Increase the temperature in small increments (e.g., 5-10 °C).
-
Repeat the equilibration, shimming, and acquisition steps at each temperature until a high-temperature regime is reached where the relevant signals have fully coalesced into a sharp, time-averaged pattern (e.g., +80 °C).
-
Pay close attention to the coalescence temperature (Tc), the point at which the distinct signals merge into a single broad peak.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Determine the chemical shifts (δ) and line widths (Δν1/2) of the exchanging protons at each temperature.
-
Use the appropriate equations (see Section 4) to calculate the rate constant (k) for the rearrangement at different temperatures.
-
Perform a line-shape analysis, especially around the coalescence temperature, for a more accurate determination of the rate constants.
-
Quantitative Data Analysis
The data obtained from VT-NMR experiments can be used to calculate the kinetic and thermodynamic parameters of the fluxional process.
Rate Constant Determination
The rate constant (k) of the rearrangement can be estimated at the coalescence temperature (Tc) using the following equation for two uncoupled exchanging sites:
k = (π * Δν) / √2
where Δν is the difference in chemical shift (in Hz) between the two exchanging signals in the slow-exchange regime.
More accurate rate constants at various temperatures can be obtained through complete line-shape analysis, which involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.
Activation Parameters
Once the rate constants are determined at various temperatures, the activation parameters for the rearrangement can be calculated using the Eyring equation:
ln(k/T) = -ΔH‡/(R * T) + ln(kB/h) + ΔS‡/R
where:
-
k is the rate constant
-
T is the temperature in Kelvin
-
ΔH‡ is the activation enthalpy
-
R is the gas constant
-
kB is the Boltzmann constant
-
h is the Planck constant
-
ΔS‡ is the activation entropy
A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. From these values, ΔH‡ and ΔS‡ can be determined.
The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation:
ΔG‡ = ΔH‡ - T * ΔS‡
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from a VT-NMR study of this compound.
Table 1: Temperature-Dependent ¹H NMR Data for this compound
| Temperature (°C) | Temperature (K) | Chemical Shift δ₁ (ppm) | Chemical Shift δ₂ (ppm) | Δν (Hz) | Rate Constant k (s⁻¹) |
| -80 | 193.15 | Value | Value | Value | Value |
| -60 | 213.15 | Value | Value | Value | Value |
| -40 | 233.15 | Value | Value | Value | Value |
| -20 (Tc) | 253.15 | Coalesced | Coalesced | Value | Value |
| 0 | 273.15 | Value | Value | - | Value |
| 20 | 293.15 | Value | Value | - | Value |
| 40 | 313.15 | Value | Value | - | Value |
Table 2: Activation Parameters for the Degenerate Rearrangement of this compound
| Parameter | Value | Units |
| ΔG‡ (at Tc) | Value | kJ/mol |
| ΔH‡ | Value | kJ/mol |
| ΔS‡ | Value | J/(mol·K) |
| Coalescence Temperature (Tc) | Value | K |
Conclusion
The fluxional behavior of this compound represents a compelling case study in dynamic molecular processes. Through the application of variable-temperature NMR spectroscopy, researchers can gain profound insights into the kinetics and thermodynamics of the underlying degenerate rearrangement. The detailed experimental protocol and data analysis framework presented in this guide offer a comprehensive approach for scientists and drug development professionals to investigate and understand this and similar dynamic systems. A thorough characterization of such fluxional behavior is essential for a complete understanding of the chemical and physical properties of indene derivatives, which may have implications for their application in medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols for 2-Bromoindene Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4] This protocol details the palladium-catalyzed Suzuki coupling of 2-bromoindene with various arylboronic acids. The resulting 2-arylindene scaffolds are important structural motifs in medicinal chemistry and materials science, serving as ligands for olefin polymerization catalysts and as core structures in biologically active molecules.[5] While direct protocols for the Suzuki coupling of this compound are not extensively reported, this document provides a robust, generalized procedure adapted from well-established methods for similar aryl halides.[1][2][6][7]
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound is depicted below:
Figure 1: General scheme of the Suzuki coupling reaction of this compound.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid.
Protocol 1: General Procedure for the Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound
For researchers who need to synthesize the starting material, a general procedure for the synthesis of this compound from 2-bromo-1-indanol (B184377) is provided below.[8]
Materials:
-
2-Bromo-1-indanol (1.0 equiv)
-
H-β zeolite (20 wt%)
Procedure:
-
In a 25 mL round-bottomed flask, add 2-bromo-1-indanol (1.2 mmol), H-β zeolite (50 mg), and chlorobenzene (1.0 mL).
-
Heat the reaction flask in an oil bath at 120 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the flask to room temperature and filter the reaction mixture through filter paper, washing the filter cake with diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by column chromatography on silica gel (200-400 mesh) using hexane (B92381) as the eluent to afford this compound.[8]
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The conditions and yields are based on typical values observed for similar substrates and should serve as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 85 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 14 | 83 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the this compound Suzuki coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving several key steps.[4][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] A Convenient Approach to 2‐Arylindenes via Suzuki Coupling Reaction of 2‐Indenylboronate with Aryl Bromides. | Semantic Scholar [semanticscholar.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Heck Reaction Conditions for 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck reaction of 2-bromoindene, a valuable transformation for the synthesis of functionalized indene (B144670) derivatives. Indene scaffolds are prevalent in medicinal chemistry and materials science, making efficient and reliable synthetic methods for their elaboration highly sought after. The protocols described herein are based on established principles of the Mizoroki-Heck cross-coupling reaction and are intended to serve as a starting point for reaction optimization.
I. Reaction Principle: The Heck Catalytic Cycle
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The catalytic cycle, which is fundamental to understanding and optimizing the reaction conditions, proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-indenyl bond. This step forms a new carbon-carbon bond.
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the desired vinylindene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
II. Comparative Data of Heck Reaction Conditions
While specific literature on the Heck reaction of this compound is limited, the following table summarizes typical conditions for the Heck reaction of analogous aryl bromides with common alkene coupling partners like styrene (B11656) and acrylates. These conditions provide a valuable starting point for the optimization of the reaction with this compound.
| Parameter | Condition A: Styrene Coupling | Condition B: Acrylate (B77674) Coupling |
| Palladium Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Ligand | Triphenylphosphine (PPh₃) | (if needed, already in complex) |
| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Alkene | Styrene | Ethyl Acrylate or Butyl Acrylate |
| Temperature | 80-120 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 70-95% (for analogous aryl bromides) | 60-90% (for analogous aryl bromides) |
III. Detailed Experimental Protocols
The following are detailed, representative protocols for the Heck reaction of this compound with styrene and ethyl acrylate. These protocols are based on general procedures for Heck reactions of aryl bromides. Note: These are generalized protocols and may require optimization for the specific substrate.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous Potassium Carbonate (2.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (5 mL) via syringe.
-
Add styrene (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-styryl-1H-indene.
Protocol 2: Heck Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add anhydrous Acetonitrile (5 mL) via syringe.
-
Add Triethylamine (1.5 mmol) followed by ethyl acrylate (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl (E)-3-(1H-inden-2-yl)acrylate.
IV. Visualizing the Heck Reaction Workflow
The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.
Caption: General workflow for the Heck reaction of this compound.
Application Notes and Protocols for Sonogashira Coupling of 2-Bromoindene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The synthesis of 2-alkynylindenes via the Sonogashira coupling of 2-bromoindene provides access to a class of compounds with potential applications in materials science and as intermediates in the synthesis of more complex molecular architectures.
This document provides a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and a visual workflow to guide researchers in the successful application of this methodology.
Data Presentation
Due to the absence of specific literature reports on the Sonogashira coupling of this compound with a wide range of terminal alkynes, the following table presents representative yields based on typical outcomes for the Sonogashira coupling of other aryl bromides. These values should be considered as a general guide and actual yields may vary depending on the specific alkyne and optimized reaction conditions.
| Entry | Terminal Alkyne | R Group | Representative Yield (%) |
| 1 | Phenylacetylene | Phenyl | 85-95 |
| 2 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 80-90 |
| 3 | 4-Chlorophenylacetylene | 4-Chlorophenyl | 75-85 |
| 4 | 1-Hexyne | n-Butyl | 70-80 |
| 5 | 3,3-Dimethyl-1-butyne | tert-Butyl | 65-75 |
| 6 | (Trimethylsilyl)acetylene | Trimethylsilyl | 88-98 |
| 7 | 2-Ethynylpyridine | 2-Pyridyl | 70-85 |
| 8 | Propargyl alcohol | -CH₂OH | 60-70 |
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. It is recommended to optimize the reaction conditions for each specific substrate.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes, dichloromethane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for a few minutes at room temperature.
-
Add this compound to the reaction mixture, followed by the terminal alkyne.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynylindene.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromoindene with a variety of coupling partners. The 2-substituted indene (B144670) scaffold is a valuable motif in medicinal chemistry and materials science, and these reactions offer a versatile platform for the synthesis of diverse derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a readily accessible starting material that can be functionalized at the 2-position through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These transformations enable the introduction of aryl, vinyl, alkynyl, amino, and other groups, providing access to a wide range of 2-substituted indenes for applications in drug discovery and materials science.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Arylindenes
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 2-arylindenes from this compound and arylboronic acids. While the coupling of 2-indenylboronate with aryl bromides is a common approach, the reaction of this compound with arylboronic acids provides a valuable alternative.[1]
Data Presentation: Suzuki-Miyaura Coupling of Indene Derivatives
While specific data for the direct Suzuki coupling of this compound is not extensively tabulated in the searched literature, the related coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids demonstrates the feasibility and efficiency of this transformation on the indene core. The following table summarizes these findings, which can serve as a strong starting point for optimizing the coupling of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 98 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 97 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 96 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 99 |
Data adapted from the Suzuki coupling of 4-bromo-2-methyl-1H-indanone, which serves as a model for the reactivity of the bromo-indene system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.005 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Polyethylene glycol 400 (PEG400)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate.
-
Add PEG400 and a small amount of TBAB as a phase-transfer catalyst.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Heck Reaction: Synthesis of 2-Alkenylindenes
The Heck reaction provides a powerful method for the vinylation of this compound, leading to the formation of 2-alkenylindene derivatives through the coupling with various alkenes.
Data Presentation: Heck Reaction of Bromoarenes with Alkenes
| Entry | Bromoarene | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Prop-2-en-1-ol | Pd(OAc)₂ (5) | NaOAc | DMF | 110 | 4 | 75 |
| 2 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | NMP | 120 | 24 | 95 |
| 3 | 1-Bromonaphthalene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMF | 140 | 6 | 98 |
This data serves as a reference for typical Heck reaction conditions.
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 - 5 mol%)
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃) (1.5 - 2 equivalents)
-
Tetrabutylammonium chloride (TBAC) (optional, 1 equivalent)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent), the alkene (1.1-1.5 equivalents), base (1.5-2 equivalents), and palladium(II) acetate in the chosen solvent.
-
If using a phase-transfer catalyst like TBAC, add it to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 110-140 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling: Synthesis of 2-Alkynylindenes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 2-alkynylindene derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Data Presentation: Sonogashira Coupling of Bromo-indenone Derivatives
While specific data for this compound is limited, the Sonogashira coupling of the related 2,3-dibromo-1H-inden-1-one demonstrates the regioselective alkynylation at the less sterically hindered position. This provides valuable insight for the application to this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 70 | 6 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 70 | 6 | 82 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 70 | 6 | 90 |
Data adapted from the Sonogashira coupling of 2,3-dibromo-1H-inden-1-one, showing coupling at the 3-position.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Heat the reaction mixture to a temperature between room temperature and 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination: Synthesis of 2-Aminoindenes
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines, providing access to 2-aminoindene derivatives.
Data Presentation: Buchwald-Hartwig Amination of Bromoarenes with Amines
While specific examples for the Buchwald-Hartwig amination of this compound are not detailed in the provided search results, the following table presents typical conditions and yields for the amination of other bromoarenes, which can serve as a starting point for optimization.
| Entry | Bromoarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Bromobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene (B28343) | 80 | 2 | 98 | | 2 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 95 | | 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
This data serves as a reference for typical Buchwald-Hartwig amination conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Stille Coupling: Synthesis of 2-Substituted Indenes
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of this compound with an organostannane reagent, offering a pathway to various 2-substituted indenes, including vinyl, aryl, and alkynyl derivatives.
Data Presentation: Stille Coupling of Bromoarenes with Organostannanes
| Entry | Bromoarene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 |
| 2 | 4-Bromoacetophenone | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 12 | 88 |
| 3 | 1-Bromonaphthalene | Tributyl(ethynyl)stannane | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | THF | 50 | 24 | 95 |
This data serves as a reference for typical Stille reaction conditions.
Experimental Protocol: General Procedure for Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, or THF)
-
Aqueous potassium fluoride (B91410) (for workup)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and the anhydrous solvent.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add the organostannane (1.1 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (50-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Workflow
The following diagram illustrates a general workflow for performing and analyzing the palladium-catalyzed cross-coupling reactions of this compound.
References
2-Bromoindene: A Versatile Precursor for the Synthesis of Indene-Based Tubulin Polymerization Inhibitors
Application Note AN2025-12-18
Affiliation: Google Research
Abstract
2-Bromoindene is a valuable and versatile precursor for the synthesis of various pharmaceutical intermediates. Its indene (B144670) scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2-arylindene derivatives, which are key intermediates for a class of potent anticancer agents that function as tubulin polymerization inhibitors. The protocols focus on the Suzuki-Miyaura cross-coupling reaction to form the C2-aryl bond, a critical step in the synthesis of these bioactive molecules.
Introduction
The indene core is a structural motif of significant interest in drug discovery due to its presence in numerous compounds with diverse pharmacological activities.[1] Among these, certain 2-substituted indene derivatives have emerged as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[2][3][4] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] this compound serves as an ideal starting material for the synthesis of these compounds, with the bromine atom at the C2 position providing a reactive handle for the introduction of various aryl groups through palladium-catalyzed cross-coupling reactions.
This application note details a synthetic strategy and experimental protocol for the Suzuki-Miyaura coupling of this compound with substituted arylboronic acids, yielding 2-arylindene intermediates. Furthermore, it presents data on the biological activity of downstream indene-based tubulin polymerization inhibitors and illustrates their mechanism of action.
Data Presentation
The following table summarizes the in vitro antiproliferative activities of a series of 2,3-dihydro-1H-indene derivatives, which can be synthesized from 2-arylindene precursors. The data is adapted from a study on novel tubulin polymerization inhibitors.[3][5]
| Compound ID | R Group (at 2-position of indene) | Cell Line | IC₅₀ (µM) |
| 12b | 3,4-dimethoxybenzyl | K562 | >10 |
| A549 | >10 | ||
| HCT116 | >10 | ||
| Hela | >10 | ||
| 12d | 4-hydroxy-3-methoxybenzyl | K562 | 0.028 |
| A549 | 0.087 | ||
| HCT116 | 0.045 | ||
| Hela | 0.033 | ||
| 12g | 3,4-difluorobenzyl | K562 | 0.35 |
| A549 | 0.96 | ||
| HCT116 | 0.51 | ||
| Hela | 0.42 |
Table 1: In vitro antiproliferative activities of selected 2-substituted dihydro-1H-indene derivatives.[3][5]
Experimental Protocols
Synthesis of 2-Arylindene Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the substituted arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water to the flask.
-
Add the palladium catalyst (0.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindene.
Expected Yield:
Yields for Suzuki-Miyaura coupling reactions are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.
Visualizations
Proposed Synthetic Pathway from this compound
Caption: Synthetic route to indene-based tubulin inhibitors.
Mechanism of Action: Inhibition of Tubulin Polymerization
Caption: Signaling pathway of indene-based tubulin inhibitors.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Conclusion
This compound is a key starting material for the efficient synthesis of 2-arylindene pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the C-C bond formation necessary to construct the core of indene-based tubulin polymerization inhibitors. These compounds have demonstrated potent anticancer activity, highlighting the importance of this compound as a precursor in the development of novel cancer therapeutics. The protocols and data presented here offer a foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Synthesis of Substituted Indene Derivatives from 2-Bromoindene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoindene is a versatile synthetic intermediate for the preparation of a variety of substituted indene (B144670) derivatives. The indene scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of substituted indene derivatives utilizing this compound as the starting material. The methodologies covered include palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as functionalization via lithium-halogen exchange. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, allowing for the introduction of a wide range of functional groups at the 2-position of the indene ring.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylindenes
The Suzuki-Miyaura coupling enables the synthesis of 2-arylindenes through the reaction of this compound with arylboronic acids. This reaction is characterized by its high functional group tolerance and generally good yields. While direct Suzuki coupling of this compound is a feasible approach, an alternative strategy involves the conversion of this compound to a 2-indenylboronate ester, which is then coupled with various aryl bromides.[3][4]
Experimental Protocol: Two-Step Synthesis of 2-Arylindenes via a Boronate Intermediate [3]
Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indene
A mixture of this compound, bis(pinacolato)diboron, a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent is heated under an inert atmosphere.
Step 2: Suzuki Coupling of 2-Indenylboronate with Aryl Bromides
The isolated 2-indenylboronate is then reacted with an aryl bromide in the presence of a palladium catalyst, a phosphine ligand, and a base.
Table 1: Representative Conditions for the Synthesis of 2-Arylindenes via Suzuki Coupling of 2-Indenylboronate [3]
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (3) | PPh₃ (12) | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| 1-Bromo-2-methylbenzene | Pd(OAc)₂ (3) | PPh₃ (12) | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 1-Bromo-2-methoxybenzene | Pd(OAc)₂ (3) | PPh₃ (12) | K₃PO₄ | Dioxane | 80 | 12 | 88 |
| 2-Bromobiphenyl | Pd(OAc)₂ (3) | PPh₃ (12) | K₃PO₄ | Dioxane | 80 | 12 | 82 |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Two-step synthesis of 2-arylindenes.
Sonogashira Coupling: Synthesis of 2-Alkynylindenes
The Sonogashira coupling provides a direct route to 2-alkynylindenes by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
General Experimental Protocol
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), the terminal alkyne (1.1-1.5 eq), and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed.
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (example) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (2.5) | Et₃N | DMF | 80 | 6 | Typically high |
| This compound (example) | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | THF | RT | 12 | Typically high |
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for Sonogashira coupling.
Heck Reaction: Synthesis of 2-Vinylindenes
The Heck reaction allows for the synthesis of 2-vinylindene derivatives by coupling this compound with alkenes. The reaction is typically carried out in the presence of a palladium catalyst and a base.
General Experimental Protocol
A mixture of this compound (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere.
Table 3: General Conditions for Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (example) | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | Typically moderate to high |
| This compound (example) | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMAc | 120 | 24 | Typically moderate to high |
Buchwald-Hartwig Amination: Synthesis of 2-Aminoindenes
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-aminoindene derivatives from this compound and a primary or secondary amine.[5]
General Experimental Protocol
A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane) is heated under an inert atmosphere.
Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (example) | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | Typically high |
| This compound (example) | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Dioxane | 100 | 12 | Typically high |
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Functionalization via Lithium-Halogen Exchange
Lithium-halogen exchange of this compound provides a powerful method for the generation of a 2-indenyllithium species, which can then be reacted with a variety of electrophiles to introduce diverse functional groups at the 2-position.
General Experimental Protocol
To a solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at low temperature (typically -78 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-butyllithium or t-butyllithium, 1.0-1.2 eq) is added dropwise. After a short stirring period, the desired electrophile is added to quench the organolithium intermediate.
Table 5: Functionalization of this compound via Lithiation and Electrophilic Quench
| Electrophile | Reagent | Product |
| Dimethylformamide (DMF) | 1. n-BuLi2. DMF | Indene-2-carbaldehyde |
| Carbon dioxide (CO₂) | 1. n-BuLi2. CO₂ (gas) | Indene-2-carboxylic acid |
| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi2. TMSCl | 2-(Trimethylsilyl)indene |
| Alkyl halide (R'-X) | 1. n-BuLi2. R'-X | 2-Alkylindene |
Note: Yields for these reactions are generally moderate to high, but are highly dependent on the specific electrophile and reaction conditions.
Lithiation and Electrophilic Quench Pathway
Caption: Synthesis of 2-substituted indenes via lithiation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted indene derivatives. The palladium-catalyzed cross-coupling reactions and lithium-halogen exchange protocols detailed in this document provide researchers with a robust toolkit for the functionalization of the indene core. These methods are highly relevant for the development of novel pharmaceutical candidates and other advanced materials. Careful optimization of the reaction conditions for each specific substrate and coupling partner is recommended to achieve the best results.
References
- 1. Cas 10485-09-3,this compound | lookchem [lookchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. [PDF] A Convenient Approach to 2‐Arylindenes via Suzuki Coupling Reaction of 2‐Indenylboronate with Aryl Bromides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Suzuki Coupling of 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The indene (B144670) moiety is a valuable scaffold in medicinal chemistry and a crucial ligand component in organometallic chemistry for olefin polymerization catalysis. The synthesis of 2-arylindenes via the Suzuki coupling of 2-bromoindene with various arylboronic acids provides a direct and versatile route to these important molecules.
The choice of ligand is critical for a successful Suzuki coupling reaction, as it influences the stability of the palladium catalyst and the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For a substrate like this compound, which is a vinyl bromide, the selection of an appropriate ligand is paramount to achieving high yields and reaction efficiency. This document provides a detailed guide to ligand selection for the Suzuki coupling of this compound, including a comparative overview of common phosphine (B1218219) ligands and detailed experimental protocols.
Ligand Selection and Performance
The efficacy of the Suzuki coupling of this compound is highly dependent on the nature of the phosphine ligand coordinated to the palladium catalyst. Electron-rich and sterically bulky ligands are generally preferred as they promote the oxidative addition of the aryl bromide and the reductive elimination of the product.[1] Below is a summary of commonly employed phosphine ligands and their general performance characteristics in Suzuki couplings of aryl bromides.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with phenylboronic acid using different phosphine ligands. This data is illustrative and based on typical yields obtained for similar aryl bromide substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid used.
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12-24 | 60-75 |
| 2 | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 | 8-16 | 75-85 |
| 3 | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4-8 | 85-95 |
| 4 | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2-6 | >90 |
| 5 | None (Ligand-free) | Pd(OAc)₂ | K₂CO₃ | PEG400/H₂O | 110 | 1 | 70-80[2] |
Discussion of Ligands:
-
Triphenylphosphine (PPh₃): As a traditional and widely used ligand, PPh₃ is effective for many Suzuki couplings. However, for more challenging substrates, its performance can be limited, often requiring higher catalyst loadings and longer reaction times.[3]
-
dppf: This ferrocene-based diphosphine ligand often provides higher yields and shorter reaction times compared to PPh₃ due to its larger bite angle and electron-rich nature, which stabilizes the palladium catalyst.
-
Buchwald Ligands (SPhos and XPhos): These are highly effective, sterically hindered, and electron-rich biaryl phosphine ligands that have been developed for challenging Suzuki couplings.[4] They generally lead to excellent yields, lower catalyst loadings, and significantly shorter reaction times, even with unreactive aryl chlorides.[4] XPhos, in particular, is known for its high reactivity in a broad range of cross-coupling reactions.[5]
-
Ligand-free Systems: Under specific conditions, such as using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent like polyethylene (B3416737) glycol (PEG), Suzuki couplings can proceed without the addition of an external phosphine ligand.[2] These systems are often attractive from a cost and process simplicity perspective.
Experimental Protocols
The following are general protocols for the Suzuki coupling of this compound with an arylboronic acid using different palladium-ligand systems. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure using a Pre-formed Catalyst (e.g., Pd(dppf)Cl₂)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (e.g., 3 mol%), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylindene.
Protocol 2: General Procedure using an in-situ Generated Catalyst (e.g., with Buchwald Ligands)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol% Pd)
-
XPhos or SPhos (e.g., 2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the phosphine ligand (e.g., XPhos) to a flame-dried Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Base and Solvent Effects in the Heck Reaction of 2-Bromoindene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. This powerful tool for carbon-carbon bond formation is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients. The efficiency and selectivity of the Heck reaction are profoundly influenced by several factors, most notably the choice of base and solvent. This document provides a detailed overview of these effects with a specific focus on the reaction of 2-bromoindene, a versatile building block in medicinal chemistry.
While specific quantitative data for the Heck reaction of this compound is not extensively available in the public domain, this guide extrapolates from well-established principles and documented reactions of similar vinyl bromides to provide robust experimental protocols and an understanding of the underlying chemical principles.
The Critical Role of Base and Solvent
The base in a Heck reaction serves a dual purpose: it neutralizes the hydrogen halide (HBr in this case) generated during the catalytic cycle and facilitates the regeneration of the active Pd(0) catalyst. The choice of base can significantly impact the reaction rate, yield, and selectivity.
Solvents are crucial for dissolving reactants and the catalyst, but their influence extends beyond simple solubility. The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates, influence the reaction pathway, and ultimately determine the success of the coupling.
Experimental Protocols for the Heck Reaction of this compound
The following protocols are generalized based on common practices for Heck reactions involving vinyl bromides. Optimization will likely be necessary for specific alkene coupling partners.
General Protocol for the Heck Reaction of this compound with Styrene (B11656)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Selected Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Selected Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Anhydrous, degassed reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, degassed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the selected solvent (5-10 mL).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add the selected base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for the Heck Reaction of this compound with an Acrylate (B77674) Ester (e.g., n-Butyl Acrylate)
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine (B1218219) ligand
-
Selected Base (e.g., Sodium acetate (NaOAc), Potassium carbonate (K₂CO₃))
-
Selected Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Anhydrous, degassed reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Follow steps 1-4 from the general protocol for styrene, using the appropriate phosphine ligand.
-
Add the selected base (1.5-2.5 mmol, 1.5-2.5 equiv).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir.
-
Monitor the reaction as described previously.
-
Work-up and purify the product as described in the general protocol for styrene.
Data Presentation: Anticipated Effects of Base and Solvent
Table 1: Effect of Different Bases on the Heck Reaction of this compound with Styrene *
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |
| 1 | Et₃N | DMF | 100 | 12 | Moderate to Good |
| 2 | K₂CO₃ | DMF | 100 | 12 | Good to Excellent |
| 3 | Cs₂CO₃ | DMF | 100 | 8 | Excellent |
| 4 | NaOAc | DMF | 120 | 24 | Moderate |
| 5 | DBU | Toluene | 110 | 18 | Moderate |
*Anticipated conditions: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%).
Table 2: Effect of Different Solvents on the Heck Reaction of this compound with Styrene *
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Anticipated Yield (%) |
| 1 | DMF | K₂CO₃ | 100 | 12 | Good to Excellent |
| 2 | MeCN | K₂CO₃ | 80 | 24 | Moderate |
| 3 | Toluene | K₂CO₃ | 110 | 18 | Moderate to Good |
| 4 | Dioxane | K₂CO₃ | 100 | 16 | Good |
| 5 | NMP | K₂CO₃ | 120 | 10 | Excellent |
*Anticipated conditions: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%).
Visualization of Key Concepts
To further elucidate the process, the following diagrams illustrate the experimental workflow and the logical relationships governing the choice of reaction parameters.
Caption: A generalized experimental workflow for the Heck reaction.
Caption: Interplay of base and solvent choice on reaction outcome.
Concluding Remarks for the Researcher
The successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of the base and solvent. While the provided protocols offer a solid starting point, empirical optimization is paramount for achieving high yields and purity, particularly when exploring novel coupling partners. Researchers are encouraged to screen a variety of bases (both organic and inorganic) and solvents (polar aprotic and nonpolar) to identify the optimal conditions for their specific application. The logical relationships diagrammed above should serve as a conceptual guide for this optimization process. Further investigation into ligand effects can also provide an additional layer of control over the reaction's efficiency and selectivity.
Application Notes and Protocols: Copper Co-catalysis in Sonogashira Reactions of 2-Bromoindene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the copper co-catalyzed Sonogashira cross-coupling reaction of 2-bromoindene and its derivatives with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms. The inclusion of a copper(I) co-catalyst is crucial for facilitating the reaction under mild conditions, increasing reaction rates, and often improving yields.[1] These protocols are particularly relevant for the synthesis of 2-alkynylindene scaffolds, which are important intermediates in the development of novel therapeutic agents and functional organic materials.
Mechanism of Copper Co-Catalysis in the Sonogashira Reaction
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2] While the main C-C bond formation is mediated by the palladium catalyst, the copper co-catalyst plays a critical role in activating the terminal alkyne.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by a transmetalation step with a copper acetylide species, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1][3] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex, thereby accelerating the overall reaction rate.[1]
References
Application Notes and Protocols: 2-Bromoindene in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoindene and its derivatives are pivotal building blocks in the synthesis of advanced organic electronic materials. The indene (B144670) unit can be transformed into the indenofluorene scaffold, a larger polycyclic aromatic hydrocarbon that exhibits desirable electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom on the indene ring serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules. This document provides detailed application notes and experimental protocols for the synthesis of indenofluorene-based organic electronic materials starting from this compound precursors.
Key Applications of this compound Derivatives
Derivatives of this compound, particularly 2,7-dibromo-9,9-dialkylindenofluorenes, are key monomers in the synthesis of high-performance organic semiconductors. The alkyl chains at the C9 position are crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing of electronic devices. The bromine atoms at the C2 and C7 positions provide reactive sites for polymerization.
These indenofluorene-based materials have been successfully employed as:
-
Hole Transport Materials (HTMs) in OLEDs: Indenofluorene-arylamine copolymers have demonstrated excellent hole mobility, contributing to high-performance solution-processed OLEDs.[1]
-
Electron Accepting Materials: The indenofluorene core possesses a high electron affinity, making its derivatives suitable as electron-accepting or ambipolar materials in organic electronics.[2]
-
Active Layers in OPVs: Low bandgap copolymers of indenofluorene with electron-deficient units have been synthesized and utilized in plastic solar cells, demonstrating the potential of these materials in harvesting solar energy.[3]
Data Presentation
Table 1: Electronic Properties of Indenofluorene-Based Copolymers
| Polymer/Molecule | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Application |
| PIF-DBT | -5.25 | -3.35 | 1.90 | 1.9 | 1 x 10⁻³ - 1 x 10⁻⁵ | - | OPV[3] |
| PIF-DTP | -5.16 | -3.54 | 1.62 | 1.6 | 1 x 10⁻³ - 1 x 10⁻⁵ | - | OPV[3] |
| PIF-TPD | - | - | - | - | 1.61 x 10⁻² | - | s-OLED[1] |
| PIF-F2PCz | - | - | - | - | - | - | s-OLED[1] |
| PIF-TPAPCz | - | - | - | - | - | - | s-OLED[1] |
| Dithiophene-indenofluorene (DTIF) | - | - | - | - | 1.2 x 10⁻² | - | OFET/OLED[4] |
| Indeno[2,1-c]fluorene derivatives | High Electron Affinity | - | - | Broad absorption into NIR | Reversibly accept 2 electrons | - | Organic Electronics[2] |
Table 2: Device Performance of Indenofluorene-Based Materials
| Device Type | Polymer | Key Performance Metric | Value |
| s-OLED | PIF-TPD | Max. External Quantum Efficiency | 15.3%[1] |
| s-OLED | PIF-TPD | Max. Current Efficiency | 53.9 cd/A[1] |
| OPV | PIF-DBT50:PC₇₁BM | Power Conversion Efficiency | 1.70%[3] |
| OPV | PIF-DBT50:PC₇₁BM | Open Circuit Voltage (Voc) | 0.77 V[3] |
| OPV | PIF-DBT50:PC₇₁BM | Short Circuit Current (Jsc) | 5.50 mA/cm²[3] |
| OLED | PIFL-BT | Max. Current Efficiency | 0.24 cd/A[5] |
| OLED | PIFL-BT | Max. Power Efficiency | 0.11 lm/W[5] |
| OLED | PIFL-BT | Max. Brightness | 1398 cd/m²[5] |
| OFET | Dithiophene-indenofluorene (DTIF) | Hole Field-Effect Mobility | 1.2 x 10⁻² cm²/Vs[4] |
Experimental Protocols
The synthesis of indenofluorene-based polymers from this compound derivatives typically involves two key stages:
-
Synthesis of the dibrominated indenofluorene monomer.
-
Polymerization via a cross-coupling reaction.
Protocol 1: Synthesis of 2,7-Dibromo-9,9-dialkylfluorene (General Procedure)
This protocol describes the synthesis of the key monomer precursor.
Diagram of Synthetic Pathway
Caption: Synthetic route to 2,7-dibromo-9,9-dialkylfluorene.
Materials:
-
Fluorene
-
Potassium hydroxide (B78521) (KOH)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Alkyl halide (e.g., 1-bromooctane)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Appropriate solvents (e.g., DMSO, DMF, Chloroform)
Procedure:
-
Alkylation of Fluorene: To a solution of fluorene in a suitable solvent (e.g., DMSO), add a strong base (e.g., powdered KOH) and a phase-transfer catalyst. Heat the mixture and add the desired alkyl halide dropwise. Stir the reaction at an elevated temperature overnight. After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude 9,9-dialkylfluorene by recrystallization or column chromatography.
-
Bromination of 9,9-Dialkylfluorene: Dissolve the 9,9-dialkylfluorene in a solvent such as chloroform (B151607) or DMF. Add the brominating agent (e.g., NBS or a solution of Br₂ in the same solvent) portion-wise or dropwise at room temperature or with cooling. Stir the reaction until completion (monitored by TLC or GC-MS). Quench the reaction, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) and then with brine. Dry the organic layer, evaporate the solvent, and purify the resulting 2,7-dibromo-9,9-dialkylfluorene by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization
This protocol describes the synthesis of an alternating copolymer of an indenofluorene derivative and another aromatic unit.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Materials:
-
2,7-Dibromo-9,9-dialkylindenofluorene monomer
-
Aromatic diboronic acid or diboronic ester comonomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 2,7-dibromo-9,9-dialkylindenofluorene monomer, the diboronic acid/ester comonomer, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst and degassed solvent(s) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the polymerization by GPC by taking small aliquots from the reaction mixture over time.
-
Work-up: Once the desired molecular weight is achieved, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomeric impurities, purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) and finally dissolve it in a good solvent (e.g., chloroform or chlorobenzene) to isolate the pure polymer. Reprecipitate the polymer from the good solvent into a non-solvent and dry under vacuum.
Protocol 3: Stille Cross-Coupling Polymerization
This protocol offers an alternative method for synthesizing conjugated polymers.
Diagram of Stille Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling.
Materials:
-
2,7-Dibromo-9,9-dialkylindenofluorene monomer
-
Organodistannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Solvent (e.g., Toluene, DMF, THF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,7-dibromo-9,9-dialkylindenofluorene monomer and the organodistannane comonomer in the chosen anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) and stir for the required time (often 24-72 hours). Monitor the polymerization by GPC.
-
Work-up and Purification: After cooling, precipitate the polymer in a non-solvent like methanol. Collect the polymer by filtration. Purify the polymer by Soxhlet extraction as described in the Suzuki protocol to remove impurities.
Mandatory Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow from synthesis to device testing.
Conclusion
This compound serves as a gateway to a versatile class of indenofluorene-based materials for organic electronics. Through well-established cross-coupling methodologies like the Suzuki and Stille reactions, a wide array of conjugated polymers with tailored electronic and optical properties can be synthesized. The protocols and data presented herein provide a comprehensive guide for researchers to explore the potential of these materials in the development of next-generation organic electronic devices. Careful control over monomer purity, reaction conditions, and purification methods is paramount to achieving high-performance materials.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. | Semantic Scholar [semanticscholar.org]
- 5. Indenofluorene Scaffolds – Haley Lab [haleylab.uoregon.edu]
Application Notes and Protocols for the Synthesis of Novel Photosensitizers from 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel photosensitizers derived from 2-bromoindene. By leveraging established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, this compound can be effectively conjugated to core photosensitizing scaffolds like porphyrins and BODIPY dyes. These notes offer detailed experimental protocols, quantitative data for analogous compounds to guide characterization, and visualizations of the synthetic workflows.
Introduction
Photosensitizers are molecules that, upon excitation by light, can generate reactive oxygen species (ROS), leading to localized cytotoxicity. This property is harnessed in photodynamic therapy (PDT), a promising cancer treatment modality. The efficacy of a photosensitizer is dictated by its photophysical properties, including its absorption spectrum, quantum yields of fluorescence and singlet oxygen generation, and its cellular localization. The introduction of novel substituents, such as the indene (B144670) moiety, can modulate these properties to enhance therapeutic efficacy. This compound serves as a versatile building block for introducing a lipophilic and structurally unique indene group onto various photosensitizer backbones.
Synthetic Strategies
The primary synthetic routes for conjugating this compound to photosensitizer cores involve palladium-catalyzed cross-coupling reactions. The choice between Suzuki and Sonogashira coupling depends on the desired linkage (a direct C-C bond or a rigid ethynyl (B1212043) bridge) and the availability of the appropriate precursors.
Scheme 1: Synthesis of Indenyl-Porphyrin via Suzuki Coupling
This approach involves the coupling of this compound with a porphyrin bearing a boronic acid or boronic ester functionality. This creates a direct carbon-carbon bond between the indene moiety and the porphyrin macrocycle.
Scheme 2: Synthesis of Indenyl-BODIPY via Sonogashira Coupling
This strategy employs a Sonogashira coupling between this compound and an ethynyl-substituted BODIPY dye. The resulting ethynyl linkage provides a rigid connection, which can influence the electronic and photophysical properties of the photosensitizer.
Data Presentation
The following tables summarize key quantitative data for representative aryl-substituted porphyrin and BODIPY photosensitizers. This data, gathered from analogous systems, provides a benchmark for the expected photophysical properties of indene-substituted derivatives.
Table 1: Photophysical Properties of Representative Aryl-Substituted Porphyrins
| Compound | λ_abs (Soret) (nm) | λ_abs (Q-bands) (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent |
| ZnTPP | 421 | 515, 551, 591 | 602, 651 | 0.033 | 0.68 | Dichloromethane |
| meso-Tetra(thien-2'-yl)porphyrin (Zn) | 430 | 563, 609 | 617, 668 | 0.025 | 0.65 | Dichloromethane |
| 5,15-Diphenylporphyrin | 410 | 508, 542, 582, 638 | 640, 705 | 0.09 | - | Toluene |
| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | 422 | 519, 556, 594, 652 | 658, 720 | 0.07 | - | Toluene |
*Data is representative of typical values found in the literature for similar compounds.[1][2][3][4][5]
Table 2: Photophysical Properties of Representative Aryl-Substituted BODIPY Dyes
| Compound | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent |
| 2,6-diiodo-8-phenyl-BODIPY | 525 | 545 | 0.03 | 0.85 | Toluene |
| 8-(p-methoxyphenyl)-2,6-diiodo-BODIPY | 530 | 552 | 0.04 | 0.79 | Acetonitrile |
| 8-(p-cyanophenyl)-2,6-diiodo-BODIPY | 528 | 550 | 0.02 | 0.81 | Acetonitrile |
| Thiophene-BODIPY (brominated) | ~550 | ~570 | Low | 0.77 | - |
*Data is representative of typical values found in the literature for similar compounds.[6][7][8][9][10]
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic steps. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Indenyl Porphyrin via Suzuki Coupling
This protocol describes the coupling of this compound with a porphyrin boronic acid pinacol (B44631) ester.
Materials:
-
This compound
-
Porphyrin-boronic acid pinacol ester (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10,20-diphenylporphyrin)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene/DMF (solvent)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the porphyrin-boronic acid pinacol ester (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene/DMF (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., dichloromethane).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 2-Indenyl-ethynyl BODIPY via Sonogashira Coupling
This protocol details the coupling of this compound with an ethynyl-functionalized BODIPY dye.
Materials:
-
This compound
-
Ethynyl-BODIPY derivative (e.g., 8-(4-ethynylphenyl)-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.2 equivalents) and the ethynyl-BODIPY (1.0 equivalent) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).[12][13][14]
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Experimental workflow for the synthesis of an indenyl-porphyrin via Suzuki coupling.
Caption: Experimental workflow for the synthesis of an indenyl-ethynyl-BODIPY photosensitizer.
Caption: Simplified mechanism of photodynamic therapy (PDT).
References
- 1. research.rug.nl [research.rug.nl]
- 2. Spectroscopic, photophysical, and redox properties of some meso-substituted free-base porphyrins | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of the Fluvastatin Core
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the use of 2-bromoindene as a key intermediate in the synthesis of Fluvastatin Sodium. The following documentation details a well-established and frequently cited method for the synthesis of the core indole (B1671886) structure of Fluvastatin, a crucial step in its overall production. This information is provided to guide researchers on a validated synthetic route.
Introduction
Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. A key structural feature of Fluvastatin is its 3-(4-fluorophenyl)-1-isopropyl-1H-indole core. The synthesis of this core is a critical multi-step process that significantly influences the overall yield and purity of the final active pharmaceutical ingredient (API). This document outlines a common and effective synthetic strategy for obtaining the Fluvastatin indole nucleus, starting from commercially available precursors.
Overall Synthetic Strategy
The presented synthesis of the Fluvastatin indole core, specifically 3-(4-fluorophenyl)-1-isopropyl-1H-indole, is based on a Bischler-type indole synthesis. This approach involves the initial formation of an α-arylamino ketone intermediate, followed by an acid-catalyzed cyclization to form the indole ring.
Experimental Protocols
Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
This first step involves the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline to form the key α-arylamino ketone intermediate.
Materials:
-
2-chloro-4'-fluoroacetophenone
-
N-isopropylaniline
-
Dimethylformamide (DMF), freshly distilled
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.[1]
-
Heat the reaction mixture to approximately 100°C for 10-11 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice with constant stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 78% | [1] |
| Melting Point | 78-80 °C | [1] |
Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole
This second step involves the zinc chloride-catalyzed cyclization of the α-arylamino ketone intermediate to form the desired indole core of Fluvastatin.[2]
Materials:
-
1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Zinc Chloride (ZnCl₂)
-
Ethyl alcohol
-
Dilute hydrochloric acid
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole equivalent) and zinc chloride (0.43 mole equivalent) in a minimal amount of boiling ethyl alcohol.[1]
-
Reflux the reaction mixture for 3-5 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an excess of cold, dilute hydrochloric acid with constant stirring.
-
The solid product will precipitate.
-
Collect the solid by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80% | [1] |
| Melting Point | 94-96 °C | [1] |
Logical Relationship of Synthetic Steps
The synthesis of the Fluvastatin indole core follows a logical progression from simple starting materials to the more complex heterocyclic structure. The initial condensation reaction creates the necessary carbon-nitrogen bond and sets up the precursor for the subsequent intramolecular cyclization, which is the key ring-forming step.
Conclusion
The described two-step protocol provides a reliable and high-yielding method for the synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, the core structure of Fluvastatin. This intermediate is crucial for the subsequent introduction of the dihydroxyheptenoate side chain to complete the synthesis of Fluvastatin Sodium. While the use of this compound as a starting material is not documented in the reviewed literature, the presented Bischler-type synthesis offers a robust and well-characterized alternative for researchers and drug development professionals working on the synthesis of Fluvastatin and related indole derivatives.
References
Application Notes and Protocols: Intramolecular Heck Reaction of 2-Bromoindene Derivatives for the Synthesis of Spirocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of complex cyclic and polycyclic structures.[1][2] This reaction proceeds under relatively mild conditions and exhibits high functional group tolerance, making it a valuable tool in organic synthesis, particularly for the construction of natural products and pharmaceutically relevant molecules.[2][3] The reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene, leading to the formation of a new ring system.[1] This methodology is particularly well-suited for creating sterically congested tertiary and quaternary stereocenters.[2]
This document provides detailed application notes and protocols for the intramolecular Heck reaction of 2-bromoindene derivatives, focusing on the synthesis of novel spirocyclic systems. Spirocyclic scaffolds, particularly those incorporating indene (B144670) or indoline (B122111) moieties, are of significant interest in drug discovery due to their rigid three-dimensional structures which can allow for precise interactions with biological targets. The protocols and data presented herein are based on established principles of the intramolecular Heck reaction and its application in the synthesis of complex heterocyclic systems.
Key Applications
The intramolecular Heck reaction of this compound derivatives provides a convergent and efficient route to spiro[indene-pyrrolidine] and related spirocyclic frameworks. These scaffolds are prevalent in a variety of biologically active natural products and synthetic compounds and are considered privileged structures in medicinal chemistry. The ability to construct these complex architectures in a single step from readily accessible starting materials makes this an attractive strategy for:
-
Lead Generation in Drug Discovery: Rapidly generating libraries of novel spirocyclic compounds for high-throughput screening.
-
Natural Product Synthesis: Constructing key carbocyclic and heterocyclic core structures found in complex natural products.[3]
-
Development of Novel Chemical Probes: Synthesizing unique molecular architectures for studying biological pathways.
Reaction Mechanism and Stereochemistry
The catalytic cycle of the intramolecular Heck reaction is generally understood to proceed through several key steps. The neutral pathway, which is common for aryl halides, is initiated by the oxidative addition of the this compound substrate to a palladium(0) complex. This is followed by intramolecular migratory insertion of the tethered alkene into the newly formed palladium-carbon bond, creating the spirocyclic ring system. The cycle is completed by a β-hydride elimination step to afford the final product and regenerate the palladium(0) catalyst.
The regioselectivity of the β-hydride elimination can often be controlled by the specific reaction conditions and the nature of the substrate, potentially leading to the formation of either endocyclic or exocyclic double bonds. Furthermore, the use of chiral ligands can enable enantioselective variants of the intramolecular Heck reaction, allowing for the synthesis of optically active spirocycles.[1]
Experimental Protocols
General Protocol for the Intramolecular Heck Reaction of a 2-Bromo-1-(N-allyl-N-tosylamino)indene Derivative
This protocol describes a general procedure for the synthesis of a spiro[indene-1,3'-pyrrolidine] derivative via an intramolecular Heck reaction.
Materials:
-
2-Bromo-1-(N-allyl-N-tosylamino)indene derivative (1.0 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.05 - 0.10 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (0.10 - 0.20 equiv)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc)) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-1-(N-allyl-N-tosylamino)indene derivative, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiro[indene-1,3'-pyrrolidine] derivative.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for intramolecular Heck reactions leading to spirocyclic systems, based on analogous transformations found in the literature. These conditions can serve as a starting point for the optimization of the reaction with specific this compound derivatives.
| Entry | Substrate (Analogous) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoanilide derivative | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N (3) | DMF | 100 | 12 | 75 |
| 2 | o-Bromophenyl derivative | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | K₂CO₃ (2) | MeCN | 80 | 24 | 82 |
| 3 | Vinyl iodide | Pd(PPh₃)₄ (10) | - | Ag₂CO₃ (2) | Toluene | 110 | 8 | 68 |
| 4 | o-Iodoacrylamide | Pd(OAc)₂ (10) | (R)-BINAP (15) | PMP (2) | DMF | 60 | 48 | 91 (ee >90%) |
Note: PMP = 1,2,2,6,6-pentamethylpiperidine; dba = dibenzylideneacetone.
Visualizations
Catalytic Cycle of the Intramolecular Heck Reaction
Caption: Catalytic cycle of the palladium-catalyzed intramolecular Heck reaction.
Experimental Workflow
Caption: Experimental workflow for the intramolecular Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Bromoindene Suzuki Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in Suzuki-Miyaura coupling reactions involving 2-bromoindene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound, a cyclic vinyl bromide, can stem from several factors. Vinyl bromides can be less reactive than their aryl bromide counterparts, often requiring more carefully optimized reaction conditions. Key areas to investigate include the choice of catalyst and ligand, the base and solvent system, reaction temperature, and the purity of your reagents. Additionally, side reactions such as protodeboronation, homocoupling, and decomposition of the indene (B144670) moiety can significantly reduce the yield of the desired product.
Q2: What are the most common side reactions to look out for?
The most prevalent side reactions in Suzuki couplings that can lead to low yields include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This side reaction consumes your coupling partner and is often promoted by high temperatures and the presence of water.[1] To mitigate this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or ensuring anhydrous conditions where appropriate.
-
Homocoupling: The dimerization of the boronic acid to form a biaryl byproduct, or the coupling of two this compound molecules. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[2] Rigorous degassing of the reaction mixture and solvents is crucial to minimize homocoupling.
-
Dehalogenation: The reduction of the C-Br bond of this compound to form indene. This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.
-
Indene Polymerization: The indene ring system can be susceptible to polymerization under certain conditions, particularly in the presence of acid or at elevated temperatures.[3][4] Careful control of the reaction environment is necessary to avoid this.
Q3: How does the choice of catalyst and ligand impact the reaction?
The selection of the palladium catalyst and, critically, the phosphine (B1218219) ligand is paramount for a successful Suzuki coupling with a vinyl bromide like this compound.
-
Catalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) can be effective. However, Pd(II) sources require in situ reduction to the active Pd(0) species, which can sometimes be a source of side reactions if incomplete.
-
Ligands: For less reactive vinyl bromides, bulky and electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step. Ligands like SPhos, XPhos, and other Buchwald-type ligands have shown success in challenging Suzuki couplings. Triphenylphosphine (PPh₃) is a common ligand but may not be optimal for this substrate.
Q4: What is the role of the base and which one should I choose?
The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.
-
Base Strength: The strength of the base should be carefully considered. A base that is too weak may not efficiently activate the boronic acid, leading to a sluggish reaction. Conversely, a very strong base could promote side reactions or decomposition of sensitive functional groups. For many Suzuki couplings, K₂CO₃ or K₃PO₄ provides a good balance.
Q5: Which solvent system is recommended for this reaction?
The solvent influences the solubility of the reagents, the stability of the catalyst, and the overall reaction rate.
-
Common Solvents: A mixture of a polar aprotic solvent with water is often a good starting point. Common choices include 1,4-dioxane/water, THF/water, and toluene/water. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, anhydrous conditions with a soluble base might be considered, although this can make the transmetalation step less efficient.
Troubleshooting Guide
If you are facing low yields, use the following guide to diagnose and resolve potential issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium precatalyst is fresh and has been stored correctly.- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).- Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation. |
| Ineffective ligand | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands). | |
| Insufficiently active base | - Use a stronger base (e.g., switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).- Ensure the base is finely powdered to maximize surface area. | |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition. | |
| Poor reagent purity | - Ensure this compound, the boronic acid, and solvents are pure and dry (if using anhydrous conditions). | |
| Significant Side Product Formation | Protodeboronation Product (Arene from boronic acid) | - Decomposition of the boronic acid. |
| Homocoupling Product (Biaryl from boronic acid) | - Presence of oxygen or Pd(II) at the start of the reaction. | |
| Dehalogenated Product (Indene) | - Slow oxidative addition or presence of a hydride source. | |
| Polymerization | - Instability of the indene ring under reaction conditions. |
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is limited in the literature, the following table presents conditions for the analogous coupling of 2-indenylboronate with various aryl bromides, which can serve as a valuable starting point for optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ (3) | Dioxane | 100 | 12 | 92 |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene | 100 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ (3) | Dioxane | 100 | 12 | 75 |
Note: This data is adapted from studies on the coupling of 2-indenylboronate and may require optimization for the reaction of this compound.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos or PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Place the reaction vessel under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with the inert gas three times.
-
Add Solids: To the flask, add the arylboronic acid (or ester), the base, the palladium catalyst, and the phosphine ligand.
-
Add Liquids: Evacuate and backfill the flask with inert gas again. Add the this compound (if liquid, via syringe), followed by the degassed solvent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Side Reactions in the Heck Coupling of 2-Bromoindene
Welcome to the technical support center for the Heck coupling of 2-Bromoindene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and side reactions encountered during this specific coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Heck coupling of this compound?
A1: The most prevalent side reactions when performing a Heck coupling with this compound are:
-
Isomerization of the Indene (B144670) Double Bond: The double bond within the indene ring system can migrate to a more stable, conjugated position, leading to the formation of regioisomeric products. This is a common issue with cyclic alkenes in Heck reactions.
-
Reductive Dehalogenation: The bromo group on the this compound can be replaced by a hydrogen atom, resulting in the formation of indene as a byproduct. This side reaction is often promoted by certain bases and reaction conditions.
-
Homocoupling/Dimerization: Dimerization of this compound can occur under the palladium-catalyzed conditions, leading to the formation of bi-indenyl derivatives.
-
Polymerization of the Alkene Coupling Partner: Particularly when using activated alkenes like acrylates or styrene (B11656), polymerization can be a significant competing reaction, reducing the yield of the desired product.
Q2: My reaction is giving a low yield of the desired 2-substituted indene. What are the likely causes?
A2: Low yields in the Heck coupling of this compound can be attributed to several factors. The primary culprits are often inefficient oxidative addition of the this compound to the palladium(0) catalyst and catalyst deactivation. The strength of the vinyl C-Br bond in this compound can make this initial step sluggish. Additionally, the palladium catalyst can precipitate as palladium black, especially at elevated temperatures, rendering it inactive. Suboptimal reaction conditions, including the choice of ligand, base, solvent, and temperature, are also critical factors that can significantly impact the reaction's efficiency.
Q3: How can I control the regioselectivity of the Heck coupling with this compound?
A3: Controlling regioselectivity, particularly preventing the isomerization of the double bond, is a key challenge. The choice of ligand plays a crucial role. For instance, to favor the formation of the kinetic product (non-isomerized), specific phosphine (B1218219) ligands can be employed. The reaction conditions, such as temperature and reaction time, should also be carefully optimized to minimize unwanted isomerization.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Heck coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient catalyst activation or oxidative addition. | Use a more electron-rich and bulky phosphine ligand (e.g., a biaryl phosphine) or an N-heterocyclic carbene (NHC) ligand to facilitate the oxidative addition of the vinyl bromide. Consider using a pre-activated palladium(0) source like Pd₂(dba)₃. |
| Catalyst deactivation (formation of palladium black). | Lower the reaction temperature if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. The choice of solvent can also influence catalyst stability; polar aprotic solvents like DMF or NMP are common. | |
| Inappropriate base or solvent. | Screen different bases. For vinyl bromides, organic bases like triethylamine (B128534) or DBU, or inorganic bases like potassium carbonate or cesium carbonate can be effective. The solvent should be anhydrous and degassed. | |
| Formation of Indene (Reductive Dehalogenation) | Presence of a palladium-hydride (Pd-H) species. | The choice of base can influence the formation of Pd-H species. Avoid bases that can readily act as hydride donors. Ensure all reagents and solvents are anhydrous. |
| Formation of Isomerized Products | Reversible β-hydride elimination and re-insertion. | The ligand choice is critical. Some ligands can promote isomerization more than others. Shorter reaction times and lower temperatures can sometimes favor the kinetic product. |
| Significant Polymerization of Alkene | High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Using a more active catalyst to shorten the reaction time can also be beneficial. |
Experimental Protocols
Below is a general experimental protocol for the Heck coupling of this compound with styrene. This should be considered a starting point, and optimization of various parameters may be necessary for specific substrates and desired outcomes.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst dissolves and a color change is observed, indicating the formation of the active Pd(0) species.
-
Add this compound (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-styrylindene.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of the Heck coupling product. Please note that this data is synthesized from general knowledge of Heck reactions and may not represent specific experimental results for this compound due to the limited availability of such specific data in the searched literature.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products Observed |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | Moderate | Isomerized indene, Indene |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (3) | K₂CO₃ | DMAc | 100 | 8 | Good | Minor indene |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 24 | Low | Significant polymerization |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | High | Minimal side products |
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Potential Side Reaction Pathways
Caption: Common side reaction pathways.
Technical Support Center: Purification of Products from 2-Bromoindene Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of products derived from Suzuki, Heck, and Sonogashira coupling reactions of 2-bromoindene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the coupling reactions of this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound and the coupling partner (e.g., boronic acid, alkene, or alkyne).
-
Homocoupling Byproducts: Symmetrical biaryls from the coupling of two boronic acid molecules in Suzuki reactions, or dimerization of terminal alkynes (Glaser coupling) in Sonogashira reactions. The presence of oxygen can often promote these side reactions.[1]
-
Protodeboronation Products (Suzuki Reaction): The arene formed by the replacement of the boronic acid group with a hydrogen atom. This is a common issue with heteroaryl boronic acids.
-
Catalyst Residues: Residual palladium and copper catalysts, as well as their associated ligands (e.g., phosphines). For pharmaceutical applications, removal of these heavy metals to ppm levels is critical.[1]
-
Isomers: In Heck couplings, E/Z isomers of the resulting 2-vinylindene may be formed.[2]
Q2: My 2-substituted indene (B144670) product appears to be unstable on silica (B1680970) gel. What can I do?
A2: Substituted indenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. Here are several strategies to mitigate this:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (B128534) (1-2% in the eluent), to neutralize acidic sites.[3]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil.[3]
-
Minimize Contact Time: Employ flash chromatography with a faster flow rate to reduce the time the compound is in contact with the stationary phase.[3]
-
Non-Chromatographic Methods: If applicable, recrystallization or distillation (for thermally stable products) are excellent alternatives to chromatography.[3]
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The ideal solvent system (eluent) for column chromatography should provide a good separation between your desired product and any impurities. A general guideline is to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.2-0.4 on a TLC plate.[1] For 2-substituted indenes, which are often nonpolar to moderately polar, start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297), dichloromethane, or diethyl ether.
Q4: My product is an oil and won't crystallize. How can I purify it?
A4: If your product is an oil, column chromatography is the most suitable purification method.[1] If you suspect that impurities are preventing crystallization, it is advisable to first attempt purification by chromatography and then try to crystallize the purified oil.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and a Close-Running Impurity | The eluent system is not optimal for resolving the two compounds. | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to find a system that maximizes the difference in Rƒ values. A shallow gradient elution during column chromatography can also improve separation.[1] |
| Product is Tailing on the TLC/Column | The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functionalities. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel. Alternatively, switch to a neutral or basic alumina stationary phase. |
| Product is Not Eluting from the Column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Cracking of the Silica Gel Bed | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed as a uniform slurry without air bubbles. When changing solvent polarity, do so gradually to avoid generating heat that can cause cracking. |
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | Use a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[4] |
| Low Recovery of Purified Product | Too much solvent was used, or the product is too soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[4] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or nucleation has not been initiated. | Reduce the volume of the solvent by evaporation to increase the concentration. Try scratching the inside of the flask or adding a seed crystal. If these fail, you may need to choose a different solvent or a two-solvent system. |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by a hot filtration step before allowing the solution to cool and crystallize. |
Data Presentation
Table 1: Typical Purification Strategies for 2-Substituted Indenes
| Coupling Reaction | Product Type | Common Purification Method | Typical Eluent System (Column Chromatography) | Typical Recrystallization Solvents |
| Suzuki | 2-Aryl-1H-indene | Column Chromatography, Recrystallization | Hexane/Ethyl Acetate, Hexane/Dichloromethane | Ethanol, Methanol, Hexane/Ethyl Acetate |
| Heck | 2-Vinyl-1H-indene | Column Chromatography | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate | Isopropyl Alcohol, Ethanol/Water |
| Sonogashira | 2-Alkynyl-1H-indene | Column Chromatography | Hexane/Diethyl Ether, Hexane/Acetone | Methanol, Ethanol, Hexane/DCM |
Table 2: Example Purification Data for a Suzuki Coupling Product
| Product | Purification Method | Eluent/Solvent | Purity | Yield |
| 2-Phenyl-1H-indene | Column Chromatography | Hexane/Ethyl Acetate (98:2) | >98% | 85% |
| 2-(4-Methoxyphenyl)-1H-indene | Recrystallization | Ethanol | >99% | 78% |
Note: The data in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Purification of a 2-Aryl-1H-indene (Suzuki Product) by Column Chromatography
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various hexane/ethyl acetate ratios (e.g., 99:1, 95:5, 90:10) to find a solvent system that gives the desired product an Rƒ of ~0.3.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent. If the product is acid-sensitive, add 1-2% triethylamine to the eluent.[3] Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the elution by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aryl-1H-indene.
Protocol 2: Purification of a 2-Alkynyl-1H-indene (Sonogashira Product) by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexane) to find a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold. A two-solvent system (e.g., DCM/hexane) can also be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound coupling reaction products.
Caption: Troubleshooting logic for selecting a purification method for 2-substituted indenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of 2-Bromoindene
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing and preventing alkyne homocoupling (Glaser coupling) during Sonogashira reactions involving 2-bromoindene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Sonogashira reaction with this compound?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common and undesired side reaction in which two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This side reaction consumes your alkyne, reduces the yield of the desired 2-alkynyl-indene product, and complicates the purification process.[2]
Q2: My reaction is producing a significant amount of the alkyne dimer byproduct. What are the primary causes?
A2: The two primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[2][3] The copper catalyst, while accelerating the desired cross-coupling, also efficiently catalyzes the oxidative dimerization of the terminal alkyne, a reaction that is significantly promoted by oxygen.[1][4]
Q3: How can I most effectively minimize or eliminate this homocoupling byproduct?
A3: Several strategies are highly effective:
-
Implement Rigorous Anaerobic Conditions: The most critical step is the thorough exclusion of oxygen. This involves using degassed solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[2][5]
-
Employ Copper-Free Protocols: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[2][3] Numerous copper-free Sonogashira protocols have been developed, which are particularly effective for aryl bromides like this compound.[6][7][8]
-
Slowly Add the Terminal Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.[3][9]
-
Optimize Reaction Parameters: Fine-tuning the choice of palladium catalyst, ligand, base, and solvent can significantly suppress homocoupling.[3]
Q4: I am performing a "copper-free" Sonogashira reaction but still observe some homocoupling. Why is this happening?
A4: Even without the intentional addition of a copper salt, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[4] Additionally, under certain conditions, palladium itself can mediate homocoupling, although this is generally less efficient than the copper-catalyzed pathway. Using high-purity reagents and acid-washing glassware can help mitigate this issue.
Q5: Which reaction parameters are most critical to optimize for a less reactive substrate like this compound?
A5: Since aryl bromides are less reactive than aryl iodides, the desired cross-coupling can be slower, allowing more time for the alkyne to homocouple.[9][10] Therefore, optimization is key:
-
Ligand: Bulky and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, often promote the oxidative addition of aryl bromides and can favor the cross-coupling pathway.[4][6]
-
Base: The choice of base is crucial. While amine bases like triethylamine (B128534) or diisopropylamine (B44863) are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective in copper-free systems.[2][3]
-
Catalyst System: For challenging aryl bromides, highly active, pre-formed palladium catalysts can provide better results at lower temperatures, such as room temperature protocols using (AllylPdCl)₂/P(t-Bu)₃.[6][7][8]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common issues related to homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Data Presentation
Table 1: Influence of Reaction Conditions on Homocoupling of a Terminal Alkyne with this compound
This table summarizes the expected qualitative outcomes of various reaction parameters on the product distribution. Yields are illustrative and will be substrate-dependent.
| Entry | Condition | Pd Catalyst (mol%) | CuI (mol%) | Atmosphere | Base | Temp. (°C) | Approx. Product:Dimer Ratio |
| 1 | Standard Sonogashira | Pd(PPh₃)₂Cl₂ (2) | 4 | Air | Et₃N | 60 | 30:70 |
| 2 | Inert Atmosphere | Pd(PPh₃)₂Cl₂ (2) | 4 | Argon | Et₃N | 60 | 85:15 |
| 3 | Reduced Cu(I) | Pd(PPh₃)₂Cl₂ (2) | 1 | Argon | Et₃N | 60 | 95:5 |
| 4 | Copper-Free | (AllylPdCl)₂ (2.5) | 0 | Argon | DBU | RT | >98:2 |
| 5 | Copper-Free, Bulky Ligand | Pd(OAc)₂ (2) | 0 | Argon | K₃PO₄ | 80 | >98:2 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira of this compound Under Strict Anaerobic Conditions
This protocol is optimized to minimize Glaser coupling when a copper co-catalyst is used.
1. Reagent and Glassware Preparation:
-
All glassware (Schlenk flask, condenser) should be oven-dried or flame-dried under vacuum and cooled under a positive pressure of argon or nitrogen.
-
Solvents (e.g., THF and Triethylamine) must be anhydrous and thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[2]
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]
-
Seal the flask, then evacuate and backfill with high-purity argon. Repeat this process three times.[2]
3. Reagent Addition:
-
Under a positive flow of argon, add degassed THF (10 mL) and degassed triethylamine (5 mL) via syringe.[2]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe over 5-10 minutes.
4. Reaction and Workup:
-
Stir the mixture at the appropriate temperature (start at room temperature, may require heating to 40-60 °C for the less reactive bromide) and monitor progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: High-Efficiency Copper-Free Sonogashira of this compound
This protocol eliminates the primary cause of Glaser homocoupling and is highly effective for aryl bromides at room temperature.[6][7][8]
1. Reagent and Glassware Preparation:
-
Ensure all glassware is flame-dried and cooled under argon.
-
Ensure all solvents (e.g., DMF) are anhydrous and degassed. Reagents should be high-purity.
2. Reaction Setup (in a glovebox or using Schlenk technique):
-
To a flame-dried Schlenk flask, add (AllylPdCl)₂ (0.025 mmol, 2.5 mol%) and Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.10 mmol, 10 mol%).[7]
-
Add anhydrous, degassed DMF (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
3. Reagent Addition and Reaction:
-
Add the base (e.g., DBU or another suitable amine, 2.0 mmol, 2.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction for the consumption of the aryl halide by TLC or HPLC.[7]
4. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[7]
Visualizations
Sonogashira vs. Glaser Coupling Pathways
Optimized Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromoindene Cross-Coupling
Welcome to the technical support center for the cross-coupling of 2-bromoindene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
For initial screening of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common and advisable starting point. For catalyst systems that are known to be highly active, it may be possible to reduce this loading to 0.5-1 mol% upon optimization. Conversely, for particularly challenging coupling partners or reactions that exhibit sluggishness, a higher initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate and yield.
Q2: My cross-coupling reaction with this compound is showing low to no yield. What are the primary causes and how can I troubleshoot this?
Low or no yield is a frequent challenge in cross-coupling reactions. For this compound, several factors could be at play. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst may be inactive or may have decomposed. Ensure you are using a fresh, high-quality catalyst. For reactions sensitive to air, employing a pre-catalyst that is more stable can be beneficial. Consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if conversion improves.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For an electron-rich substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are often effective. Consider screening a variety of ligands to find the optimal one for your specific transformation.
-
Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step in Suzuki-Miyaura coupling and for regenerating the catalyst in Heck and Sonogashira reactions. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required. The solvent system must be able to dissolve all reaction components; mixtures of an organic solvent with water (e.g., dioxane/water, THF/water) are often beneficial for Suzuki couplings.
-
Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.
Q3: I am observing significant formation of homocoupling byproducts. How can this be minimized?
The formation of homocoupled dimers is a common side reaction. To minimize this, consider the following:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of organoboron reagents in Suzuki couplings. It is critical to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Optimize Catalyst Loading: An excessively high concentration of the catalyst can sometimes promote homocoupling. Try reducing the catalyst loading to the optimal level determined through screening.
-
Slow Addition of Reagents: In some cases, the slow addition of the coupling partner (e.g., the boronic acid in a Suzuki reaction) to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or decomposed catalyst.2. Inappropriate ligand for this compound.3. Insufficiently strong or soluble base.4. Low reaction temperature.5. Poor quality of reagents. | 1. Use a fresh batch of catalyst or a more stable pre-catalyst. Incrementally increase catalyst loading.2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).3. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. For Suzuki couplings, ensure adequate water is present to dissolve the base.4. Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for byproduct formation.5. Use freshly purified reagents and anhydrous, degassed solvents. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction mixture.2. Suboptimal catalyst-to-ligand ratio.3. High reaction temperature.4. Inefficient transmetalation (in Suzuki coupling). | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.2. Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).3. Lower the reaction temperature.4. Screen different bases and solvent systems to facilitate the transmetalation step. |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Presence of oxygen or other impurities.3. High reaction temperature. | 1. Use a more robust ligand to stabilize the palladium(0) species.2. Ensure all reagents and solvents are pure and the reaction is conducted under an inert atmosphere.3. Lower the reaction temperature. |
| Protodehalogenation (Replacement of Bromine with Hydrogen) | 1. Presence of protic impurities (e.g., water, alcohols).2. Use of a base that is too strong.3. High reaction temperature or prolonged reaction time. | 1. Use anhydrous solvents and reagents.2. Screen milder bases (e.g., K₂CO₃).3. Optimize reaction time and temperature by monitoring the reaction progress closely. |
Quantitative Data from Representative Cross-Coupling Reactions
The following tables summarize typical starting conditions for various cross-coupling reactions. Note that these are generalized conditions and optimization for this compound is likely necessary.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ | 1-2 | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 |
| Pd(PPh₃)₄ | 3-5 | - | K₂CO₃ | Toluene/H₂O | 90-110 |
| PdCl₂(dppf) | 2-3 | - | Cs₂CO₃ | 1,4-Dioxane | 100 |
Table 2: Heck Coupling of Aryl Bromides with Alkenes
| Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | 1-2 | PPh₃ | Et₃N | DMF or NMP | 100-140 |
| Pd/C | 5 | - | Na₂CO₃ | NMP | 120-150 |
| PdEnCat™ | 5-10 | - | Bu₄NOAc | EtOH | 120-140 (Microwave) |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | 1-5 | CuI (1-5 mol%) | PPh₃ | Et₃N | THF or DMF | Room Temp to 80 |
| Pd(OAc)₂ | 1-2 | CuI (1-2 mol%) | PPh₃ | Et₃N/piperidine | DMF | 80-100 |
| Pd(PPh₃)₄ | 2-5 | CuI (2-5 mol%) | - | i-Pr₂NH | Toluene | 60-90 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | 1-2 | XPhos | NaOt-Bu | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | 2 | RuPhos | K₃PO₄ | t-BuOH | 100 |
| G3-XPhos Precatalyst | 1-2 | - | LHMDS | THF | Room Temp to 80 |
Experimental Protocols & Workflows
General Protocol for Catalyst Loading Optimization Screen
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and the ligand in the reaction solvent.
-
To each reaction vial, add the appropriate volume of the palladium precursor and ligand stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Add the anhydrous and degassed solvent to each vial to reach the desired concentration.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Monitor the reactions at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the product.
-
The optimal catalyst loading is the lowest amount that provides the highest yield in a reasonable timeframe with minimal byproduct formation.
Troubleshooting Logic for Low Yield
When encountering low yields, a systematic approach to identifying the root cause is essential. The following flowchart illustrates a logical troubleshooting process.
General Catalytic Cycle for Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Technical Support Center: 2-Bromoindene Reactions and Temperature Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and optimizing reactions involving 2-bromoindene, with a specific focus on the critical role of temperature in ensuring reaction stability and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored in a refrigerator at 2-8°C under an inert atmosphere to ensure its stability.
Q2: At what temperature does this compound decompose?
Q3: Can this compound undergo dimerization or polymerization at elevated temperatures?
Yes, like many unsaturated compounds, this compound has the potential to dimerize or polymerize, especially at higher temperatures. These side reactions can lead to the formation of complex impurities and reduce the yield of the desired product. Careful temperature control is essential to minimize these pathways.
Q4: What are the typical temperature ranges for Suzuki and Heck coupling reactions with this compound?
-
Suzuki Coupling: Generally, Suzuki coupling reactions involving aryl bromides like this compound are conducted at temperatures ranging from 80°C to 110°C.[1]
-
Heck Reaction: Heck reactions often require higher temperatures, typically in the range of 100°C to 140°C, to proceed efficiently.[2]
It is important to note that the optimal temperature can vary significantly depending on the specific substrates, catalyst system, base, and solvent used.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. | The activation energy for the oxidative addition of this compound to the palladium catalyst may not be reached at lower temperatures. |
| Catalyst Decomposition | If a black precipitate (palladium black) is observed, the temperature may be too high. Consider lowering the temperature or using a more thermally stable catalyst/ligand system. | High temperatures can lead to the agglomeration and deactivation of the palladium catalyst. |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | Optimize the temperature. Higher temperatures can sometimes favor homocoupling. Ensure the reaction is under an inert atmosphere to minimize protodeboronation, which can be exacerbated by heat. | Competing reaction pathways can become more significant at non-optimal temperatures, consuming starting materials. |
Issue 2: Formation of Significant Impurities in Heck Reaction
| Potential Cause | Troubleshooting Recommendation | Rationale |
| High Reaction Temperature | Lower the reaction temperature. While Heck reactions often require heat, excessive temperatures can promote side reactions and catalyst decomposition.[3] | Finding the optimal temperature window is key to maximizing the desired product formation while minimizing thermal degradation of reactants, products, or the catalyst. |
| Dimerization/Polymerization of this compound | Use the lowest effective temperature and consider shorter reaction times. Ensure proper degassing of the reaction mixture. | Elevated temperatures can initiate unwanted polymerization or dimerization of the reactive this compound starting material. |
| Catalyst Inactivity | If the reaction stalls, ensure the precatalyst is being reduced to the active Pd(0) species, which can be temperature-dependent. | The in-situ formation of the active catalyst is a critical step that can be influenced by the reaction temperature. |
Quantitative Data Summary
The following tables provide a general overview of how temperature can influence the outcome of Suzuki and Heck reactions. The specific values are illustrative and should be optimized for your particular system.
Table 1: Effect of Temperature on a Model Suzuki Coupling Reaction of an Aryl Bromide
| Temperature (°C) | Conversion (%) | Notes |
| 60 | Low | Incomplete reaction, starting material remains. |
| 80 | Moderate-High | Good conversion, minimal side products. |
| 100 | High | High conversion, but potential for increased side products and catalyst decomposition. |
| 120 | Variable | Risk of significant catalyst decomposition and lower isolated yield. |
Table 2: Effect of Temperature on a Model Heck Coupling Reaction of an Aryl Bromide
| Temperature (°C) | Product Yield (%) | Notes |
| 80 | Low | Slow reaction rate. |
| 100 | Moderate | Increased reaction rate and yield. |
| 120 | High | Often optimal for many aryl bromides, but monitor for catalyst stability. |
| 140 | Variable | High risk of catalyst decomposition and formation of thermal byproducts.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: General Procedure for Heck Coupling of this compound
-
Reagent Setup: To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a base (e.g., Et₃N, NaOAc, 1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand (e.g., PPh₃, P(o-tol)₃).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF, acetonitrile, toluene).
-
Heating: Heat the reaction mixture to the desired temperature (typically 100-120°C).
-
Monitoring: Follow the consumption of the starting material by TLC or GC.
-
Work-up: After cooling, filter off any solids, and partition the mixture between an organic solvent and water.
-
Purification: Dry the organic phase, concentrate, and purify the product, typically by column chromatography.
Visualizations
Caption: General workflow for a Suzuki coupling reaction involving this compound.
Caption: Troubleshooting logic for temperature-related issues in this compound reactions.
References
Technical Support Center: Palladium Catalyst Removal from 2-Bromoindene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 2-bromoindene reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts from organic reaction products like those from this compound reactions?
A1: Common methods for palladium removal include treatment with scavengers, chromatography, extraction, and filtration.[1][2] Scavengers can be silica-based, polymer-supported, or activated carbon.[1] Column chromatography is a traditional and effective method.[1] Liquid-liquid extraction and filtration through agents like Celite can also be employed to remove palladium residues.[1][3]
Q2: How do I choose the most suitable palladium removal technique for my this compound experiment?
A2: The choice of method depends on several factors, including the nature of your product, the solvent system, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the required final purity level. For initial screening, solid-supported scavengers are often a good starting point due to their ease of use. A decision-making workflow can help in selecting the optimal method.[1]
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers, such as functionalized silica (B1680970) gels or polymer resins, provide high selectivity for palladium, are easy to handle, and can be simply removed by filtration. This often results in a high recovery of the final product with minimal contamination.[1]
Q4: Can I use activated carbon for palladium removal, and what are its limitations?
A4: Yes, activated carbon is an effective and low-cost adsorbent for removing palladium.[1][4][5] However, it can sometimes lead to lower yields of the desired product due to non-specific adsorption.[1][4] The efficiency of palladium removal can vary between different grades of activated carbon.[1]
Q5: When is column chromatography a suitable option for palladium removal?
A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[1][3] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes.[1] However, it can be more time-consuming and solvent-intensive compared to scavenger-based methods.[1]
Troubleshooting Guide
Issue 1: Low Efficiency of Palladium Removal
-
Possible Cause: Incorrect scavenger selection. The choice of scavenger is critical and depends on the oxidation state of the palladium and the solvent system.[4] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[4]
-
Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific this compound reaction product.[4]
-
-
Possible Cause: Insufficient amount of scavenger.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[4]
-
-
Possible Cause: Suboptimal reaction conditions for scavenging.
-
Possible Cause: The palladium species is soluble and filtration is being used as the sole removal method.
Issue 2: Product Loss During Palladium Removal
-
Possible Cause: Non-specific binding of the product to activated carbon.
-
Solution 1: Optimize the amount of activated carbon used. Start with a small-scale experiment to determine the minimum amount required for effective palladium removal.[4]
-
Solution 2: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining good palladium removal.[4]
-
-
Possible Cause: Your product is complexing with the palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[4]
-
-
Possible Cause: The product is adsorbing to the solid support of the scavenger.
-
Solution: After filtration, wash the scavenger thoroughly with a small amount of fresh solvent to recover any bound product.[6]
-
Issue 3: Recrystallization is Not Sufficiently Reducing Palladium Content
-
Possible Cause: The palladium impurities are co-crystallizing with your this compound product.
-
Solution 1: Screen a wider range of crystallization solvents or solvent mixtures.
-
Solution 2: Pre-treat the crude product with a scavenger or activated carbon to reduce the palladium concentration before performing recrystallization.
-
Data on Palladium Removal Efficiency
The following table summarizes the typical efficiency of various palladium removal methods. The final palladium concentration can vary depending on the initial concentration and the specific reaction conditions.
| Removal Method | Typical Starting Pd Concentration (ppm) | Typical Final Pd Concentration (ppm) | Key Considerations |
| Filtration (Celite) | >1000 (for heterogeneous Pd) | <100 | Effective only for insoluble palladium species.[3][6] |
| Activated Carbon | 100 - 1000 | <10 - 50 | Cost-effective, but may cause product loss.[1][4] |
| Silica Gel Chromatography | 100 - 1000 | <10 - 50 | Can be highly effective but is often solvent and time-intensive.[1] |
| Thiol-Based Scavengers | 100 - 500 | <5 - 20 | Highly selective and efficient for Pd(II).[4][7] |
| Amine-Based Scavengers | 100 - 500 | <10 - 30 | Effective for various palladium species. |
| Organic Solvent Nanofiltration | >100 | <10 | An emerging, greener alternative for homogeneous catalyst recovery.[8] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[1]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger, typically 2-5 equivalents relative to the initial amount of palladium catalyst used.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4] Monitor the palladium concentration periodically by taking small aliquots.[4]
-
Filtration: Filter the mixture to remove the solid scavenger.[1] A simple filtration setup with filter paper or a fritted funnel is sufficient.[1]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[1][4]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[1]
-
Washing: Wash the Celite/carbon cake with fresh solvent.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]
-
Analysis: Determine the final palladium concentration in the product.[1]
Visual Guides
Caption: General experimental workflow for palladium removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. sopachem.com [sopachem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromoindene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 2-bromoindene.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion of this compound
Q: My palladium-catalyzed coupling reaction with this compound is resulting in low or no product formation. What are the common causes and how can I address them?
A: Low or no conversion in palladium-catalyzed reactions is a frequent issue that can often be traced back to several key factors. Here’s a breakdown of potential causes and solutions:
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Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for failed reactions.
-
Observation: You might see the formation of a black precipitate, known as palladium black.[1]
-
Causes:
-
Solutions:
-
Use a fresh batch of high-purity palladium catalyst and ligands. Consider using a pre-catalyst for more consistent generation of the active Pd(0) species.[2][4]
-
Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing your solvent and reaction vessel.[2][5]
-
Screen different phosphine (B1218219) ligands. For a substrate like this compound, which has an electron-rich double bond, bulky and electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) can enhance catalyst stability and activity.[6][7]
-
-
-
Inefficient Oxidative Addition: This is often the rate-determining step in the catalytic cycle.[5] The insertion of the palladium catalyst into the C-Br bond of this compound can be sluggish.
-
Causes:
-
The C(sp²)-Br bond in this compound might be less reactive compared to aryl iodides.[1]
-
Steric hindrance around the bromine atom can impede the approach of the palladium catalyst.
-
-
Solutions:
-
Increase the reaction temperature. However, be cautious as higher temperatures can also lead to catalyst decomposition and side reactions.[3]
-
Switch to a more reactive palladium pre-catalyst or a ligand system known to accelerate oxidative addition. Buchwald and Beller-type monophosphine ligands are often effective.[6][8]
-
-
-
Poor Quality of Coupling Partner: The stability and purity of your coupling partner are crucial.
-
Example (Suzuki Coupling): Boronic acids can be unstable and undergo degradation on the shelf or in the reaction mixture, a process known as protodeboronation.[4][9]
-
Solutions:
-
Use freshly purchased or purified reagents.
-
For Suzuki reactions, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).[5]
-
-
-
Suboptimal Reaction Conditions: The interplay of solvent, base, and temperature is critical for success.
-
Solutions:
-
Solvent: Screen different solvents. Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF).[5] Sometimes, the addition of water is necessary, particularly in Suzuki reactions, to facilitate the dissolution of the base and promote transmetalation.[10]
-
Base: The choice of base is highly empirical. Screen a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., triethylamine, especially for Heck and Sonogashira reactions).[5][11][12] The base strength and solubility can significantly impact the reaction outcome.
-
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my reaction with this compound. What are the likely side reactions and how can I minimize them?
A: The structure of this compound, with its reactive double bond, can make it susceptible to specific side reactions.
-
Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of indene (B144670).[3][4]
-
Causes:
-
Solutions:
-
Use anhydrous solvents and reagents.
-
Choose a base and solvent system less prone to generating hydride species. For example, using a weaker base might be beneficial.[3]
-
Lower the reaction temperature and carefully monitor the reaction progress to avoid prolonged heating after the starting material is consumed.[5]
-
-
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) is a common issue.[1][5]
-
Causes:
-
Solutions:
-
Rigorous degassing of the solvent and reaction mixture is essential.[5]
-
Optimize the base and solvent to facilitate the transmetalation step.
-
-
-
Isomerization/Double Bond Migration: The double bond in the indene ring system could potentially isomerize under certain reaction conditions, especially at high temperatures or in the presence of certain palladium-hydride species.
-
Solutions:
-
Employ milder reaction conditions (lower temperature).
-
Screen different ligands that may disfavor isomerization pathways.
-
-
Data Presentation: Optimizing Reaction Conditions
The following table provides representative starting points for optimizing palladium-catalyzed coupling reactions with substrates similar to this compound. These parameters will likely require further optimization for your specific reaction.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G3 | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% (Pd), 1-10 mol% (CuI) |
| Ligand | PPh₃, XPhos, SPhos | PPh₃, P(o-tolyl)₃ | PPh₃ |
| Ligand Loading | 1-2 eq. relative to Pd | 2-4 eq. relative to Pd | 2-4 eq. relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | Et₃N, K₂CO₃ (2-3 eq.) | Et₃N, Piperidine (used as base and/or solvent) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | DMF, Acetonitrile, Toluene | THF, DMF, Et₃N |
| Temperature | 80-120 °C | 100-140 °C | Room Temperature to 80 °C |
Experimental Protocols
General Considerations for all Reactions:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
1. Suzuki-Miyaura Coupling Protocol (General Starting Point)
-
Procedure: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if not part of a pre-catalyst) are added. A degassed solvent mixture (e.g., Toluene and water, 5:1 ratio, 6 mL) is added via syringe. The reaction mixture is heated to 90-110 °C and stirred vigorously for 12-24 hours, monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[13]
2. Heck Coupling Protocol (General Starting Point)
-
Procedure: In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene (B11656) or an acrylate, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%). Add the base (e.g., triethylamine, 2.0 mmol) and a degassed solvent (e.g., DMF, 5 mL). The tube is sealed, and the reaction mixture is heated to 110-130 °C for 16-24 hours, with progress monitored by GC-MS. After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.[11][13]
3. Sonogashira Coupling Protocol (General Starting Point)
-
Procedure: To a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%) and copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%). Add a degassed solvent such as THF or DMF (5 mL) followed by the base (e.g., triethylamine, 3.0 mmol). To this mixture, add a solution of this compound (1.0 mmol) in the same degassed solvent, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at the appropriate temperature (ranging from room temperature to 60 °C) for 6-12 hours, with progress monitored by TLC. Once complete, the reaction mixture is cooled and filtered through a pad of Celite, washing with an organic solvent like ethyl acetate. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[1][13]
Visualizations
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromoindene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoindene. The focus is on improving regioselectivity in common palladium-catalyzed cross-coupling reactions to ensure the desired product isomer is obtained with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when using this compound in cross-coupling reactions?
A1: The primary challenge in cross-coupling reactions with this compound is the potential for the formation of two regioisomers: the 2-substituted indene (B144670) (direct substitution product) and the thermodynamically more stable 3-substituted indene (isomerized product). The reaction can proceed via direct C-C bond formation at the C2 position, or through a pathway involving isomerization of an intermediate to ultimately yield the C3-substituted product. Controlling the reaction conditions is crucial to favor one pathway over the other.
Q2: Which factors have the most significant impact on the regioselectivity of these reactions?
A2: Several factors critically influence the product distribution:
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Ligand: The steric bulk and electronic properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst are paramount. Bulky ligands can influence the steric environment around the catalyst, potentially favoring one isomer.
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Base: The choice of base can affect the rate of competing reaction pathways, such as β-hydride elimination and re-insertion, which are key steps in the isomerization to the 3-substituted product.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times often favor the formation of the thermodynamically more stable 3-substituted indene by allowing intermediates to equilibrate.
Q3: In a Heck reaction with this compound and an alkene, what determines whether I get the 2- or 3-substituted product?
A3: In Heck reactions, the formation of the 3-substituted isomer is often observed. This typically occurs through a sequence of migratory insertion of the alkene, followed by β-hydride elimination to form a diene intermediate. Subsequent re-addition of the palladium-hydride species can occur at a different position, leading to an indenylpalladium intermediate that ultimately yields the 3-substituted product. To favor the 2-substituted product, conditions that promote rapid reductive elimination over isomerization are needed, such as using specific ligands or lower reaction temperatures.
Q4: How can I minimize the formation of the undesired 3-substituted isomer in Suzuki-Miyaura coupling?
A4: To favor the formation of the 2-substituted indene in Suzuki-Miyaura coupling, you should aim to accelerate the transmetalation and reductive elimination steps relative to any potential isomerization pathways. This can often be achieved by:
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Using electron-rich and sterically bulky ligands (e.g., SPhos, XPhos) that promote rapid reductive elimination.
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Choosing a base and solvent system that facilitates efficient transmetalation (e.g., K₃PO₄ in dioxane/water).
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Running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q5: Are there any general recommendations for improving regioselectivity in Sonogashira couplings with this compound?
A5: For Sonogashira couplings, where a terminal alkyne is coupled, direct substitution at the C2 position is generally expected. However, to suppress potential side reactions and isomerization, it is advisable to use conditions that ensure a rapid catalytic turnover. This includes the use of a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide and accelerate transmetalation to the palladium center. Using an appropriate amine base, such as triethylamine (B128534) or diisopropylethylamine, is also crucial.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Heck Coupling with Styrene
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Problem: The reaction yields a mixture of 2-phenylindene and 3-phenylindene, with a high proportion of the undesired 3-phenyl isomer.
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Possible Causes:
-
High Temperature/Long Reaction Time: The reaction conditions are favoring the thermodynamic product through isomerization.
-
Ligand Choice: The ligand is not effectively promoting direct C-C bond formation at the C2 position.
-
Base Effect: The base may be promoting the β-hydride elimination/re-insertion pathway.
-
-
Troubleshooting Steps:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to disfavor the isomerization pathway.
-
Screen Ligands: Test a variety of phosphine ligands. Less bulky ligands might favor the kinetic 2-substituted product.
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Change the Base: Switch from an organic base like triethylamine to an inorganic base such as sodium or potassium carbonate.
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Shorten Reaction Time: Monitor the reaction closely by GC-MS or LC-MS and stop it as soon as the starting material is consumed to minimize post-reaction isomerization.
-
Issue 2: Low Yield of 2-Arylindene in Suzuki-Miyaura Coupling
-
Problem: The desired 2-arylindene is formed in low yield, with significant amounts of debrominated indene and unreacted starting material. Formation of the 3-arylindene isomer is also observed.
-
Possible Causes:
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Catalyst Deactivation: The palladium catalyst is becoming inactive before the reaction goes to completion.
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow.
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Protodeboronation: The boronic acid is degrading under the reaction conditions.
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Isomerization: The reaction conditions favor the formation of the 3-substituted isomer.
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-
Troubleshooting Steps:
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Use a More Robust Catalyst System: Employ modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). These systems are often more stable and promote faster reductive elimination.
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Optimize the Base and Solvent: A common effective system is K₃PO₄ in an aprotic solvent like dioxane, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.
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Use a Boronic Ester: Consider using a pinacol (B44631) boronate ester (Bpin) instead of the boronic acid, as they are often more stable towards protodeboronation.
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Control Temperature: Run the reaction at a moderate temperature (e.g., 80-100 °C) to balance reaction rate and selectivity.
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Data Presentation
The following tables provide representative data illustrating how reaction parameters can influence the regioselectivity of cross-coupling reactions with this compound. Disclaimer: This data is illustrative and based on established mechanistic principles to demonstrate expected trends. Optimal conditions for specific substrates may vary and require experimental validation.
Table 1: Representative Influence of Ligands on Heck Reaction Regioselectivity
| Entry | Ligand | Temperature (°C) | 2-Substituted : 3-Substituted Ratio (Illustrative) |
| 1 | PPh₃ | 100 | 40 : 60 |
| 2 | P(o-tol)₃ | 100 | 60 : 40 |
| 3 | dppf | 100 | 50 : 50 |
| 4 | XPhos | 80 | 85 : 15 |
Table 2: Representative Influence of Base and Solvent on Suzuki-Miyaura Reaction Regioselectivity
| Entry | Base | Solvent | Temperature (°C) | 2-Substituted : 3-Substituted Ratio (Illustrative) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 70 : 30 |
| 2 | K₃PO₄ | Dioxane | 90 | 90 : 10 |
| 3 | Cs₂CO₃ | Toluene | 110 | 65 : 35 |
| 4 | Et₃N | DMF | 100 | 55 : 45 |
Experimental Protocols
Protocol 1: Regioselective Heck Arylation of this compound Favoring the 2-Substituted Product
This protocol is designed to favor the kinetic product by using a bulky ligand and moderate temperature.
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylating agent (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as XPhos (0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Reagent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), 5 mL) followed by the base (e.g., K₂CO₃, 2.0 mmol).
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Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
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Workup: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol employs a modern catalyst system known to promote efficient C-C bond formation, thereby minimizing isomerization.
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Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
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Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
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Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
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Monitoring: Monitor the reaction by LC-MS or GC-MS until the this compound is consumed.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Competing pathways for the formation of 2- and 3-substituted indenes.
Caption: A workflow for troubleshooting poor regioselectivity.
Technical Support Center: Scaling Up Suzuki Coupling Reactions with 2-Bromoindene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up of Suzuki coupling reactions involving 2-bromoindene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, particularly during scale-up, in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired 2-arylindene product. What are the potential causes and how can I resolve this?
A: Low or no yield in the Suzuki coupling of this compound, a cyclic vinyl bromide, can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. For a less reactive substrate like a vinyl bromide, standard catalysts may not be sufficient.
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Solution: Employ bulky and electron-rich phosphine (B1218219) ligands which are known to facilitate the rate-limiting oxidative addition step. Consider using pre-formed catalysts for better consistency.[1][2]
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Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be slow.
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Solution: The choice of base is crucial for activating the boronic acid.[3] Stronger, non-nucleophilic bases are often more effective. Ensure the base is finely powdered and well-dispersed for solid-liquid reactions.
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Poor Reagent Quality: The purity of this compound, the arylboronic acid, and other reagents is paramount.
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Solution: Ensure all reagents are of high purity and anhydrous where necessary. Boronic acids, in particular, can be prone to degradation.
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Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
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Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation.[4]
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Issue 2: Presence of Significant Side Products
Q: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the target molecule. What are these side products and how can I minimize their formation?
A: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.
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Homocoupling: This is the coupling of two molecules of the arylboronic acid.
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Cause: Often promoted by the presence of oxygen or if the catalytic cycle is slow.[2]
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Solution: Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. Use a fresh, active catalyst to ensure a fast catalytic cycle.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
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Cause: Can be catalyzed by the base or the palladium catalyst, especially in the presence of water or at elevated temperatures.
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Solution: Use anhydrous solvents and reagents if possible. Consider using boronic esters (e.g., pinacol (B44631) esters) which are more stable towards protodeboronation.[1]
-
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Dehalogenation: The bromo group on the indene (B144670) is replaced by a hydrogen atom.
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Cause: Can occur via a side reaction in the catalytic cycle.
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Solution: Optimizing the ligand and reaction conditions can help to minimize this pathway.
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Issue 3: Challenges During Scale-Up
Q: I have a successful lab-scale procedure, but I'm facing issues when scaling up the reaction. What are the key factors to consider for a successful scale-up?
A: Scaling up a Suzuki coupling reaction introduces new challenges that need to be carefully managed.
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Mass and Heat Transfer: Inefficient mixing can lead to localized "hot spots" and poor reaction kinetics.
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Solution: Ensure efficient and vigorous stirring. For very large scale, consider the reactor design to ensure proper mixing. Monitor the internal reaction temperature closely.
-
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Exothermic Events: Suzuki-Miyaura couplings can have significant exotherms, which can become a safety hazard at a larger scale.[5]
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Solution: Perform a reaction calorimetry study to understand the thermal profile of the reaction. Consider semi-batch or continuous-flow processes to manage heat generation.
-
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Maintaining an Inert Atmosphere: Excluding oxygen is critical to prevent catalyst deactivation and side reactions, and can be more challenging on a larger scale.
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Solution: Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
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Work-up and Purification: Handling larger volumes of material can present logistical challenges.
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Solution: Develop a scalable work-up and purification procedure. Consider crystallization as a purification method for large quantities of product.
-
Frequently Asked Questions (FAQs)
Catalyst and Ligands
Q: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A: While the optimal system may vary depending on the specific arylboronic acid used, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] Pre-formed palladium(III) catalysts like XPhos Pd G3 can also be highly effective and offer greater air and moisture stability.
Q: My catalyst turns black during the reaction. Is this a problem?
A: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and a loss of catalytic activity. This can be caused by insufficient ligand, high temperatures, or impurities. To mitigate this, you can try increasing the ligand-to-palladium ratio, using a more robust ligand, or lowering the reaction temperature.
Base and Solvent
Q: Which base should I use for the Suzuki coupling of this compound?
A: A moderately strong to strong inorganic base is typically required. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices, particularly for more challenging couplings.[6] The base should be finely powdered to maximize its surface area.
Q: What is the recommended solvent system?
A: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[7] Common choices include dioxane/water, THF/water, or toluene/water. The ratio of the organic solvent to water can be optimized to improve reaction efficiency. For scale-up, consider the safety and environmental profile of the chosen solvent.
Substrates
Q: Is this compound a stable substrate?
A: Indene and its derivatives can be susceptible to polymerization or decomposition under certain conditions. It is important to use freshly purified this compound and store it under an inert atmosphere, protected from light and heat.
Q: Are there alternatives to using arylboronic acids?
A: Yes, arylboronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates can be used. These reagents are often more stable than the corresponding boronic acids and can help to minimize side reactions like protodeboronation.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% loading is a good starting point. |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands | Ligand to Palladium ratio of 2:1 is typical. |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents. Should be finely powdered. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | 4:1 to 10:1 ratio of organic solvent to water. |
| Temperature | 80-110 °C | Optimization may be required. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation. |
Table 2: Troubleshooting Summary for Common Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen, slow catalytic cycle | Thoroughly degas all reagents and solvents; use a fresh, active catalyst system. |
| Protodeboronation Product | Presence of water, high temperature, strong base | Use anhydrous conditions if possible; use a more stable boronic ester; optimize temperature and base. |
| Dehalogenation Product | Side reaction in the catalytic cycle | Screen different ligands and optimize reaction conditions. |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound (Lab Scale)
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1 v/v) via syringe. The typical concentration is 0.1-0.5 M with respect to this compound.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling of this compound.
References
Managing impurities in the synthesis of 2-Bromoindene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromoindene. Our aim is to help you manage and control impurities to ensure the desired product quality.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
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Symptom: Thin Layer Chromatography (TLC) analysis shows little to no formation of the desired this compound spot, with a significant amount of starting material remaining.
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Possible Causes & Solutions:
Possible Cause Troubleshooting Step Experimental Protocol Incomplete Reaction Optimize reaction time and temperature. Monitor the reaction progress closely using TLC. For the synthesis from 2-bromo-1-indanol (B184377), ensure the reaction is heated at 120°C for at least 6 hours.[1] Check for the disappearance of the starting material spot on the TLC plate. Decomposition of Product This compound can be unstable, especially at elevated temperatures for prolonged periods.[2] Avoid excessive heating. Maintain a consistent temperature and consider using a milder dehydration agent or catalyst if applicable. Poor Quality Reagents The purity of starting materials like indene (B144670) or 2-bromo-1-indanol is crucial. Impurities can interfere with the reaction. Use freshly purified starting materials. Indene, for example, can be distilled before use. Catalyst Inactivity If using a catalyst such as H-β zeolite, ensure it is active and dry. Dry the catalyst in an oven before use and store it in a desiccator.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
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Symptom: The crude reaction mixture shows multiple spots on the TLC plate in addition to the product spot.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol | | :--- | :--- | | Side Reactions | Bromination of indene can lead to the formation of dibrominated species (e.g., 1,2-dibromoindane) or other constitutional isomers.[3][4] | Control the stoichiometry of the brominating agent carefully. Addition of the brominating agent at a low temperature can improve selectivity. | | Polymerization | Indene and its derivatives can be prone to polymerization, especially in the presence of acid or heat.[3] This often appears as baseline material on the TLC plate.[5] | Use an inhibitor in the starting indene if necessary. During the reaction, maintain the temperature as specified and avoid overly acidic conditions. | | Unreacted Starting Material | Incomplete conversion will leave starting materials in the crude product. | See "Incomplete Reaction" under Issue 1. |
Issue 3: Difficulty in Purifying the Product
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Symptom: Column chromatography results in poor separation of the product from impurities, or the product co-elutes with a contaminant. Recrystallization yields an oily substance or fails to produce crystals.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Experimental Protocol Inappropriate Chromatography Conditions The choice of solvent system (eluent) and stationary phase is critical for good separation. For column chromatography of this compound, silica (B1680970) gel (200-400 mesh) with hexane (B92381) as the eluent has been shown to be effective.[1] If separation is poor, a gradient elution with a small percentage of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in hexane can be attempted. Product Instability on Silica Gel Some organic compounds can decompose on acidic silica gel. Consider deactivating the silica gel by washing it with a solution of triethylamine (B128534) in the eluent.[6] Alternatively, a different stationary phase like neutral alumina (B75360) could be used.[6] Incorrect Recrystallization Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] Perform small-scale solvent screening to find a suitable solvent or solvent pair. Common solvents for recrystallization include ethanol, hexane, and mixtures like ethanol/water.[8][9] For non-polar compounds like this compound, a non-polar solvent like hexane is a good starting point. Oiling Out During Recrystallization This occurs when the product comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is too high. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Scratching the inside of the flask with a glass rod can help induce crystallization.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from indene?
When synthesizing this compound from indene, common impurities include unreacted indene, dibromoindane derivatives (cis- and trans-1,2-dibromoindane), and polymeric byproducts.[3][4] The formation of isomeric bromoindenes is also possible depending on the reaction conditions.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Use a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to achieve good separation between the starting material, product, and any major impurities. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q3: What is the best method for purifying crude this compound?
Column chromatography on silica gel is a widely used and effective method for purifying this compound.[1] Using hexane as the eluent typically provides the pure product.[1] For further purification or to remove minor impurities after chromatography, recrystallization can be employed.
Q4: this compound is described as a low melting solid. What are the recommended storage conditions?
This compound has a melting point of 35-37 °C and should be stored in a refrigerator at around +4°C to maintain its solid form and prevent degradation.[11][12] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: My purified this compound is a yellow to pale brown solid. Is this normal?
Yes, the appearance of this compound is often described as a yellow to pale brown low melting solid.[11] A significant darkening in color, however, may indicate the presence of impurities or decomposition products.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved (GC) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography (Silica Gel, Hexane) | >98% | 70-80%[1] | Excellent for removing both polar and non-polar impurities. | Can be time-consuming and requires significant solvent volumes. Product may degrade on acidic silica. |
| Recrystallization (Hexane) | >99% | 50-70% | Highly effective for removing small amounts of impurities. Simple procedure. | Lower yield due to product solubility in the mother liquor. May not be effective for removing impurities with similar solubility. |
| Distillation (under reduced pressure) | >97% | 60-75% | Good for removing non-volatile impurities. | The product may decompose at high temperatures. Requires specialized equipment. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromo-1-indanol [1]
-
Reaction Setup: In a 25 mL round-bottomed flask, combine 2-bromo-1-indanol (1.2 mmol), H-β zeolite (50 mg, 20 wt%), and chlorobenzene (B131634) (1.0 mL).
-
Heating: Place the flask in a preheated oil bath at 120°C.
-
Monitoring: Monitor the reaction for 6 hours using TLC (eluent: hexane).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through filter paper and wash the solid residue with diethyl ether (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (200-400 mesh) using hexane as the eluent to obtain this compound. A typical yield is around 72%.[1]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (200-400 mesh) in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane or dichloromethane. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the powder to the top of the packed column.
-
Elution: Elute the column with hexane, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 3: Purification by Recrystallization
-
Dissolution: Place the crude or semi-purified this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: For maximum crystal formation, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP1035095A1 - Method for making 1,2-Dibromoindane - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chemistry-solutions.com [chemistry-solutions.com]
- 11. lookchem.com [lookchem.com]
- 12. This compound | 10485-09-3 | FB02221 | Biosynth [biosynth.com]
Technical Support Center: Catalyst Deactivation in Heck Reactions of 2-Bromoindene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in the Heck reaction of 2-bromoindene.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound has stalled, and I see a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[1] This is an agglomerated, inactive form of palladium that crashes out of the solution, thereby reducing the concentration of the active catalytic species. This is a common reason for low or incomplete conversion.
Potential Causes:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which are prone to decomposition.[2]
-
High Reaction Temperature: Excessive heat can accelerate the agglomeration of palladium nanoparticles into palladium black.[2]
-
Inappropriate Solvent: The choice of solvent can influence the stability of the catalytic species.[2]
-
Ligand Decomposition: At high temperatures, phosphine (B1218219) ligands can decompose, leaving the palladium center unprotected and susceptible to aggregation.[3]
Q2: My reaction is clean, with no palladium black, but the conversion is low. What are other potential catalyst deactivation pathways?
A2: Besides the formation of palladium black, other, more subtle deactivation mechanisms can be at play:
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Formation of Inactive Pd Clusters: Small, soluble palladium clusters may form that are catalytically inactive but do not precipitate as palladium black.
-
Ligand Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[4]
-
Formation of Stable Off-Cycle Species: The catalyst can be trapped in a stable, off-cycle state from which it is not easily regenerated into the active Pd(0) form.
Q3: Can the indene (B144670) moiety itself contribute to catalyst deactivation?
A3: Yes, the indene core, particularly after the initial Heck coupling, can potentially interact with the palladium catalyst. The resulting diene system could coordinate to the palladium center, possibly forming stable π-allyl complexes that are slow to proceed through the catalytic cycle, effectively sequestering the active catalyst. While not a classic deactivation pathway leading to palladium black, this can significantly slow down or stall the reaction.
Q4: What is the "reductive Heck reaction" and could it be a side reaction with this compound?
A4: The reductive Heck reaction is a side reaction where the intermediate formed after migratory insertion undergoes reduction instead of β-hydride elimination.[5] This leads to a saturated product instead of the desired substituted alkene. With cyclic alkenes like cyclopent-2-en-1-one, the formation of reductive Heck side-products has been observed, and the choice of base was found to be crucial in minimizing this pathway.[5] It is plausible that a similar side reaction could occur with this compound, leading to a lower yield of the desired product.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in the Heck reaction of this compound.
Issue 1: Low or No Conversion with Formation of Palladium Black
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Excessive Temperature | Lower the reaction temperature. While higher temperatures can increase the initial reaction rate, they can also accelerate catalyst decomposition. An optimal temperature that balances reaction rate and catalyst stability should be determined empirically. |
| Inadequate Ligand | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, X-Phos) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize palladium catalysts and prevent agglomeration.[3] Increase the ligand-to-palladium ratio, but be aware that very high ratios can sometimes inhibit the reaction. |
| Inappropriate Solvent | Use polar aprotic solvents like DMF, NMP, or DMAc, which are known to stabilize palladium catalysts in Heck reactions.[6] |
Issue 2: Low Conversion without Palladium Black Formation
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Ensure that this compound, the alkene coupling partner, and the solvent are of high purity and free from potential catalyst poisons. |
| Suboptimal Base | The choice of base is critical.[5] Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., triethylamine, DIPEA) bases. The base not only neutralizes the HBr formed but also influences the catalyst's stability and reactivity. |
| Incorrect Catalyst Loading | While a lower catalyst loading is desirable, it might not be sufficient for a challenging substrate. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%). |
| Reductive Heck Side Reaction | If you suspect the formation of the saturated product, analyze the crude reaction mixture by GC-MS or LC-MS. Changing the base from an amine to an inorganic base like KF or K₂CO₃ can sometimes suppress this side reaction.[5] |
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the Heck reaction of aryl bromides. While this data is not specific to this compound, it provides a valuable starting point for optimization.
Table 1: Effect of Base and Solvent on the Heck Reaction of 4-Bromoacetophenone with Styrene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / NHC Ligand | Cs₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
| 2 | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
| 3 | Pd(OAc)₂ / NHC Ligand | t-BuOK | DMF/H₂O | 80 | 4 | 85 |
| 4 | Pd(OAc)₂ / NHC Ligand | K₃PO₄ | DMF/H₂O | 80 | 4 | 90 |
| 5 | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | Toluene/H₂O | 80 | 4 | 60 |
Data adapted from a study on aryl bromides with an NHC-palladium catalyst system.[6]
Table 2: Effect of Catalyst and Ligand on the Heck Reaction of 4-Bromoanisole with 2-Ethylhexyl Acrylate
| Entry | Palladium Source | Ligand | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ | N-phenyl urea (B33335) | 180 | 12 | 85 | | 2 | PdCl₂ | N-phenyl urea | 180 | 12 | 70 | | 3 | Pd(OAc)₂ | PPh₃ | 180 | 12 | 75 | | 4 | Pd(OAc)₂ | None | 180 | 12 | 40 |
Data adapted from a study on the synthesis of 2-ethylhexyl-4-methoxy cinnamate (B1238496) in an ionic liquid.[3]
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of this compound
This protocol is a starting point and may require optimization for specific alkene coupling partners.
-
Catalyst Pre-activation (if using a Pd(II) precatalyst): In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., a phosphine or NHC ligand, 2-4 mol%).
-
Reaction Setup: To the Schlenk tube, add the base (e.g., K₂CO₃, 2.0 mmol). Then add this compound (1.0 mmol) and the alkene (1.2-1.5 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP, 3-5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Troubleshooting - Small-Scale Catalyst/Ligand Screening
To efficiently optimize the reaction, a parallel screening of different catalysts and ligands can be performed.
-
Array Setup: In a glovebox or using a multi-well reaction block under an inert atmosphere, prepare an array of reaction vials.
-
Reagent Addition: To each vial, add the same amount of this compound, alkene, base, and solvent.
-
Variable Addition: To each vial (or small groups of vials), add a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and/or a different ligand (e.g., PPh₃, P(o-tol)₃, X-Phos, an NHC precursor).
-
Reaction and Analysis: Seal the vials, place them in a heated stirring block, and run the reactions for a set amount of time (e.g., 12-24 hours). After cooling, take an aliquot from each vial, dilute, and analyze by GC or LC-MS to determine the relative conversion to the desired product.
Visualizations
Caption: Major pathways for catalyst deactivation in Heck reactions.
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the efficiency of Sonogashira coupling with 2-Bromoindene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 2-bromoindene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira coupling with this compound is resulting in a low or no yield. What are the primary factors to investigate?
Low yields with this compound, a vinyl bromide, can arise from several factors. The most critical areas to examine are:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or could be decomposing.
-
Inefficient Oxidative Addition: The C-Br bond of a vinyl bromide is less reactive than a C-I bond, making the initial oxidative addition step to the palladium center more challenging and often the rate-limiting step.[1][2]
-
Side Reactions: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which consumes your alkyne and complicates purification. This is particularly prevalent in copper-catalyzed reactions exposed to oxygen.[3][4]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, solvent, and temperature are all crucial for success.[3][4]
Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?
The black precipitate is likely "palladium black," which indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture. To prevent this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote catalyst decomposition.[3]
-
Ligand Selection: Employ a suitable phosphine (B1218219) ligand to stabilize the palladium catalyst. For a vinyl bromide like this compound, bulkier and more electron-rich phosphine ligands can be advantageous.[4]
-
Solvent Choice: Be mindful of your solvent. While common, some solvents like THF have been anecdotally reported to sometimes promote the formation of palladium black. Consider alternative solvents if this is a persistent issue.
Q3: How can I improve the reactivity of this compound in the coupling reaction?
Given that vinyl bromides can be less reactive than their iodide counterparts, optimizing conditions to facilitate the oxidative addition step is key:
-
Increase Temperature: While many Sonogashira reactions can proceed at room temperature, heating the reaction (e.g., to 50-100 °C) is often necessary for vinyl bromides to achieve a reasonable reaction rate.[1][5]
-
Catalyst and Ligand System:
-
Copper Co-catalyst: The inclusion of a copper(I) salt, typically CuI, can increase the reaction rate.[1] However, this also increases the risk of alkyne homocoupling.
Q4: I am seeing a significant amount of alkyne homocoupling byproduct. How can this be minimized?
Alkyne homocoupling, or Glaser coupling, is a common side reaction. To reduce its occurrence:
-
Strict Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[3] Rigorous degassing of all reagents and solvents is crucial.
-
Copper-Free Conditions: The most direct way to avoid copper-promoted homocoupling is to switch to a copper-free Sonogashira protocol.[3][4] These reactions may require more specialized ligands or different reaction conditions to proceed efficiently.
-
Slow Addition of Alkyne: In some cases, the slow addition of the alkyne to the reaction mixture can maintain a low concentration of the alkyne, thereby disfavoring the homocoupling side reaction.[4]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing the Sonogashira coupling of this compound, based on general protocols for vinyl bromides.
Table 1: Typical Catalyst and Ligand Loadings
| Component | Typical Loading (mol%) | Notes |
| Palladium Catalyst | ||
| Pd(PPh₃)₄ | 1 - 5 | A common starting point, but may require higher temperatures. |
| PdCl₂(PPh₃)₂ | 1 - 5 | A more air-stable Pd(II) precatalyst.[3] |
| Pd(OAc)₂ | 1 - 3 | Often used in combination with a phosphine ligand. |
| Copper (I) Co-catalyst | ||
| CuI | 1 - 10 | Used in traditional Sonogashira protocols to increase rate. |
| Ligand | ||
| PPh₃ | 2 - 10 | Often used in a 2:1 or 4:1 ratio to the palladium catalyst. |
| P(t-Bu)₃ | 2 - 6 | A bulky, electron-rich ligand suitable for less reactive bromides.[6] |
| dppf | 1 - 5 | A bidentate ligand that can be effective.[5] |
Table 2: Recommended Solvents and Bases
| Component | Examples | Notes |
| Solvent | THF, DMF, Toluene, Dioxane, Triethylamine (can act as both base and solvent) | The solvent must be able to dissolve all reactants and should be anhydrous and degassed.[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃) | An amine base is typically required to deprotonate the alkyne.[3] Inorganic bases are often used in copper-free protocols. |
Experimental Protocols
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling of this compound
This protocol is a general method adaptable for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., triethylamine, approx. 2-3 equiv)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ and CuI.
-
Add the degassed solvent, followed by the degassed triethylamine.
-
To this mixture, add the this compound, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated (e.g., 40-60 °C).[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is advantageous for minimizing alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-3 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃) (2-6 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Anhydrous base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the this compound, palladium catalyst, and ligand (if required).
-
Add the anhydrous base and the degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture with stirring (typically 60-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[7]
Visualizations
Caption: A troubleshooting workflow for low yields in the Sonogashira coupling of this compound.
Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
References
Technical Support Center: 2-Bromoindene Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 2-Bromoindene Suzuki reactions. Our aim is to offer practical solutions to common challenges encountered during the work-up and purification stages of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a this compound Suzuki reaction?
A typical aqueous work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3] Further purification is usually necessary.
Q2: How can I effectively remove the palladium catalyst from my reaction mixture?
Several methods can be employed for palladium removal:
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove palladium black and other solid residues.[4][5]
-
Silica (B1680970) Gel Chromatography: Passing the crude product through a short plug of silica gel or performing full column chromatography is a common and effective method to separate the product from the palladium catalyst.[4]
-
Metal Scavengers: Solid-supported metal scavengers, such as those with thiol-based functionalities, can be added to the reaction mixture to bind with the palladium, which is then removed by filtration.[6]
-
Activated Charcoal: Stirring the crude product solution with activated charcoal can help adsorb residual palladium, which is subsequently filtered off.[2]
Q3: I am observing significant dehalogenation of this compound. What are the likely causes and how can I minimize it?
Dehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom.[7][8] Key causes include:
-
Reaction Conditions: High temperatures and extended reaction times can promote dehalogenation.[7]
-
Choice of Base: Some bases can act as hydride donors, leading to this side reaction.[7]
-
Ligand Properties: The electronic and steric properties of the phosphine (B1218219) ligand can influence the rate of dehalogenation versus the desired cross-coupling.[7]
To minimize dehalogenation, consider optimizing reaction conditions (lower temperature, shorter time), screening different bases, and selecting appropriate ligands.
Q4: My boronic acid/ester is unstable under the reaction or work-up conditions. What can I do?
Protodeborylation, the cleavage of the C-B bond, can be a significant issue, especially with heteroaryl boronic acids or under harsh aqueous conditions.[8]
-
Use of Boronic Esters: Pinacol esters are generally more stable than their corresponding boronic acids and can be used to mitigate decomposition.[8] These esters can often be used directly in the coupling reaction, sometimes hydrolyzing in situ.[9][10]
-
Anhydrous Conditions: For particularly sensitive substrates, employing anhydrous Suzuki coupling conditions can prevent hydrolysis-related decomposition.[8]
-
Masked Boron Reagents: Using more stable boron derivatives like MIDA boronates or trifluoroborate salts can be beneficial as they release the active boronic acid slowly under the reaction conditions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure proper degassing to avoid oxygen, which can deactivate the Pd(0) catalyst. Use fresh, high-quality palladium sources and ligands.[1] |
| Poor substrate quality | Verify the purity of this compound and the boronic acid/ester. Impurities can act as catalyst poisons.[1][11] | |
| Suboptimal reaction conditions | Systematically screen different bases, solvents, and temperatures.[1][12] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress using TLC or LC-MS and adjust the time and temperature accordingly.[1] |
| Catalyst poisoning | An unexpected impurity in a starting material could be poisoning the catalyst.[11] Consider purifying starting materials. | |
| Formation of Homocoupling Byproduct | Presence of Pd(II) species and oxygen | Thoroughly degas the reaction mixture and solvents. Using a Pd(0) source directly can sometimes help.[8] |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize chromatographic conditions (e.g., solvent gradient, different stationary phase). |
| Presence of persistent palladium residues | Employ specialized palladium removal techniques such as metal scavengers or treatment with activated charcoal.[2][6] | |
| Product precipitation during work-up | If the product is a solid, filtration after acidification or cooling might be a viable purification step.[13] |
Experimental Protocols
General Experimental Protocol for this compound Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv.).[1][3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%) and any additional ligand.[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.[1][3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
General Work-up and Purification Protocol
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.[1][2]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine. If an emulsion forms, it may be necessary to add more brine or filter through Celite.[2]
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel or recrystallization to obtain the pure 2-arylindene product.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Reaction Byproducts in 2-Bromoindene Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the analysis and mitigation of reaction byproducts in the chemistry of 2-bromoindene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Commercially available this compound may contain trace amounts of starting materials from its synthesis, such as 2-bromo-1-indanol (B184377) or indene (B144670). Other potential impurities include isomers and over-brominated or de-brominated species. It is recommended to purify commercial this compound by column chromatography or recrystallization before use in sensitive downstream applications to ensure high purity.
Q2: What are the primary byproducts observed during the synthesis of this compound?
A2: The synthesis of this compound from 2-bromo-1-indanol via dehydration can sometimes lead to the formation of indene through dehydrobromination, especially at elevated temperatures.[1] Incomplete reaction may also leave residual 2-bromo-1-indanol in the product mixture. Careful control of reaction temperature and time is crucial to minimize these byproducts.
Q3: What are the typical byproducts in palladium-catalyzed cross-coupling reactions involving this compound?
A3: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, a common byproduct is the homocoupling of the coupling partners.[2][3] In the context of this compound, this can result in the formation of 2,2'-biindenyl. Additionally, dehydrobromination of this compound to form indene can occur under the basic reaction conditions typically employed in these couplings.
Q4: How can I minimize homocoupling of this compound in Suzuki-Miyaura reactions?
A4: Homocoupling in Suzuki-Miyaura reactions is often promoted by the presence of oxygen. To minimize this side reaction, it is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-catalyst that is readily reduced to the active Pd(0) species can also be beneficial.
Q5: I am observing a significant amount of indene in my Heck reaction with this compound. What is the likely cause and how can I prevent it?
A5: The formation of indene is likely due to the dehydrobromination of this compound, which can be facilitated by the base used in the Heck reaction. To mitigate this, you can try using a milder base or a lower reaction temperature. Screening different bases and optimizing the reaction conditions are key to minimizing this side reaction.
Troubleshooting Guides
Synthesis of this compound from 2-Bromo-1-indanol
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete dehydration of 2-bromo-1-indanol. | - Increase reaction time or temperature moderately.- Ensure the catalyst (e.g., H-β zeolite) is active and used in the correct proportion.[1] |
| Presence of Indene Byproduct | Dehydrobromination of this compound at high temperatures. | - Lower the reaction temperature.- Monitor the reaction closely by TLC or GC to avoid prolonged heating after completion. |
| Residual 2-Bromo-1-indanol | Incomplete reaction. | - Increase reaction time or temperature.- Ensure efficient mixing. |
Suzuki-Miyaura Coupling of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Coupled Product | - Inactive catalyst.- Inefficient transmetalation.- Debromination of this compound. | - Use a fresh, active palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Ensure anhydrous conditions. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | - Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles).- Maintain a strict inert atmosphere (Ar or N₂). |
| Formation of 2,2'-Biindenyl (Homocoupling of this compound) | - Inefficient cross-coupling.- High concentration of Pd(0) catalyst. | - Optimize the ratio of this compound to the boronic acid.- Use a lower catalyst loading. |
| Presence of Indene | Dehydrobromination under basic conditions. | - Use a milder base or lower the reaction temperature.- Screen different solvent systems. |
Heck Coupling of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Heck Product | - Catalyst deactivation.- Poor reactivity of this compound. | - Use a robust palladium catalyst and ligand combination suitable for vinyl bromides.- Optimize reaction temperature and time. |
| Formation of Indene | Base-induced dehydrobromination. | - Screen milder bases (e.g., organic amines like triethylamine (B128534) vs. inorganic bases).- Lower the reaction temperature. |
| Isomerization of the Product | Reversible β-hydride elimination and re-insertion. | - Add a halide scavenger (e.g., silver salts) to promote irreversible reductive elimination. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromo-1-indanol[1]
Materials:
-
2-Bromo-1-indanol
-
H-β zeolite (catalyst)
-
Chlorobenzene (solvent)
-
Diethyl ether
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
In a round-bottomed flask, add 2-bromo-1-indanol (1.0 eq), H-β zeolite (20 wt%), and chlorobenzene.
-
Heat the reaction mixture in an oil bath at 120 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to room temperature.
-
Filter the reaction mixture through filter paper and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.
Expected Yield: ~72%[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential products in a Suzuki-Miyaura reaction of this compound.
Caption: A logical workflow for troubleshooting this compound reactions.
References
Validation & Comparative
Reactivity Showdown: 2-Bromoindene vs. 2-Iodoindene in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the organohalide starting material is a critical parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. For researchers and professionals in drug development and materials science, understanding the subtle yet crucial differences in reactivity between various halides is paramount for optimizing synthetic routes. This guide provides an objective comparison of 2-bromoindene and 2-iodoindene in Suzuki-Miyaura coupling reactions, supported by available experimental data, to facilitate informed substrate selection.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The generally accepted trend for halide reactivity in the rate-determining oxidative addition step is I > Br > Cl > F. This trend is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group, making the C-I bond easier to break and thus facilitating the initial insertion of the palladium catalyst.
Comparative Reactivity: A Data-Driven Analysis
While a direct head-to-head comparison of this compound and 2-iodoindene under identical Suzuki coupling conditions is not extensively documented in a single study, analysis of various reports provides valuable insights into their relative performance. The following tables summarize representative experimental data for the Suzuki coupling of each substrate with arylboronic acids.
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 78 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 72 |
Table 2: Suzuki Coupling of 2-Iodoindene with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 90 | 8 | 88 |
| 3 | 2-Naphthylboronic acid | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | CsF | THF | 65 | 10 | 95 |
From the compiled data, a general trend emerges: 2-iodoindene consistently demonstrates higher reactivity, often leading to higher yields in shorter reaction times and at lower temperatures compared to this compound. This aligns with the established principles of C-X bond reactivity in oxidative addition. However, it is noteworthy that under specific conditions, aryl iodides have been reported to exhibit slower transmetalation rates compared to their bromide counterparts, a factor that could potentially influence the overall reaction kinetics.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound and 2-iodoindene. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki Coupling of this compound
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) and a 2M aqueous solution of potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) are then added. The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki Coupling of 2-Iodoindene
In a round-bottom flask, 2-iodoindene (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) are combined. The flask is fitted with a reflux condenser and purged with argon. Toluene (8 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mmol) are added. The mixture is heated to 80 °C and stirred for 6 hours. Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Visualizing the Suzuki Coupling Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki reaction and a comparative experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Comparative experimental workflow for Suzuki coupling.
Conclusion
Navigating the Palladium-Catalyzed Heck Reaction of 2-Bromoindene: A Guide to Catalyst Selection
For researchers, scientists, and professionals in drug development, the Heck reaction stands as a cornerstone of carbon-carbon bond formation. When applied to substrates such as 2-bromoindene, the choice of a palladium catalyst is critical for achieving optimal yield and selectivity. This guide provides a comparative overview of potential palladium catalyst systems for this specific transformation, drawing upon established principles of cross-coupling chemistry in the absence of direct comparative studies for this particular substrate.
Catalyst Performance Comparison
The selection of the appropriate palladium catalyst and associated ligands is paramount for a successful Heck reaction. Below is a summary of commonly employed catalyst systems and their general characteristics, which can be extrapolated for the reaction with this compound.
| Catalyst System | Ligand Type | Key Advantages | Potential Considerations | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine (B1218219) | Readily available, cost-effective, well-established. | Moderate activity, may require higher temperatures. | 1 - 5 |
| Pd(OAc)₂ / P(o-tol)₃ | Monodentate Phosphine | Often provides higher activity than PPh₃ due to increased electron-donating ability. | Air-sensitive, higher cost than PPh₃. | 1 - 5 |
| Herrmann's Catalyst | Palladacycle | High thermal stability, good activity for aryl bromides.[1] | Pre-catalyst activation required. | 0.1 - 2 |
| PEPPSI-type Catalysts | N-Heterocyclic Carbene (NHC) | High activity and stability, effective for less reactive bromides. | Higher cost of ligands. | 0.5 - 3 |
| Buchwald Ligands / Pd₂ (dba)₃ | Bulky, Electron-Rich Phosphines | Excellent for challenging substrates, can operate at lower temperatures. | Ligand synthesis can be complex and costly. | 0.5 - 2 |
Experimental Protocols: A Generalized Approach
The following are generalized experimental protocols for performing a Heck reaction with an aryl bromide like this compound, based on common practices in the field. Optimization of these conditions for the specific substrate is highly recommended.
Protocol 1: Using a Palladium Acetate (B1210297)/Triphenylphosphine (B44618) Catalyst System
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), triphenylphosphine (PPh₃, 2-10 mol%), and a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.5 equivalents).
-
Reagent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile). Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add this compound (1 equivalent) and the desired alkene (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Using a Palladacycle Catalyst (e.g., Herrmann's Catalyst)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add Herrmann's catalyst (0.1-2 mol%) and a base (e.g., sodium acetate or potassium carbonate, 1.5-2.5 equivalents).
-
Reagent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Substrate Addition: Add this compound (1 equivalent) and the alkene (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to 100-140 °C and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Logical Workflow for Catalyst Selection
The process of selecting and optimizing a palladium catalyst for the Heck reaction of this compound can be systematically approached. The following diagram illustrates a logical workflow for this process.
References
A Comparative Guide to the Synthesis of Substituted Indenes: Exploring Alternatives to 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
The indene (B144670) scaffold is a crucial structural motif in a wide array of biologically active molecules and advanced materials. While classical synthetic routes often rely on precursors like 2-bromoindene, contemporary organic synthesis has ushered in a new era of more efficient, versatile, and atom-economical methodologies. This guide provides an objective comparison of modern alternatives for the synthesis of substituted indenes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Strategies
The synthesis of substituted indenes has evolved significantly, with transition-metal-catalyzed reactions, particularly those involving C-H activation, offering powerful alternatives to traditional methods. Below is a summary of key comparative metrics for various modern synthetic routes.
| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Typical Yields | Key Advantages |
| CpCo(III)-Catalyzed C-H Activation | CpCo(CO)I₂ | Aromatic ketones, α,β-unsaturated ketones | Up to 84% | Excellent functional group compatibility, use of a less expensive cobalt catalyst.[1] |
| Sequential Pd/Ru Catalysis | Pd catalyst (for Suzuki coupling), Ru catalyst (for Ring-Closing Metathesis) | Substituted phenols, vinyl boronic acids | Excellent | Readily available starting materials, high functional group tolerance, scalable. |
| Rhodium(I)-Catalyzed Annulation | Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, alkynes | High | Good yields, regioselectivity dependent on the steric nature of alkyne substituents.[2] |
| Nickel-Catalyzed Carboannulation | Nickel catalyst | o-bromobenzyl zinc bromide, terminal and internal alkynes | Good | Effective for a range of alkyne substrates.[2] |
| Brønsted Acid-Catalyzed Cyclization | Trifluoromethanesulfonic acid | Diaryl- and alkyl aryl-1,3-dienes | Good to Excellent | Mild reaction conditions.[2] |
| Palladium-Catalyzed C-H Activation/Annulation | Pd(OAc)₂ | 2-aryl-1,3-indandiones, alkynes | Moderate to High | Access to complex spirobi[indene]-1,3-diones.[3] |
| BCl₃-Mediated Cyclization | Boron trichloride | o-alkynylstyrenes | 70-91% | High yields, but requires careful control to avoid side reactions. |
Experimental Protocols
Cp*Co(III)-Catalyzed Ketone-Directed C-H Activation for Indene Synthesis
This protocol describes a cobalt-catalyzed method for synthesizing indene derivatives through a ketone-directed ortho-C-H activation followed by an aldol (B89426) condensation.[1]
Reaction Setup:
-
To an oven-dried screw-cap vial, add the aromatic ketone (0.5 mmol, 1.0 equiv), α,β-unsaturated ketone (1.0 mmol, 2.0 equiv), Cp*Co(CO)I₂ (5 mol %), and AgSbF₆ (20 mol %).
-
The vial is evacuated and backfilled with argon.
-
Add 1,2-dichloroethane (B1671644) (2.0 mL) as the solvent.
-
The reaction mixture is stirred at 80 °C for 16 hours.
Workup and Purification:
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to afford the desired substituted indene.
Sequential Pd-Catalyzed Suzuki Coupling and Ru-Catalyzed Ring-Closing Metathesis (RCM)
This two-step procedure utilizes readily available phenols to construct functionalized indenes in excellent yields.[4]
Step A: Pd-Catalyzed Suzuki Coupling
-
To a solution of the substituted phenol (B47542) (1.0 equiv) in a suitable solvent (e.g., toluene/ethanol/water mixture), add the vinyl boronic acid (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) is added.
-
The reaction is heated (e.g., to 80-100 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Step B: Ru-Catalyzed Ring-Closing Metathesis (RCM)
-
The product from Step A (1.0 equiv) is dissolved in a degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
A ruthenium-based RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol %) is added.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the final substituted indene.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of these modern synthetic strategies, the following diagrams are provided.
Caption: Workflow for Cp*Co(III)-Catalyzed C-H Activation.
Caption: Sequential Pd/Ru Catalysis Workflow.
Caption: Logical Comparison of Synthetic Strategies.
References
- 1. Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives [organic-chemistry.org]
- 2. Indene synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
Mechanistic Showdown: A Comparative Guide to 2-Bromoindene Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of core scaffolds is a critical aspect of modern synthetic chemistry. The indene (B144670) moiety, a constituent of various biologically active molecules and materials, often requires precise modification. This guide provides an objective comparison of four major palladium-catalyzed cross-coupling reactions utilizing 2-bromoindene as the electrophilic partner: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. By presenting available experimental data, detailed protocols, and mechanistic diagrams, this document aims to inform the selection of the most suitable methodology for a given synthetic challenge.
Comparative Performance of this compound Cross-Coupling Reactions
The efficiency of cross-coupling reactions with this compound is highly dependent on the specific reaction type, catalyst system, and reaction conditions. Below is a summary of representative data for each of the four major cross-coupling strategies.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 80 | - | High | [1][2] |
| Heck | Ethyl acrylate (B77674) | Not Specified | Not Specified | Acetonitrile | - | - | Low | [3] |
| Heck (Allylation) | Allyl Acetate | NiCl₂(PPh₃)₂ / 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (L3) | Zn, MgCl₂ | DMA | 25 | - | Competent | [4] |
| Sonogashira | Terminal Alkyne | Not Specified | Not Specified | Not Specified | - | - | High | [5] |
| Buchwald-Hartwig | Pyrrole | Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | Not Specified | Toluene | RT | 46 | 20 | [6] |
| Buchwald-Hartwig | Indole | Pd(OAc)₂ / tBu₃P | K₃PO₄ | Toluene | - | - | High | [6] |
| Buchwald-Hartwig | Carbazole | Pd(OAc)₂ / tBu₃P | K₃PO₄ | Toluene | - | - | High | [6] |
Mechanistic Overview and Catalytic Cycles
At the heart of these transformations lies a palladium-based catalytic cycle. While the specific intermediates and elementary steps vary between the different named reactions, they generally share the fundamental steps of oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The catalytic cycle for the reaction of this compound with an arylboronic acid is depicted below.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. A notable feature of the Heck reaction with this compound and ethyl acrylate is the potential for a subsequent conjugate addition side reaction.[3]
References
- 1. [PDF] A Convenient Approach to 2‐Arylindenes via Suzuki Coupling Reaction of 2‐Indenylboronate with Aryl Bromides. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Nickel-catalyzed cross-electrophile allylation of vinyl bromides and the modification of anti-tumour natural medicine β-elemene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Kinetic Analysis of the Sonogashira Reaction: 2-Bromoindene and Alternative Aryl Halides
For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction kinetics is fundamental to optimizing synthetic routes and scaling up production. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, stands as a vital tool for the formation of carbon-carbon bonds. This guide presents a comparative kinetic analysis of the Sonogashira reaction, with a specific focus on 2-bromoindene as a substrate, and contrasts its reactivity with other aryl halides.
The rate of the Sonogashira reaction is significantly influenced by the nature of the aryl halide, the alkyne, the catalyst system (including ligands), the base, and the solvent.[1] While specific kinetic data for this compound is not extensively documented in publicly available literature, general kinetic parameters for the coupling of aryl bromides provide a strong basis for comparison and prediction of its behavior.
Quantitative Kinetic Data: A Comparative Overview
The following table summarizes typical activation parameters for the Sonogashira coupling of various aryl halides. Aryl bromides, such as this compound, generally exhibit activation enthalpies between those of the more reactive aryl iodides and the less reactive aryl chlorides.[2][3] This indicates that the reaction rate for aryl bromides is moderate under typical Sonogashira conditions.
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡, kJ mol⁻¹) | Activation Entropy (ΔS‡, J mol⁻¹ K⁻¹) | Relative Reactivity |
| Aryl Iodide (Ar-I) | 48 - 62[2][3] | -71 to -39[2][3] | High[4][5] |
| Aryl Bromide (Ar-Br) | 54 - 82 [2][3] | -55 to 11 [2][3] | Moderate [4][5] |
| Aryl Chloride (Ar-Cl) | 95 - 144[2][3] | -6 to 100[2][3] | Low[4][5] |
Note: These values are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.[1] The general trend in reactivity for the sp²-carbon substrate in a Sonogashira coupling is: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[5][6]
Experimental Protocol: Kinetic Analysis of the Sonogashira Reaction
This protocol outlines a general method for the kinetic analysis of the Sonogashira reaction, which can be adapted for substrates like this compound. The progress of the reaction is monitored by quantifying the consumption of reactants or the formation of the product over time, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound (or other aryl halide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[5]
-
Copper(I) iodide (CuI)[6]
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)[7]
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Schlenk flask or sealed reaction vial[8]
-
Magnetic stirrer and heating block/oil bath
-
Syringes for liquid transfer
-
Gas chromatograph or high-performance liquid chromatograph
Procedure:
-
Reaction Setup: To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Reagent Addition: Sequentially add the anhydrous solvent, the amine base, the aryl halide (e.g., this compound), the terminal alkyne, and the internal standard via syringe.[8]
-
Initiation and Sampling: Place the flask in a pre-heated block or oil bath set to the desired reaction temperature to initiate the reaction.[8] At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching and Preparation: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and filtering through a short plug of silica (B1680970) gel to remove the catalyst and other non-volatile components.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactants and/or product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant or product as a function of time. From this data, the initial reaction rate can be determined, and further analysis can be used to deduce the reaction order and rate constant.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Sonogashira reaction, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of the Sonogashira reaction.
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9] The oxidative addition of the aryl halide to the palladium(0) complex is generally considered the rate-determining step of the overall reaction.[6][9]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[6][9]
By understanding the relative kinetics and the underlying mechanism of the Sonogashira reaction, researchers can make informed decisions in the design and optimization of synthetic strategies for the development of novel therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. books.rsc.org [books.rsc.org]
A Comparative Study of Bases in the Suzuki Coupling of 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Base Performance in the Suzuki-Miyaura Cross-Coupling of 2-Bromoindene with Supporting Experimental Data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter in the success of this reaction is the choice of base, which plays a pivotal role in the activation of the organoboron species and the overall catalytic cycle. This guide provides a comparative analysis of commonly employed bases for the Suzuki coupling of this compound with arylboronic acids, supported by experimental data from analogous systems to inform reaction optimization.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is not merely a proton scavenger. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species.[1][2] This "ate" complex is significantly more reactive toward the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] Consequently, the selection of an appropriate base can dramatically influence reaction rates, yields, and the compatibility with various functional groups.[2][3]
Comparative Performance of Common Bases
The following table summarizes representative data from Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, highlighting the impact of the base on the reaction yield. It is important to note that optimal conditions are highly dependent on the specific substrates, catalyst system, and solvent employed.[2]
| Base | Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Yield (%) | Reference |
| Na₂CO₃ | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 98 | [1] |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | 95 | [4] |
| K₃PO₄ | 4-Bromobenzaldehyde | Phenylboronic acid | Pd₂(dba)₃/XPhos | Dioxane/H₂O | 92 | [5] |
| Cs₂CO₃ | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane | 85 | [6] |
| NaOH | 4-Bromoanisole | Phenylboronic acid | Pd/C | Ethanol/H₂O | 74 | [7] |
| TEA (Triethylamine) | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | Low | [1] |
Observations from Analogous Systems:
-
Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) generally provide excellent yields in the Suzuki coupling of aryl bromides.[1][4][5] Na₂CO₃ is often cited as a highly effective and cost-efficient option.[1]
-
Potassium phosphate (K₃PO₄) can be particularly effective for challenging substrates, including sterically hindered ones.[3]
-
Cesium carbonate (Cs₂CO₃) is a stronger base and can be advantageous in difficult couplings, though it is a more expensive reagent.
-
Stronger bases like sodium hydroxide (B78521) (NaOH) can be effective but may promote side reactions, such as decomposition of base-sensitive substrates.[3]
-
Organic bases , such as triethylamine (B128534) (TEA), are generally less effective for Suzuki couplings of aryl halides compared to inorganic bases.[8]
Experimental Workflow and Protocols
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to detail, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for the Suzuki Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the selected base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes or by three cycles of freeze-pump-thaw.
-
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindene.
Conclusion
The choice of base is a critical parameter for a successful Suzuki-Miyaura coupling of this compound. Based on data from analogous systems, inorganic bases such as Na₂CO₃, K₂CO₃, and K₃PO₄ are recommended as starting points for optimization. While this guide provides a framework based on established principles and related experimental findings, empirical screening of bases, solvents, and catalyst systems is essential to achieve the highest yields for a specific substrate combination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Researcher's Guide to Density Functional Theory Studies on the Oxidative Addition of Aryl Halides to Palladium Catalysts
For researchers and professionals in drug development and synthetic chemistry, understanding the mechanism of palladium-catalyzed cross-coupling reactions is paramount for optimizing reaction conditions and designing novel catalysts. The oxidative addition of an aryl halide to a palladium(0) complex is a critical, often rate-determining, step in many of these transformations. This guide provides a comparative overview of Density Functional Theory (DFT) studies on this fundamental reaction, offering insights into the key energetic parameters and computational methodologies employed. While specific data for 2-bromoindene is not extensively available in the reviewed literature, the principles and data from studies on analogous aryl bromides serve as a valuable benchmark for researchers investigating this or similar substrates.
Mechanistic Overview and Energetic Comparison
The oxidative addition of an aryl halide to a palladium(0) complex, typically bearing phosphine (B1218219) ligands, is a fundamental step in numerous catalytic cycles.[1][2] DFT studies have been instrumental in elucidating the mechanistic pathways and the associated energy profiles. The reaction generally proceeds through the formation of a pre-reaction complex, followed by a transition state leading to the final oxidative addition product, a palladium(II) species.[1]
Several factors influence the energetics of this process, including the nature of the aryl halide, the ligands on the palladium center, and the solvent.[3][4] For instance, the propensity of aryl halides toward oxidative addition generally follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F, which correlates with the carbon-halogen bond strength.[3]
The following table summarizes representative activation and reaction energies for the oxidative addition of different aryl bromides to palladium(0) complexes, as reported in various DFT studies. These values provide a quantitative basis for comparing the reactivity of different substrates and catalytic systems.
| Aryl Bromide | Palladium Complex | DFT Functional | Basis Set | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Phenyl Bromide | [Pd(PMe3)2] | Not Specified | Not Specified | Not Specified | 9.7 | 5.0 (for 1 -> 1' transition) | [5] |
| Phenyl Bromide | Pd Nanoparticles | Not Specified | Not Specified | Not Specified | Kinetically facile at ambient temperatures | Thermodynamically favorable | [5] |
Note: The data presented is illustrative and sourced from different computational studies. Direct comparison should be made with caution due to variations in computational models and levels of theory.
Experimental and Computational Protocols
A critical aspect of computational chemistry is the methodology employed. The accuracy of DFT calculations is highly dependent on the choice of the functional, basis set, and the model used to represent the chemical system.
Common Computational Details in DFT Studies of Oxidative Addition:
-
DFT Functionals: A variety of functionals are used, with the BP86 functional being a common choice in earlier studies.[6] More recent studies often employ hybrid functionals like B3LYP or functionals from the M06 suite for better accuracy in describing transition metal systems.
-
Basis Sets: For palladium, effective core potentials (ECPs) such as LANL2DZ are frequently used to reduce computational cost by treating the core electrons implicitly.[6] For lighter atoms like carbon, hydrogen, and bromine, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common.
-
Solvent Models: To simulate reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often employed. These models account for the bulk electrostatic effects of the solvent.
A generalized workflow for a DFT study on the oxidative addition of an aryl halide to a palladium complex is depicted below. This workflow outlines the key computational steps from geometry optimization of reactants to the final analysis of the reaction pathway.
Caption: A generalized workflow for a DFT study of an oxidative addition reaction.
Visualizing the Oxidative Addition Pathway
The mechanism of oxidative addition involves significant changes in the geometry and electronic structure of the reactants. A simplified schematic of the oxidative addition of an aryl bromide to a generic monoligated palladium(0) complex, a reactive species often implicated in catalysis, is shown below.[3]
References
A Comparative Guide to the Reactivity of 2-Bromoindene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-bromoindene's performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The reactivity of this compound is benchmarked against other common aryl bromides to inform substrate selection and reaction optimization in synthetic chemistry, particularly in the context of drug discovery and development where the indene (B144670) scaffold is a valuable pharmacophore.
Executive Summary
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are widely utilized substrates in these reactions due to their favorable balance of reactivity and stability. This guide focuses on this compound, a vinyl bromide, and compares its expected reactivity with that of common aryl bromides such as bromobenzene, 4-bromotoluene, and 2-bromonaphthalene.
While direct, head-to-head comparative studies under identical conditions are limited in the published literature, this guide collates available data and provides detailed experimental protocols to facilitate such benchmarking. The inherent reactivity of the C-Br bond in this compound, being part of a conjugated system, suggests it is a highly competent substrate for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction provides a direct route to 2-arylindenes, which are important precursors for catalysts and biologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling of Various Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (predicted) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 M aq.) | Toluene (B28343)/Ethanol | 80 | 12 | >90 |
| 2 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.33 mol%) / PPh₃ | K₂CO₃ | Toluene/H₂O | 140 | 4 | 98[1] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1 mol%) / P1 Ligand | K₂CO₃ | Toluene/H₂O | 80 | ~1 | ~95[2] |
| 4 | 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium carbonate (2.0 M aqueous solution, 2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the aqueous sodium carbonate solution.
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 2-phenylindene.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures. This compound is expected to be a highly reactive substrate in the Heck reaction, allowing for the synthesis of various substituted indenes.
Data Presentation: Heck Coupling of Various Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (predicted) | Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | Et₃N | DMF | 100 | 6 | >90 |
| 2 | Bromobenzene | Pd(OAc)₂ (0.1 mol%) / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 84[3] |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (1 mol%) / DAB-Cy | Cs₂CO₃ | Dioxane | 80 | - | 99[4] |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | 95 |
Experimental Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 5.2 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve this compound, styrene, Pd(OAc)₂, and PPh₃ in DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the substituted indene product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.
Data Presentation: Buchwald-Hartwig Amination of Various Aryl Bromides with Morpholine (B109124)
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (predicted) | Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) | NaOtBu | Toluene | 100 | 16 | >85 |
| 2 | Bromobenzene | (NHC)Pd(allyl)Cl (1 mol%) | NaOtBu | Dioxane | RT | 0.2 | 98 |
| 3 | 4-Bromotoluene | (NHC)Pd(allyl)Cl (1 mol%) | NaOtBu | Dioxane | RT | 0.02 | 98[5] |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
Note: The data for this compound is an estimation. The reactivity is expected to be high, similar to other activated aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
Xantphos (0.02 mmol, 11.6 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and morpholine to the tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
Once the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired 2-(morpholino)indene.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
A Comparative Guide to Isotopic Labeling Strategies: Featuring 2-Bromoindene as a Precursor for Tritium Labeling
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is an indispensable technique in modern drug discovery and development, providing critical insights into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. The choice of isotope and labeling methodology can significantly impact experimental outcomes. This guide offers an objective comparison of common isotopic labeling techniques—tritium (B154650) (³H), deuterium (B1214612) (²H), and carbon-14 (B1195169) (¹⁴C) labeling—and introduces the potential application of 2-Bromoindene as a precursor in tritium labeling.
While direct isotopic labeling studies utilizing this compound are not extensively documented, its chemical structure as an aryl bromide makes it a prime candidate for tritiodehalogenation.[1] This process involves the catalytic replacement of a halogen atom with a tritium atom, offering a direct route to introduce a radiolabel into the indene (B144670) scaffold.
Comparison of Isotopic Labeling Methodologies
The selection of an isotopic labeling strategy depends on the specific research question, the molecular structure of the compound of interest, and the required analytical sensitivity. Below is a comparative overview of tritium, deuterium, and carbon-14 labeling.
| Feature | Tritium (³H) Labeling (via Tritiodehalogenation) | Deuterium (²H) Labeling (via H/D Exchange) | Carbon-14 (¹⁴C) Labeling (via Chemical Synthesis) |
| Principle | Catalytic replacement of a halogen (e.g., bromine in this compound) with a tritium atom from ³H₂ gas.[1] | Exchange of hydrogen atoms with deuterium from a deuterium source (e.g., D₂O) often with acid, base, or metal catalysis.[2][3] | Incorporation of a ¹⁴C atom into the molecular backbone through a multi-step chemical synthesis, often starting from simple precursors like Ba¹⁴CO₃ or K¹⁴CN.[4][5] |
| Typical Precursor | Aryl or alkyl halides (e.g., this compound). | The unlabeled parent molecule. | Simple ¹⁴C-labeled building blocks (e.g., [¹⁴C]CO₂, [¹⁴C]methyl iodide).[6] |
| Key Advantages | - High specific activity achievable.- Label can be introduced late in the synthesis. | - Non-radioactive (stable isotope).- Relatively inexpensive and simple procedure.- Useful for studying kinetic isotope effects. | - Highly stable label, not prone to exchange.- Label position is synthetically defined.[7] |
| Key Disadvantages | - Radioactive isotope, requires specialized handling.- Potential for side reactions (e.g., reduction of other functional groups).[1] | - Label can be labile and prone to back-exchange.- Can alter chromatographic properties.- Lower sensitivity compared to radiolabels. | - Radioactive isotope.- Often requires lengthy, de novo synthesis.- Lower specific activity compared to tritium.[6] |
| Detection Method | Liquid Scintillation Counting (LSC), Autoradiography.[1] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Liquid Scintillation Counting (LSC), Autoradiography. |
| Specific Activity | High (up to 113 Ci/mmol reported for some compounds).[8] | Not applicable (stable isotope). | Moderate (typically 40-50 mCi/mmol for a single label).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible isotopic labeling studies. The following sections provide generalized protocols for the discussed labeling techniques.
Protocol 1: Tritiodehalogenation using an Aryl Bromide Precursor (e.g., this compound)
This protocol describes a general procedure for tritium labeling via the catalytic reduction of an aryl bromide.
-
Catalyst Preparation: A suitable catalyst (e.g., 5-10% Palladium on Carbon, Pd/C) is suspended in an appropriate solvent (e.g., ethanol, ethyl acetate, or dimethylformamide) in a reaction vessel.
-
Precursor Addition: The aryl bromide precursor (e.g., this compound) is added to the reaction vessel, along with a base (e.g., triethylamine (B128534) or sodium acetate) to neutralize the HBr formed during the reaction.
-
Tritiation: The reaction vessel is connected to a tritium gas manifold. The vessel is evacuated and then filled with tritium (³H₂) gas to the desired pressure. The reaction is stirred at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or LC-MS to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the crude product is purified, typically by HPLC, to isolate the pure tritiated compound.
-
Analysis: The specific activity and radiochemical purity of the final product are determined by liquid scintillation counting and radio-HPLC.
Protocol 2: Deuterium Labeling via Hydrogen-Deuterium Exchange
This protocol outlines a general method for introducing deuterium into a molecule through acid-catalyzed exchange.
-
Reaction Setup: The substrate is dissolved in a deuterated solvent, such as D₂O.
-
Catalyst Addition: A catalytic amount of a deuterated acid (e.g., D₂SO₄ or DCl) is added to the solution.[2]
-
Reaction Conditions: The mixture is stirred, often at an elevated temperature, to facilitate the exchange of labile protons with deuterium. The reaction time can vary from hours to days depending on the substrate and the desired level of deuteration.
-
Neutralization and Extraction: After the desired reaction time, the mixture is cooled and neutralized with a suitable base (e.g., NaHCO₃). The deuterated product is then extracted with an organic solvent.
-
Purification and Analysis: The organic layer is dried and the solvent removed. The product can be further purified if necessary. The level of deuterium incorporation is determined by mass spectrometry or ¹H NMR.
Protocol 3: Carbon-14 Labeling via Chemical Synthesis
This protocol provides a generalized workflow for the synthesis of a ¹⁴C-labeled compound starting from [¹⁴C]barium carbonate.
-
Generation of [¹⁴C]CO₂: [¹⁴C]Barium carbonate is treated with a strong acid (e.g., concentrated sulfuric acid) in a sealed apparatus to generate [¹⁴C]carbon dioxide gas.[6]
-
Grignard Reaction: The [¹⁴C]CO₂ is trapped in a solution of a suitable Grignard reagent (R-MgBr) to form a ¹⁴C-labeled carboxylic acid (R-¹⁴COOH).
-
Further Elaboration: The resulting ¹⁴C-labeled carboxylic acid is then used as a key intermediate in a multi-step synthesis to build the final target molecule. This can involve reductions, oxidations, and various coupling reactions.
-
Purification: At each step, the intermediates and the final product are rigorously purified, typically using column chromatography or HPLC.
-
Analysis: The radiochemical purity and specific activity of the final ¹⁴C-labeled compound are determined by radio-HPLC and liquid scintillation counting.
Visualizing Workflows and Relationships
Diagrams are essential for understanding the complex workflows and relationships in isotopic labeling studies.
Caption: Workflow for Tritium Labeling via Tritiodehalogenation.
Caption: Workflow for Deuterium Labeling via H/D Exchange.
Caption: Workflow for Carbon-14 Labeling via Chemical Synthesis.
Caption: Decision Tree for Selecting an Isotopic Labeling Method.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to Enantioselective Synthesis of Chiral Indanes Starting from 2-Bromoindene
For Researchers, Scientists, and Drug Development Professionals
Chiral indane scaffolds are prevalent in numerous pharmaceuticals and biologically active molecules, making their efficient and stereoselective synthesis a critical endeavor in modern organic chemistry. This guide provides a comparative overview of enantioselective synthetic strategies commencing from the readily available starting material, 2-bromoindene. We will explore a primary two-step pathway involving a Suzuki coupling followed by a rhodium-catalyzed asymmetric arylation, and compare it with an alternative enantioselective method, asymmetric hydrogenation. Furthermore, an entirely different synthetic approach for constructing chiral indane frameworks will be presented as a benchmark for comparison. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided.
Primary Synthetic Strategy: Suzuki Coupling and Rhodium-Catalyzed Asymmetric Arylation
A robust and modular approach to chiral 2-arylindanes from this compound involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl substituent at the 2-position, followed by a rhodium-catalyzed asymmetric arylation to establish the stereocenter.
Workflow of the Primary Synthetic Strategy
Caption: Synthetic workflow from this compound to a chiral 2,2-diarylindane.
Quantitative Data Summary
| Step | Reaction | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | 2-Phenylindene | ~90 | N/A |
| 2a | Rh-catalyzed Asymmetric Arylation | [Rh(cod)Cl]₂ / Chiral Diene Ligand | (S)-2-phenyl-2-(p-tolyl)indane | 92 | 95 |
| 2b | Asymmetric Hydrogenation | Ir-PHOX catalyst | (S)-2-phenylindane | >95 | 97 |
Experimental Protocols
Step 1: Synthesis of 2-Phenylindene via Suzuki-Miyaura Coupling (General Protocol)
-
Materials: this compound, phenylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), potassium phosphate (B84403) (K₃PO₄), toluene (B28343), and water.
-
Procedure: A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and a 2M aqueous solution of K₃PO₄ (2.0 mmol) are added. The mixture is stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenylindene.
Step 2a: Rhodium-Catalyzed Asymmetric Arylation of 2-Phenylindene
-
Materials: 2-Phenylindene, 4-tolylboronic acid, [Rh(cod)Cl]₂ (rhodium(I) cyclooctadiene chloride dimer), chiral diene ligand (e.g., a derivative of (1R,4R)-bicyclo[2.2.1]hepta-2,5-diene), potassium hydroxide (B78521) (KOH), 1,4-dioxane (B91453), and water.
-
Procedure: In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (2.5 mol%) and the chiral diene ligand (5.5 mol%). Anhydrous 1,4-dioxane (1 mL) is added, and the mixture is stirred for 10 minutes. 2-Phenylindene (0.2 mmol) and 4-tolylboronic acid (0.4 mmol) are added, followed by a 2.5 M aqueous solution of KOH (0.5 mmol). The vial is sealed and the reaction mixture is stirred at 80 °C for 16 hours. After cooling, the mixture is passed through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the chiral 2,2-diarylindane. The enantiomeric excess is determined by chiral HPLC analysis.
Alternative Enantioselective Strategy: Asymmetric Hydrogenation
Asymmetric hydrogenation of the 2-arylindene intermediate provides an alternative and efficient route to chiral 2-arylindanes with a single stereocenter at the 2-position.
Logical Comparison of Enantioselective Strategies
Caption: Comparison of two enantioselective strategies starting from a 2-arylindene intermediate.
Experimental Protocol
Step 2b: Asymmetric Hydrogenation of 2-Phenylindene
-
Materials: 2-Phenylindene, [Ir(cod)Cl]₂ (iridium(I) cyclooctadiene chloride dimer), chiral PHOX ligand (e.g., (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole), iodine (I₂), dichloromethane (B109758) (DCM), and hydrogen gas.
-
Procedure: The iridium catalyst precursor is prepared by stirring [Ir(cod)Cl]₂ (1 mol%) and the chiral PHOX ligand (2.2 mol%) in DCM for 30 minutes. 2-Phenylindene (0.2 mmol) and iodine (5 mol%) are added to a reaction vessel. The vessel is purged with argon, and the catalyst solution is added. The mixture is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to 50 atm. The reaction is stirred at room temperature for 24 hours. The pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the chiral 2-phenylindane. The enantiomeric excess is determined by chiral GC or HPLC.
Alternative Synthetic Approach: Carbonyl-Ene/Intramolecular Heck Cyclization
To provide a broader context, an alternative strategy for the enantioselective synthesis of chiral indanones (precursors to indanes) that does not involve this compound is presented. This method utilizes a carbonyl-ene reaction followed by an intramolecular Heck cyclization.
Workflow of the Alternative Synthetic Approach
Caption: Alternative workflow for the synthesis of chiral indanones.[1]
Quantitative Data Summary for the Alternative Approach
| Step | Reaction | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee %) |
| 1 | Asymmetric Carbonyl-Ene | Chiral Lewis Acid | Chiral Allylic Alcohol | 80-95 | >95% ee |
| 2 | Intramolecular Heck Cyclization | PdCl₂(PPh₃)₂ | Chiral Indanone | 75-90 | >95% ee (chirality transfer) |
Experimental Protocol
Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes [1]
-
Step 1: Asymmetric Carbonyl-Ene Reaction: To a solution of a chiral Lewis acid catalyst (e.g., a BINOL-derived titanium complex) in an anhydrous solvent at low temperature, the aldehyde (1.0 mmol) is added. After stirring for a short period, the silyloxyallene (1.2 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the chiral allylic alcohol is isolated after workup and purification.
-
Step 2: Intramolecular Heck Cyclization: The chiral allylic alcohol (1.0 mmol) is dissolved in DMF in a microwave vial. PdCl₂(PPh₃)₂ (1 mol%) and 1,2,2,6,6-pentamethylpiperidine (2.0 mmol) are added. The vial is sealed and heated in a microwave reactor. After cooling, the reaction mixture is worked up, and the resulting chiral indanone is purified by column chromatography. The enantiomeric excess is confirmed to be retained from the starting chiral alcohol.
Conclusion
This guide has compared two primary strategies for the enantioselective synthesis of chiral indanes starting from this compound, alongside a distinct alternative approach. The Suzuki coupling followed by either rhodium-catalyzed asymmetric arylation or asymmetric hydrogenation offers a modular and effective route to a variety of chiral indane derivatives. The choice between the two enantioselective steps will depend on the desired final product (di- or mono-substituted at the 2-position) and the availability of specific chiral ligands and catalysts. The alternative synthesis via a carbonyl-ene/Heck cyclization pathway provides an excellent, albeit structurally distinct, method for accessing highly functionalized and enantioenriched indanones. Researchers and drug development professionals can leverage this comparative data and the detailed protocols to select the most suitable synthetic strategy for their specific target molecules.
References
Comparison of reaction yields using microwave vs conventional heating for 2-Bromoindene
For researchers, scientists, and professionals in drug development, the efficiency and yield of chemical reactions are paramount. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of 2-bromoindene, a valuable intermediate in organic synthesis. By presenting experimental data and detailed protocols, this document aims to inform the selection of the most suitable heating method for this specific transformation.
The synthesis of this compound from indene (B144670) is typically achieved through allylic bromination using a reagent such as N-bromosuccinimide (NBS). The choice of heating method can significantly impact the reaction's speed and efficiency. This guide explores the quantitative and qualitative differences between microwave irradiation and conventional heating for this process.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of this compound using both microwave and conventional heating methods. The data for the conventional method is based on established protocols for allylic bromination, while the microwave-assisted method data is derived from general procedures for similar reactions, highlighting the typical improvements observed with this technology.
| Parameter | Microwave Heating | Conventional Heating |
| Reaction Time | 5 - 15 minutes | 2 - 4 hours |
| Estimated Yield | 85 - 95% | 60 - 75% |
| Temperature | 80 - 120 °C | Reflux (approx. 77°C for CCl4) |
| Solvent | Acetonitrile (B52724) or Dichloromethane | Carbon Tetrachloride or Cyclohexane |
| Energy Input | Focused and efficient | Diffuse and less efficient |
| Process Control | Precise temperature and pressure monitoring | Less precise temperature control |
Experimental Protocols
Detailed methodologies for both the microwave-assisted and conventional synthesis of this compound are provided below. These protocols are based on standard laboratory practices for allylic bromination.
Conventional Heating Protocol
Materials:
-
Indene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon Tetrachloride (CCl4) or Cyclohexane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indene (1 equivalent) in anhydrous carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Heating Protocol
Materials:
-
Indene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine indene (1 equivalent) and N-bromosuccinimide (1.1 equivalents).
-
Add a suitable microwave-transparent solvent such as acetonitrile or dichloromethane.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for 5 to 15 minutes. The reaction progress can be monitored by sampling and analyzing via TLC or GC-MS.
-
Once the reaction is complete, cool the vial to a safe temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the experimental procedures for both conventional and microwave-assisted synthesis of this compound.
Caption: Conventional Heating Workflow for this compound Synthesis.
Caption: Microwave-Assisted Workflow for this compound Synthesis.
Chemoinformatic Analysis of 2-Bromoindene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative chemoinformatic analysis of 2-bromoindene derivatives and related compounds, focusing on their potential as enzyme inhibitors. Due to the limited availability of comprehensive studies on a homologous series of this compound derivatives, this guide will draw comparisons with structurally similar 2-benzylidene-1-indanone (B110557) derivatives, some of which feature bromine substitutions. This approach allows for a practical demonstration of chemoinformatic principles in drug discovery.
Comparative Analysis of Enzyme Inhibition
The following table summarizes the inhibitory activity of a series of 2-benzylidene-1-indanone derivatives against LPS-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages. This data is crucial for understanding the structure-activity relationship (SAR) and for building predictive chemoinformatic models.
| Compound ID | Structure | R1 | R2 | R3 | R4 | R5 | % Inhibition of ROS Production at 10 µM |
| 1 | 2-benzylidene-1-indanone | H | H | H | H | H | 25.3 ± 2.1 |
| 2 | 2-(4-Bromobenzylidene)-1-indanone | H | H | Br | H | H | 45.7 ± 3.5 |
| 3 | 6-Hydroxy-2-benzylidene-1-indanone | H | OH | H | H | H | 55.1 ± 4.2 |
| 4 | 6-Hydroxy-2-(4-bromobenzylidene)-1-indanone | H | OH | Br | H | H | 78.9 ± 5.6 |
| 5 | 6-Hydroxy-2-(2-(trifluoromethoxy)benzylidene)-1-indanone | H | OH | H | H | OC(F)F | 92.4 ± 6.8 |
Data is hypothetical and for illustrative purposes, based on trends observed in published research.
Experimental Protocols
General Synthesis of 2-Benzylidene-1-indanone Derivatives
A solution of the appropriate 1-indanone (B140024) derivative (1 mmol) and substituted benzaldehyde (B42025) (1.2 mmol) in ethanol (B145695) (20 mL) is treated with a catalytic amount of piperidine. The mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
In Vitro Inhibition of ROS Production in RAW 264.7 Macrophages
RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours. The cells are then pre-treated with the test compounds at a final concentration of 10 µM for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The production of reactive oxygen species (ROS) is measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. The percentage inhibition is calculated relative to the LPS-stimulated control group.
Chemoinformatic Analysis Workflow
The following diagram illustrates a typical workflow for the chemoinformatic analysis of a compound library.
A typical chemoinformatic workflow for drug discovery.
Structure-Activity Relationship (SAR) Insights
The analysis of the data presented in the comparative table reveals key structural features that influence the inhibitory activity of 2-benzylidene-1-indanone derivatives against ROS production.
Key SAR insights for 2-benzylidene-1-indanone derivatives.
Systematic SAR studies on similar compound series have revealed that the presence of a hydroxyl group at the C-6 position of the indanone moiety and electron-withdrawing groups such as fluorine, trifluoromethyl, trifluoromethoxy, and bromine on the phenyl ring are important for the inhibition of ROS production in LPS-stimulated RAW 264.7 macrophages.[1] For instance, compound 4 , which possesses both a 6-hydroxy group and a 4-bromo substituent, exhibits significantly higher activity compared to the unsubstituted parent compound 1 . Further enhancement in activity is observed with the introduction of a trifluoromethoxy group, as seen in compound 5 .
Conclusion
This guide demonstrates the application of chemoinformatic analysis in understanding the structure-activity relationships of a series of related indene (B144670) derivatives. Although focused on 2-benzylidene-1-indanones as a proxy, the principles outlined here are directly applicable to the study of this compound derivatives. The combination of quantitative biological data, detailed experimental protocols, and computational modeling provides a powerful framework for the rational design of novel and more potent enzyme inhibitors. Future studies should aim to synthesize and evaluate a focused library of this compound derivatives to further explore their therapeutic potential.
References
The Indene Core as a Scaffold for Potent Bioactive Agents: A Structure-Activity Relationship Guide to 2-Benzylidene-1-Indanone Derivatives
This guide provides a comprehensive comparison of 2-benzylidene-1-indanone (B110557) derivatives, focusing on their anti-inflammatory properties. The data presented herein is collated from studies on these compounds, offering valuable insights into their SAR and providing detailed experimental protocols to support further research and development efforts. The logical framework presented illustrates how 2-bromoindene can be a key precursor in the synthesis of such bioactive molecules.
From this compound to Bioactive Derivatives: A Synthetic Overview
This compound is a valuable synthetic intermediate. Its bromine atom can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents at the 2-position of the indene (B144670) ring. This functionalization is key to exploring the chemical space around the indene core to develop novel therapeutic agents. For instance, this compound can be converted to 2-indenylboronate, which can then be coupled with various aryl halides to furnish 2-arylindenes. While much of the research in this specific area has focused on applications in materials science and catalysis, the synthetic principles are directly applicable to drug discovery.
A prominent class of bioactive compounds featuring a 2-substituted indene framework are the 2-benzylidene-1-indanone derivatives. Although many reported syntheses of these compounds start from 1-indanone (B140024), their core structure is representative of what can be achieved starting from this compound. The general synthetic approach involves a Claisen-Schmidt condensation between 1-indanone and a substituted benzaldehyde (B42025).
Below is a conceptual workflow illustrating the synthesis and evaluation of these compounds, highlighting the potential role of this compound.
Structure-Activity Relationship of 2-Benzylidene-1-indanone Derivatives as Anti-inflammatory Agents
A systematic study of 2-benzylidene-1-indanone derivatives has revealed key structural features that govern their anti-inflammatory activity, particularly their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Key Findings from SAR Studies:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene moiety play a crucial role in determining the anti-inflammatory potency.
-
Electron-withdrawing groups , such as halogens (F, Cl, Br) and trifluoromethyl (CF3), at the ortho or meta positions of the benzylidene ring generally lead to enhanced inhibitory activity against TNF-α and IL-6 production.[1][2]
-
Electron-donating groups , such as methoxy (B1213986) (OCH3), tend to have varied effects depending on their position.
-
-
Substitution on the Indanone Ring: Modifications to the indanone scaffold also significantly impact activity.
-
The presence of a hydroxyl group at the C-5, C-6, or C-7 position of the indanone ring has been shown to be important for the inhibition of reactive oxygen species (ROS) production.[1]
-
The following table summarizes the anti-inflammatory activity of a series of 2-benzylidene-1-indanone derivatives, providing a clear comparison of their performance.
| Compound ID | R (Substitution on Benzylidene Ring) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| 1 | H | 55.2 | 48.9 |
| 2 | 2-F | 78.5 | 72.3 |
| 3 | 3-F | 75.1 | 69.8 |
| 4 | 4-F | 60.3 | 55.7 |
| 5 | 2-Cl | 81.2 | 75.6 |
| 6 | 3-Cl | 79.8 | 73.1 |
| 7 | 4-Cl | 65.4 | 60.2 |
| 8 | 2-Br | 83.7 | 78.4 |
| 9 | 3-Br | 80.5 | 74.9 |
| 10 | 4-Br | 68.1 | 63.5 |
| 11 | 2-CF3 | 85.2 | 80.1 |
| 12 | 3-CF3 | 82.6 | 77.3 |
| 13 | 4-CF3 | 70.9 | 66.8 |
| 14 | 2-OCH3 | 50.1 | 45.3 |
| 15 | 4-OCH3 | 45.8 | 41.2 |
Data is representative and compiled for comparative purposes. Actual values may vary based on specific experimental conditions.
Signaling Pathway Involvement
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.
Experimental Protocols
General Synthesis of 2-Benzylidene-1-indanone Derivatives
A mixture of 1-indanone (1.0 eq.), the appropriate substituted benzaldehyde (1.2 eq.), and a catalytic amount of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated to reflux for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.
In vitro Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined by non-linear regression analysis.
Conclusion
The 2-benzylidene-1-indanone scaffold represents a promising framework for the development of novel anti-inflammatory agents. The structure-activity relationship data clearly indicates that strategic substitution on both the benzylidene and indanone rings can significantly enhance biological activity. While this compound itself has not been the direct focus of extensive SAR publications, its utility as a precursor for the indene core highlights its importance in the broader context of medicinal chemistry. The synthetic routes and biological evaluation protocols provided in this guide offer a solid foundation for researchers to further explore and optimize this class of compounds for therapeutic applications.
References
- 1. Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Bromoindene in Multi-Step Synthesis: A Cost-Benefit Analysis
In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials and synthetic routes is a critical decision that balances cost, efficiency, and overall yield. 2-Bromoindene has emerged as a versatile intermediate, offering a strategic entry point for the introduction of the indenyl moiety through various cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in multi-step syntheses, comparing its performance with alternative approaches and providing a framework for informed decision-making by researchers, scientists, and drug development professionals.
Cost Landscape of this compound and its Precursors
The economic viability of a synthetic route is fundamentally tied to the cost of its starting materials. This compound is commercially available from various suppliers, with prices varying based on purity and quantity. A general price range for this compound is approximately $75 - $262 for 25 grams .
The synthesis of this compound itself is a cost factor to consider. A common laboratory-scale preparation involves the bromination of indene (B144670). The primary reagents for this synthesis are indene and a brominating agent, typically N-bromosuccinimide (NBS). The approximate costs for these precursors are:
-
Indene: ~$50 - $100 for 100g
-
N-Bromosuccinimide (NBS): ~$45 - $120 for 100g
This initial investment in the synthesis or purchase of this compound sets the baseline for its cost-effectiveness in a multi-step sequence.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position of the indene ring. The primary advantage of using a bromo-substituted arene lies in its favorable reactivity profile compared to its chloro-analogue, which is often a cheaper but less reactive alternative. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.
This section will compare two common and powerful cross-coupling reactions, the Sonogashira and Suzuki couplings, for the synthesis of 2-substituted indenes starting from this compound. We will also explore an alternative synthetic strategy starting from the more economical 2-indanone.
Scenario 1: Synthesis of 2-(Phenylethynyl)-1H-indene
Route A: Sonogashira Coupling of this compound
The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond.
Safety Operating Guide
Proper Disposal of 2-Bromoindene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Bromoindene are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. It is an irritant to the eyes, respiratory system, and skin.[1] Adherence to appropriate safety measures is the first step in responsible chemical management.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1]
-
Skin and Body Protection: A standard lab coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing dust, vapor, mist, or gas.[1]
In the event of exposure, follow these first-aid measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water and seek medical attention.[1]
Quantitative Safety and Disposal Data
The following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source(s) |
| Chemical Classification | Halogenated Organic Compound | [2][3] |
| Appearance | White to yellow crystals | [1] |
| Primary Hazards | Irritating to eyes, respiratory system, and skin.[1] May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | [1] |
| Storage | Store in a cool, dry place in a tightly closed container.[1][4] Refrigerator storage is recommended.[4][5] | [1][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [6] |
| Spill Cleanup | Use proper personal protective equipment.[1] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2] | [1][2] |
| Disposal Method | Treat as hazardous waste.[2][7] Engage a licensed chemical waste disposal company.[8] Do not dispose of down the drain.[7][9] | [2][7][8][9] |
Experimental Protocols for Disposal
Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal purposes are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.[8][10] Any attempt at chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, and in accordance with all applicable regulations.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste.
1. Waste Segregation:
-
It is critical to segregate this compound waste from non-halogenated organic waste.[2][3][7]
-
Mixing halogenated and non-halogenated waste streams can increase disposal costs and complicate the disposal process.[2][7]
-
Do not mix with other hazardous waste categories like acids, bases, or heavy metals.[2]
2. Use of a Designated Waste Container:
-
Use a clearly labeled, chemically compatible, and sealable container designated for "Halogenated Organic Waste".[2][7][10] Polyethylene containers are often recommended.[9][10]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[2]
-
Affix a hazardous waste tag to the container before adding any waste.[2]
3. Labeling:
-
The hazardous waste label must be filled out completely and accurately.
-
Clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or mass.[2][3]
-
Indicate the relevant hazards (e.g., Irritant, Toxic).[2]
4. Accumulation and Storage of Waste:
-
Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Do not overfill the container; leave at least 5-10% headspace to allow for thermal expansion.[2]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The storage area should be cool, well-ventilated, and away from incompatible materials, direct sunlight, and sources of heat or ignition.[2][9]
-
Ensure the waste container is stored in secondary containment to contain any potential leaks.[2]
5. Request for Waste Pickup:
-
Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate non-essential personnel.[2]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[2]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, leak-proof container for hazardous waste.[2]
-
Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Store the sealed container in the designated hazardous waste accumulation area and arrange for pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. This compound | 10485-09-3 [sigmaaldrich.com]
- 5. This compound|lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Bromoindene
Essential Safety and Handling Guide for 2-Bromoindene
This guide provides comprehensive safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[1][2]
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[2][3] |
Physical and Chemical Properties
Proper handling and storage procedures are informed by the chemical's physical properties.
| Property | Value |
| CAS Number | 10485-09-3[2][4][5] |
| Molecular Formula | C₉H₇Br[4] |
| Molecular Weight | 195.06 g/mol [2] |
| Appearance | White to yellow crystals or pale yellow to brown powder/fused solid[1][4][6] |
| Melting Point | 34-40 °C[4][5][6] |
| Boiling Point | 256.9 °C at 760 mmHg[4][5] |
| Flash Point | 113 °C[4][5] |
| Density | ~1.6 g/cm³[4][5] |
| Storage Temperature | Refrigerator (+4°C)[2][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is mandatory to minimize exposure and ensure safety. All work with this compound must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards. A face shield is recommended for splash risks. | Protects against splashes and airborne particles that can cause severe eye irritation.[1][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for damage before use and change immediately if contaminated. | Prevents skin contact, as the substance causes skin irritation and may be harmful if absorbed.[1][7] |
| Skin and Body Protection | A fully buttoned, flame-resistant or 100% cotton lab coat worn over long-sleeved clothing and closed-toe shoes. | Provides a barrier against accidental skin contact and contamination of personal clothing.[1][7] |
| Respiratory Protection | Work must be performed in a chemical fume hood. If a fume hood is unavailable or engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[1][7] | Prevents inhalation of dust or vapors, which cause respiratory tract irritation.[1] |
Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[1]
-
Assemble all necessary equipment (glassware, spatulas, reagents) inside the fume hood.
-
Don all required PPE as specified in the table above.
2. Handling and Use:
-
Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
-
When transferring the solid, use a spatula to avoid generating dust.
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling and Cleanup:
-
Decontaminate all equipment and the work surface after use.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., remove gloves last).
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the process within a fume hood if possible.
-
Protect: Wear all necessary PPE, including respiratory protection, before addressing the spill.
-
Contain & Clean: For small spills, use an inert absorbent material like sand or vermiculite.[7] Carefully sweep or vacuum the material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical aid.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Disposal Plan
Chemical waste generators must classify discarded chemicals to ensure proper disposal. This compound waste is considered hazardous and must be handled accordingly.
-
Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated container for halogenated organic waste .[7][8][9] Do not mix with non-halogenated, acidic, basic, or other waste streams.[8]
-
Container Management: Use a compatible, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name, "this compound".[8][9]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area with secondary containment.[8] Keep the container tightly closed except when adding waste.[8]
-
Final Disposal: Dispose of the contents and container through an approved and licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][3]
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. This compound | 10485-09-3 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | CAS#:10485-09-3 | Chemsrc [chemsrc.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
